SCH772984

Catalog No.
S548773
CAS No.
M.F
C33H33N9O2
M. Wt
587.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SCH772984

Product Name

SCH772984

IUPAC Name

(3R)-1-[2-oxo-2-[4-(4-pyrimidin-2-ylphenyl)piperazin-1-yl]ethyl]-N-(3-pyridin-4-yl-1H-indazol-5-yl)pyrrolidine-3-carboxamide

Molecular Formula

C33H33N9O2

Molecular Weight

587.7 g/mol

InChI

InChI=1S/C33H33N9O2/c43-30(42-18-16-41(17-19-42)27-5-2-24(3-6-27)32-35-11-1-12-36-32)22-40-15-10-25(21-40)33(44)37-26-4-7-29-28(20-26)31(39-38-29)23-8-13-34-14-9-23/h1-9,11-14,20,25H,10,15-19,21-22H2,(H,37,44)(H,38,39)/t25-/m1/s1

InChI Key

HDAJDNHIBCDLQF-RUZDIDTESA-N

SMILES

C1CN(CC1C(=O)NC2=CC3=C(C=C2)NN=C3C4=CC=NC=C4)CC(=O)N5CCN(CC5)C6=CC=C(C=C6)C7=NC=CC=N7

solubility

Soluble in DMSO, not in water

Synonyms

SCH772984; SCH-772984; SCH 772984.

Canonical SMILES

C1CN(CC1C(=O)NC2=CC3=C(C=C2)NN=C3C4=CC=NC=C4)CC(=O)N5CCN(CC5)C6=CC=C(C=C6)C7=NC=CC=N7

Isomeric SMILES

C1CN(C[C@@H]1C(=O)NC2=CC3=C(C=C2)NN=C3C4=CC=NC=C4)CC(=O)N5CCN(CC5)C6=CC=C(C=C6)C7=NC=CC=N7

The exact mass of the compound (R)-1-(2-oxo-2-(4-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethyl)-N-(3-(pyridin-4-yl)-1H-indazol-5-yl)pyrrolidine-3-carboxamide is 587.27572 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action and Selectivity

Author: Smolecule Technical Support Team. Date: February 2026

SCH772984 exhibits a unique mechanism that distinguishes it from conventional kinase inhibitors.

  • Novel Binding Mode: this compound is an ATP-competitive inhibitor that binds ERK1/2 in a unique manner. It induces a previously unknown binding pocket adjacent to the ATP site, created by an inactive conformation of the phosphate-binding loop (P-loop) and an outward tilt of the αC-helix. The indazole moiety acts as a hinge-binding scaffold, while the piperazine-phenyl-pyrimidine decoration occupies this novel induced pocket [1].
  • Dual Action: Unlike some other ERK inhibitors that only block catalytic activity, this compound inhibits both the kinase activity of ERK1/2 and its phosphorylation by upstream kinases like MEK. This dual action is predicted to more completely suppress MAPK pathway signaling and block the nuclear localization of phosphorylated ERK (pERK) [2].
  • High Selectivity & Slow Off-Rate: This unique binding mode is associated with slow binding kinetics, meaning the inhibitor dissociates from its target very slowly. This results in prolonged target engagement and sustained pathway inhibition in cells, as confirmed in wash-out experiments. Profiling against 456 kinases confirmed its high specificity for ERK1/2, with only few off-targets inhibited at much weaker potency [1].

Biological Activity and Research Applications

This compound has demonstrated potent activity in various preclinical cancer models.

  • Antitumor Activity in Mutant Cells: It shows potent cytotoxicity in tumor cells harboring mutations in BRAF (V600E), NRAS, or KRAS, which are common drivers in melanoma, colorectal cancer, and other malignancies [3] [4]. Its activity is retained in models with acquired resistance to BRAF or MEK inhibitors [4].
  • Synergistic Combinations: Studies have shown that combining this compound with the BRAF inhibitor vemurafenib has synergistic effects in BRAF-mutant melanoma cell lines and can delay the onset of acquired resistance in long-term in vitro assays [4].

To visualize how this compound targets the MAPK signaling cascade, see the pathway diagram below.

sch772984_pathway Growth_Factors Growth_Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK RAS RAS (GTP-bound) RTK->RAS BRAF BRAF (e.g., V600E) RAS->BRAF MEK MEK1/2 BRAF->MEK pERK ERK1/2 (phosphorylated) MEK->pERK Nuclear_Events Proliferation Survival (RSK, c-Fos, c-Myc) pERK->Nuclear_Events Resistance Feedback Relief & Resistance Mechanisms pERK->Resistance ERK ERK1/2 (unphosphorylated) ERK->pERK  Phosphorylation  Blocked This compound This compound This compound->ERK  Inhibits

Diagram of MAPK pathway and this compound inhibition. This compound directly targets ERK1/2, blocking downstream signaling and phosphorylation.

Comparison with Other ERK Inhibitors

This compound is one of several ERK inhibitors developed for research and clinical investigation. The table below compares it with another inhibitor, ravoxertinib (GDC0994).

Inhibitor This compound Ravoxertinib (GDC0994)
Primary Target ERK1 & ERK2 [3] ERK1 & ERK2 [5]
Reported Mechanism Inhibits ERK catalysis & phosphorylation; novel binding mode [1] [2] Does not majorly impact ERK phosphorylation levels [5]
Key Research Finding Active in BRAFi/MEKi-resistant models [4] Limited antitumor activity alone, but substantial benefit in combo with BRAFi/MEKi [5]
In Vivo Status Poor exposure [2] Orally bioavailable; tested in Phase I clinical trial [5]

Limitations and Research Context

A significant limitation of this compound is its lack of in vivo activity due to poor pharmacokinetic properties; oral or intraperitoneal administration results in inadequate exposure levels [2]. Consequently, its primary use remains in preclinical research.

Research also highlights that cancer cells can develop resistance to ERK1/2 inhibitors like this compound through various mechanisms, including ERK1/2 mutations, ERK2 amplification, and activation of bypass signaling pathways such as PI3K-AKT or ERK5 [6]. This has driven the development of new strategies, such as dual ERK1/2 and ERK5 inhibitors, to overcome resistance [6].

Experimental Protocol Considerations

While specific protocols vary by study, key methodological details for evaluating this compound in vitro commonly include:

  • Cell Viability/Proliferation: Typically assessed using assays like Cell Titer-Glo after 72-96 hours of treatment with this compound in BRAF or RAS mutant cell lines (e.g., A375, COLO 205) [3].
  • Pathway Modulation Analysis: Western blotting is standard for measuring phosphorylation levels of ERK1/2 (pERK) and its direct substrate RSK (pRSK). Treatments are often done for 2 hours to observe direct pathway inhibition, and 24 hours or more to assess chronic effects and potential feedback mechanisms [5] [3].
  • Binding Kinetics: The unique slow off-rate of this compound can be quantified using techniques like Biolayer Interferometry (BLI) to measure binding affinity and dissociation rates in vitro [1].
  • Combination Studies: For testing with other MAPK inhibitors (e.g., BRAFi vemurafenib), synergy is often evaluated using combination index (CI) analysis based on dose-response curves, where CI < 1 indicates synergy [5].

This compound remains a crucial tool compound for understanding ERK biology and validating ERK as a therapeutic target. Its unique mechanism provides a blueprint for designing a new generation of kinase inhibitors, while its limitations underscore the challenges of drug development beyond cellular potency.

References

SCH772984 structure activity relationship

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Structural Biology

SCH772984 exhibits a dual mechanism of action, functioning as both an ATP-competitive inhibitor and an allosteric modulator that blocks ERK activation by MEK [1].

Structural Mechanism and Selectivity

The high selectivity of this compound for ERK1/2 over other kinases is due to a unique inhibitor-induced binding pocket.

  • Novel Binding Pocket: this compound binding induces a conformational change in ERK1, creating a previously unknown binding pocket that accommodates the piperazine-phenyl-pyrimidine moiety of the compound [2].
  • Structural Changes: This new pocket is created by an inactive conformation of the phosphate-binding loop (P-loop) and an outward tilt of the αC helix [2].
  • Distinct Binding Mode: This induced fit mechanism results in a binding mode distinct from the canonical Type I binding modes observed with other kinases, which is the basis for its remarkable selectivity [2].
  • Slow Binding Kinetics: The unique binding mode is associated with slow binding kinetics, both in vitro and in cells, which may contribute to prolonged on-target activity [2].

The diagram below illustrates the conformational changes in ERK1 induced by this compound that lead to its high selectivity.

G A This compound Binding B ERK1 Conformational Change A->B C 1. P-loop Inactive Conformation B->C D 2. αC Helix Outward Tilt B->D E Creation of Novel Binding Pocket C->E D->E F High Selectivity & Slow Off-rate E->F

Quantitative Biological Activity Profile

This compound demonstrates potent enzyme inhibition and robust cellular activity across various assay systems. The table below summarizes key quantitative data from biochemical and cellular studies.

Assay Type Experimental Model Key Metrics (IC₅₀/EC₅₀) Observations & Context
Enzyme Inhibition [3] Cell-free, recombinant human ERK1 IC₅₀ = 4 nM ATP-competitive inhibitor; high specificity (≤10% inhibition of 30+ other kinases at 10 μM) [3]
Enzyme Inhibition [3] [4] Cell-free, recombinant human ERK2 IC₅₀ = 1 nM ATP-competitive inhibitor; high specificity (≤10% inhibition of 30+ other kinases at 10 μM) [3] [4]
Cellular Proliferation [3] BRAF V600E mutant lines (HCT116, Colo205, A375) IC₅₀ = 0.05 - 0.2 μM 72-hour MTT assay; demonstrates potency in BRAF mutant context [3]
Cellular Proliferation [3] MEK inhibitor-resistant lines (A375R, Colo205R) IC₅₀ = 0.08 - 0.15 μM Maintains potency where upstream MEK inhibitors fail (IC₅₀ >5 μM) [3]
Cytokine Inhibition [5] LPS-stimulated RAW264.7 macrophages IC₅₀ = 0.44 μM (24h) Inhibits TNFα production; shows potential for anti-inflammatory application [5]
Activity in Cancer Cell Line Panels

Broad profiling reveals this compound efficacy across multiple cancer genotypes.

  • BRAF-Mutant Tumors: Approximately 88% of BRAF-mutant tumor lines (25 tested) were sensitive to this compound, with EC₅₀ values less than 500 nM [3] [6].
  • RAS-Mutant Tumors: About 49% of RAS-mutant tumor lines (35 tested) showed sensitivity (EC₅₀ < 500 nM) [3] [6].
  • Wild-Type Tumors: Less than 20% of tumor lines wild-type for both BRAF and RAS (61 tested) were sensitive to this compound, indicating selectivity for MAPK-pathway-driven cancers [6].

Detailed Experimental Protocols

ERK1/2 Kinase Activity Assay

This protocol measures the direct inhibition of ERK kinase activity by this compound [3].

  • ERK Activation: Recombinant human ERK1 or ERK2 is activated by pre-incubation with MEK1 (1:1 molar ratio) in activation buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mM ATP) at 30°C for 60 minutes [3].
  • Inhibition Reaction: The activated ERK is mixed with reaction buffer containing serial dilutions of this compound (e.g., 0.001–10 μM), biotinylated substrate peptide (Kemptide, 0.2 mg/mL), and ATP (10 μM) [3].
  • Incubation and Termination: The reaction proceeds at 30°C for 30 minutes and is stopped with 50 mM EDTA [3].
  • Detection: The phosphorylated substrate is captured on streptavidin-coated plates and detected using a phospho-specific primary antibody and an HRP-conjugated secondary antibody. Absorbance is measured at 450 nm, and IC₅₀ values are calculated via nonlinear regression [3].
Cell Proliferation and Viability Assay (IC₅₀ Determination)

This protocol is used to determine the anti-proliferative effects of this compound in cultured cell lines [3] [4].

  • Cell Seeding: Cells are plated in 96-well plates at a density of 4,000 cells per well and allowed to adhere for 24 hours [3] [4].
  • Compound Treatment: Cells are treated with this compound serially diluted in DMSO (e.g., 9-point dilution from 0.001–10 μM) at a final DMSO concentration of 1% for all concentrations [3] [4].
  • Viability Measurement: After a set incubation period (e.g., 72 hours or 5 days), cell viability is assessed using assays such as:
    • CellTiter-Glo Luminescent Assay: Measures cellular ATP content as a proxy for viability [3] [7].
    • MTT Assay: Measures metabolic activity [3].
    • ViaLight Luminescence Kit: Specifically measures ATP content [4].
  • Data Analysis: Dose-response curves are generated, and the 50% inhibitory concentration (IC₅₀) is calculated [7].

Signaling Pathways and Cellular Phenotypes

This compound treatment leads to specific downstream signaling effects and cellular outcomes. The diagram below summarizes its impact on the MAPK signaling pathway and key cellular phenotypes.

G A This compound B ERK1/2 Inhibition (Dual Catalytic & Allosteric) A->B C Blocked ERK Phosphorylation (pERK1/2 ↓) B->C Allosteric effect D Downstream Substrate Phosphorylation ↓ B->D Catalytic effect C->D E1 pRSK ↓ D->E1 E2 pElk-1 ↓ D->E2 E3 pS6K1 ↓ D->E3 F2 Apoptosis Induction E1->F2 F1 G1 Cell Cycle Arrest E2->F1 F3 Proliferation Inhibition E3->F3 F1->F3

Key Phenotypic Observations from Literature
  • Cell Cycle Arrest: Flow cytometric analysis of sensitive melanoma cell lines revealed a G1 arrest [7] [6].
  • Apoptosis Induction: Treatment with this compound (0.2 μM, 48 hours) in A375R cells increased the apoptotic cell population from 3.2% (vehicle) to 28.5%, accompanied by upregulation of cleaved caspase-3 and cleaved PARP [3].
  • Synergy and Overcoming Resistance:
    • Combining this compound with the BRAF inhibitor vemurafenib was synergistic in a majority of BRAF-mutant melanoma cell lines and significantly delayed the onset of acquired resistance in long-term in vitro assays [7] [8].
    • In mice bearing MEK inhibitor-resistant xenografts (A375R), this compound (50 mg/kg, daily) alone inhibited tumor growth by 55%, and combination with trametinib enhanced efficacy to 82% tumor growth inhibition [3].

Therapeutic Potential and Research Applications

Based on the search results, the primary research focus of this compound is in oncology, with emerging applications in other areas.

  • Oncology: this compound is under investigation for BRAF mutant, NRAS mutant, and wild-type melanoma, including cases with innate or acquired resistance to BRAF or MEK inhibitors [7] [8]. It also shows activity in KRAS-mutant pancreatic cancer models [3] [4].
  • Emerging Applications: this compound has been identified in a drug repurposing screen as an effective blocker of TNFα production in vitro and improved survival in mouse models of sepsis, suggesting potential anti-inflammatory and immunomodulatory applications [5].

References

Physical Properties & Solubility Data

Author: Smolecule Technical Support Team. Date: February 2026

Property Value / Condition
Molecular Formula C33H33N9O2 [1] [2]
Molecular Weight 587.67 g/mol [1] [2]
CAS No. 942183-80-4 [1] [2]
Solubility in DMSO ~14 mg/mL (23.82 mM); can be increased to ~25 mg/mL (42.54 mM) with gentle warming (50°C water bath) and/or brief ultrasonication [1].
Solubility in Water Insoluble [1] [2]
Solubility in Ethanol Insoluble [1] [2]

Protocol for Preparing Stock Solutions

  • In Vitro (DMSO Stock): To prepare a concentrated stock solution, warm the vial at 37-50°C for 10 minutes and/or briefly sonicate it in an ultrasonic bath [1] [3]. It is recommended to use fresh, moisture-absorbing DMSO as it can reduce the compound's solubility [1].
  • In Vivo (Suspension): For animal studies, a homogeneous suspension can be prepared using a 0.5-1% carboxymethyl cellulose (CMC-Na) solution. To prepare a 5 mg/mL suspension, add 5 mg of SCH772984 to 1 mL of CMC-Na solution and mix evenly [1] [2] [4].

Biological Activity & Experimental Context

This compound is a potent, selective, and ATP-competitive inhibitor of ERK1 and ERK2, with IC50 values of 4 nM and 1 nM, respectively, in cell-free assays [1] [3] [5]. It shows robust efficacy in cancer cells with RAS or BRAF mutations [1].

Its mechanism involves a unique binding mode that induces a novel allosteric pocket in ERK1/2, associated with slow off-rates and prolonged target engagement [6]. The diagram below illustrates its role in the MAPK signaling pathway and its inhibitory action.

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK1/2 (Active, Phosphorylated) MEK->ERK Phosphorylates RSK p90 RSK (Downstream Substrate) ERK->RSK Phosphorylates NuclearEvents Proliferation Cell Survival RSK->NuclearEvents Promotes This compound This compound Inhibitor This compound->ERK Inhibits

MAPK Pathway and this compound Inhibition: this compound directly inhibits active ERK1/2, blocking downstream signaling [7].

Key Considerations for Researchers

  • Solution Stability: For in vitro DMSO stock solutions, it is not recommended for long-term storage. Please use it up soon after preparation [3].
  • Target Specificity: this compound is highly selective for ERK1/2 and does not directly inhibit the upstream kinases MEK1, MEK2, BRAF, or CRAF [1] [2]. This makes it a valuable tool for deciphering ERK-specific functions.
  • Cell-Based Assays: In cell culture experiments, this compound is typically used after dilution from a DMSO stock into the culture medium. The final DMSO concentration should be kept low (e.g., 0.1-1%) to avoid solvent toxicity [1].

References

The Unique Binding Mechanism of SCH772984

Author: Smolecule Technical Support Team. Date: February 2026

SCH772984 binds to ERK1/2 in a unique manner, characterized by several key features:

  • Induction of a Novel Allosteric Pocket: The inhibitor binds adjacent to the ATP site, inducing a previously unseen pocket between the phosphate-binding loop (P-loop) and the αC-helix [1]. This pocket does not exist in the normal active or inactive states of ERK1/2.
  • An Inactive P-loop Conformation: Binding causes a dramatic conformational change where a key tyrosine residue in the P-loop (Tyr36 in ERK2) flips into the ATP site, creating a structural state incompatible with ATP binding [1].
  • Distinct from Conventional Inhibitors: This binding mode is different from the canonical type-I binding observed with its off-targets like haspin and JNK1, and it is not a typical DFG-out type-II inhibitor, as ERK1/2 has a low propensity for that conformation [1].

The diagram below illustrates this unique binding mechanism and its context within the MAPK/ERK pathway.

G cluster_pathway MAPK/ERK Signaling Pathway cluster_inhibitor This compound Binding Mechanism GrowthFactor Growth Factor Receptor RTK (e.g., EGFR) GrowthFactor->Receptor Ras Ras GTPase Receptor->Ras Raf RAF Ras->Raf Mek MEK Raf->Mek Erk ERK1/2 Mek->Erk CellProliferation Cell Proliferation & Survival Erk->CellProliferation NovelPocket Novel Allosteric Pocket Erk->NovelPocket Binds PLoop P-Loop (With flipped Tyr36) PLoop->NovelPocket Forms AlphaCHelix αC-Helix AlphaCHelix->NovelPocket Forms SCH This compound SCH->NovelPocket Occupies ATP ATP Binding Site ATP->PLoop Adjacent to

This compound binds to a unique allosteric pocket in ERK1/2, formed by conformational changes in the P-loop and αC-helix, to block its activity.

Key Structural Interactions and Residues

The high potency and slow off-rate of this compound are achieved through an intricate network of interactions across the ATP-binding site and the novel induced pocket [1]. The table below summarizes the key interactions and functional groups involved.

Functional Group of this compound Key Interaction/Biological Consequence Critical ERK Residues (ERK2 Numbering)
Indazole moiety Serves as the hinge-binding scaffold, forming two hydrogen bonds with the peptide backbone [1]. Backbone atoms of the hinge region
Pyridine nitrogen Forms a hydrogen bond with the catalytic lysine [1]. Lys114
Pyrrolidine linker Positions itself near the conserved salt bridge, forming a network of direct and water-mediated hydrogen bonds [1]. Gatekeeper Gln105, DFG motif, and the salt bridge (Lys54-Glu71)
Piperazine-phenyl-pyrimidine decoration Occupies the novel induced pocket; the phenyl-pyrimidine group engages in π-stacking with a tyrosine on the αC-helix [1]. Tyr64 (on αC-helix) and the reconfigured P-loop (Tyr36)

Experimental Validation Protocols

Validating the binding and functional impact of this compound involves several key experimental techniques.

  • Structural Determination: The binding mode was primarily elucidated through X-ray crystallography. Co-crystal structures of this compound bound to both human ERK1 and ERK2 were determined and refined to high resolution, allowing for precise mapping of the inhibitor-protein interactions [1].
  • Binding Kinetics Analysis: The unique binding mode is associated with slow dissociation kinetics. This can be measured using Biolayer Interferometry (BLI), which demonstrated a slow off-rate for this compound binding to ERK1/2, in contrast to its fast off-rates for off-target kinases [1].
  • Cellular Target Engagement: Sustained pathway inhibition in cells can be confirmed through wash-out experiments. Cells treated with this compound maintain suppression of ERK phosphorylation and downstream signaling even after the compound is removed, confirming prolonged target engagement [1].

Comparative Inhibitor Properties

The table below places this compound in context with other ERK inhibitors and details its core pharmacological characteristics.

Property Description / Value
Inhibitor Type Type I1/2 / Novel allosteric [1] [2]
Primary Mechanism Dual mechanism: inhibits catalytic activity and phosphorylation of ERK1/2; blocks nuclear localization of pERK [3]
In vitro IC₅₀ ERK1: 8.3 nM; ERK2: 2.7 nM [1]
Key Differentiator Induces a unique inactive conformation; associated with slow binding kinetics and long residence time [1] [2]
Status Preclinical research compound (not clinically approved) [4] [3]
In vivo Limitation Poor exposure levels upon oral or intraperitoneal administration [3]

Research Implications and Future Directions

The unique binding mode of this compound has significant implications for kinase inhibitor development.

  • A Model for Selective Inhibition: It demonstrates that targeting unique, induced pockets, rather than conserved ATP-site conformations, is a viable strategy for achieving high selectivity and overcoming resistance [1].
  • Importance of Binding Kinetics: The research highlights that long residence time (slow off-rate) is a crucial parameter for efficacy, sometimes more important than binding affinity alone [2]. This encourages the development of inhibitors with prolonged on-target activity.
  • Alternative Targeting Strategies: Beyond ATP-competitive and allosteric kinase inhibitors, this compound's mechanism opens the door for targeting protein-protein interactions involving ERK. For example, disrupting the ERK-MYD88 interaction via the D-recruitment site (DRS) represents a novel therapeutic approach that preserves kinase activity while inducing immunogenic cancer cell death [5].

References

SCH772984 unique inhibitor binding site

Author: Smolecule Technical Support Team. Date: February 2026

Structural Mechanism and Binding Mode

SCH772984 binds ERK1/2 in a unique manner classified as a Type I₁/₂ inhibitor. It doesn't fit the conventional Type-I or Type-II models but instead induces a novel binding pocket adjacent to the ATP site [1].

  • Induced Allosteric Pocket: The key to its mechanism is the induction of a previously unknown binding pocket, accommodating its piperazine-phenyl-pyrimidine group. This pocket is created by an inactive conformation of the phosphate-binding loop (P-loop) and an outward tilt of the αC-helix [2] [1].
  • Critical Interactions: The binding is stabilized by an intricate network [1]:
    • Hinge Binding: The indazole moiety acts as the hinge binder, forming two hydrogen bonds with the backbone.
    • P-loop Interaction: The pyrrolidine linker causes a tyrosine residue in the P-loop (Y36 in ERK2) to flip into the ATP site, stacking onto the pyrrolidine ring and distorting the P-loop.
    • αC-helix Interaction: The phenyl-pyrimidine group is oriented towards the new pocket, engaging in a π-stacking interaction with a tyrosine on the αC-helix (Y64 in ERK2).

The diagram below illustrates the key structural elements involved in this unique binding mode.

G ATP_Site ATP-binding Site P_Loop P-Loop (Inactive Conformation) New_Pocket Novel Allosteric Pocket P_Loop->New_Pocket aC_Helix αC-Helix (Outward Tilt) aC_Helix->New_Pocket Inhibitor This compound Inhibitor->ATP_Site  Indazole Hinge Binder Inhibitor->P_Loop  Pyrrolidine Linker Inhibitor->New_Pocket  Piperazine-Phenyl-Pyrimidine

Key structural changes in ERK2 induced by this compound binding create a novel inhibitor pocket.

Biological and Therapeutic Significance

This unique binding mechanism translates into several critical biological and therapeutic advantages.

  • Slow Binding Kinetics & Long Residence Time: The induced-fit binding mode is associated with slow dissociation rates (koff). A long residence time means sustained target suppression, which can enhance efficacy in cellular settings [2] [1] [3].
  • High Selectivity: this compound demonstrates remarkable selectivity for ERK1 and ERK2. Profiling against 456 kinases showed it potently inhibits only ERK1/2, with significantly weaker activity against a very small number of off-target kinases [1] [3].
  • Dual Mechanism of Action: Unlike simple ATP-competitive inhibitors, this compound not only blocks ERK1/2 catalytic activity but also inhibits the phosphorylation and activation of ERK1/2 by its upstream kinase, MEK. This dual action more completely suppresses MAPK pathway signaling [4] [3].
  • Activity in Resistant Cancers: this compound has shown efficacy in pre-clinical models of cancers that have developed resistance to upstream BRAF and MEK inhibitors, validating direct ERK inhibition as a promising therapeutic strategy [1] [3].

Key Experimental Data and Profiling

The table below summarizes core quantitative data characterizing this compound.

Parameter Value Experimental Context
ERK1 IC₅₀ 8.3 nM Enzymatic assay [1]
ERK2 IC₅₀ 2.7 - 4 nM Enzymatic assay [1] [3]
Cellular Efficacy 100 nM - 2 µM Inhibits pERK & pRSK in cells [3]
# of Off-Targets (>>50% inhib. at 1 µM) 6 out of 300-456 tested KINOMEscan & selectivity profiling [1] [3]
Key Off-Targets (IC₅₀) CLK2 (104 nM), DRAK1 (~200 nM), TTK (~200 nM) [1] Enzymatic assay [1]

Detailed Experimental Protocols

To investigate the binding and kinetics of this compound, several key methodologies were employed.

Protein Crystallography
  • Objective: Determine the high-resolution 3D structure of the ERK2-SCH772984 complex.
  • Method: The co-crystal structure was solved (PDB ID: 4QTA) and refined to high resolution. The structure revealed the unique induced pocket, the flipped conformation of Tyr36 in the P-loop, and the outward tilt of the αC-helix, providing direct visual evidence of the novel binding mode [2] [1] [5].
Binding Kinetics Analysis
  • Objective: Measure the association (kon) and dissociation (koff) rates, and calculate the residence time (RT).
  • Method: Biolayer Interferometry (BLI) was used. The inhibitor's slow off-rate from ERK2 was directly observed, which correlates with a long residence time (RT = 1/koff). This slow dissociation was confirmed in cellular wash-out experiments showing sustained pathway inhibition [1].
Computational Studies
  • Objective: Understand the molecular basis for the long residence time and calculate binding energetics.
  • Method: Molecular Dynamics (MD) and Steered MD (SMD) simulations were used to simulate the unbinding pathway. MM/GBSA calculations confirmed this compound has a lower binding free energy than other ERK2 inhibitors. Residue decomposition analysis identified key residues (e.g., Y27, Y55, R58, Q96) in the P-loop and αC-helix pocket as critical for high-affinity binding [6].

Resistance and Research Applications

A documented resistance mechanism to this compound involves a missense mutation in ERK2 itself, where glycine is replaced by aspartic acid at position 186 (G186D) in the DFG motif. This mutation likely disrupts the inhibitor's binding [3]. Beyond its use as a therapeutic probe, this compound is a vital chemical tool in cancer biology research, used to:

  • Study the functional consequences of specifically inhibiting ERK1/2.
  • Investigate mechanisms of resistance to MAPK pathway inhibitors.
  • Validate ERK1/2 as a drug target in various cancer models [4] [3].

The unique structural and kinetic profile of this compound has established it as a prototype for a new class of kinase inhibitors and underscores the importance of targeting unique enzyme conformations for achieving selectivity and prolonged efficacy.

References

Structural Mechanism of Slow Binding

Author: Smolecule Technical Support Team. Date: February 2026

The slow binding kinetics of SCH772984 are directly linked to a unique, inhibitor-induced conformational change in ERK1/2.

Feature Description
Binding Mode Novel, hybrid mode; not classical Type-I or Type-II [1]
Key Induced Change Novel binding pocket from inactive P-loop conformation & outward tilt of helix αC [1] [2] [3]
Primary Consequence Created binding pocket accommodates piperazine-phenyl-pyrimidine moiety [1]
P-loop Conformation Tyrosine 36 (Y36) flips into ATP site, distorting P-loop [1]
Kinase State DFG motif "in", salt bridge active, but P-loop conformation incompatible with ATP binding (inactive) [1]

These structural changes are associated with slow inhibitor off-rates, meaning the inhibitor dissociates from its target very slowly, leading to prolonged target engagement both in biochemical and cellular settings [1] [3].

Quantitative Binding and Selectivity Data

This compound is a potent and highly selective ATP-competitive inhibitor of ERK1 and ERK2.

Property Value
IC₅₀ for ERK1 2.7 - 8.3 nM [1]
IC₅₀ for ERK2 1 - 4 nM [1] [4] [5]

The table below shows its selectivity profile against known off-target kinases, which are inhibited much less potently.

Kinase Off-Target IC₅₀ or Inhibition
CLK2 104 nM (IC₅₀) [1]
DRAK1 ~40-70x weaker than ERK2 [1]
TTK/MPS1 ~40-70x weaker than ERK2 [1]
Haspin (GSG2) 398 nM (IC₅₀) [1]
JNK1 1080 nM (IC₅₀) [1]

Structural studies confirm that this compound binds to these off-targets (haspin and JNK1) in canonical, distinct Type-I binding modes, which have faster binding kinetics compared to the unique mode seen in ERK1/2 [1].

Experimental Evidence for Slow Kinetics

Several key experiments characterized the slow binding kinetics of this compound.

Experimental Workflow for Characterizing Inhibitor Kinetics

kinetics Start Start: Characterize this compound Binding Step1 Structural Analysis (X-ray Crystallography) Start->Step1 Finding1 Finding: Novel induced allosteric binding pocket Step1->Finding1 Step2 In Vitro Binding Kinetics (Biolayer Interferometry - BLI) Finding2 Finding: Slow off-rate in biochemical assay Step2->Finding2 Step3 Cellular Target Engagement (Inhibitor Wash-out Experiments) Finding3 Finding: Sustained ERK pathway inhibition in cells Step3->Finding3 Finding1->Step2 Finding2->Step3 Conclusion Conclusion: Unique binding mode confers prolonged on-target activity Finding3->Conclusion

Experimental workflow for characterizing this compound kinetics

  • In Vitro Binding Kinetics (Biolayer Interferometry - BLI): BLI experiments directly measured the binding and dissociation of this compound from ERK1/2, demonstrating a slow off-rate [1].
  • Cellular Target Engagement (Wash-out Experiments): In cell-based assays, the inhibitor was washed out from the culture medium. For this compound, ERK1/2 and pathway inhibition persisted long after removal, confirming sustained target engagement due to the slow off-rate observed in vitro [1].

Biological and Therapeutic Implications

The slow-binding, unique mechanism of this compound has several important implications:

  • Overcoming Drug Resistance: this compound has shown antitumor activity in models of cancer that have developed resistance to upstream BRAF or MEK inhibitors [4] [5].
  • Dual Action Mechanism: It not only inhibits the catalytic activity of ERK1/2 but also blocks its activating phosphorylation by MEK, leading to more complete suppression of MAPK pathway signaling [6].
  • Guide for Inhibitor Design: The novel binding pocket revealed by this compound provides a blueprint for designing a new generation of highly selective kinase inhibitors with prolonged on-target activity [1] [2].

References

SCH772984 kinase selectivity profile

Author: Smolecule Technical Support Team. Date: February 2026

Selectivity Profile of SCH772984

The table below summarizes the key quantitative data on the kinase selectivity of this compound:

Kinase Target Assay Type Result (IC50 or % Inhibition) Reference/Description
ERK1 Enzymatic Assay IC₅₀ = 4 nM [1] / 8.3 nM [2] Primary target
ERK2 Enzymatic Assay IC₅₀ = 1 nM [1] / 2.7 nM [2] Primary target
CLK2 Enzymatic Assay IC₅₀ = ~104 nM [2] Off-target (∼40x less potent than ERK2)
DRAK1 Enzymatic Assay IC₅₀ = ~190 nM [2] Off-target (∼70x less potent than ERK2)
TTK/MPS1 Enzymatic Assay IC₅₀ = ~200 nM [2] Off-target (∼70x less potent than ERK2)
haspin Enzymatic Assay IC₅₀ = 398 nM [2] Off-target
JNK1 Enzymatic Assay IC₅₀ = 1080 nM [2] Off-target
>450 other kinases KINOMEscan (Binding Assay) Highly selective; few off-targets with significantly weaker affinity at 1 μM [2] Profiled against a broad panel of kinases

This compound's remarkable selectivity stems from its unique mechanism of action. It not only acts as an ATP-competitive inhibitor but also allosterically inhibits the phosphorylation of ERK1/2 by its upstream activator, MEK [3] [4].

  • Unique Binding Mode: this compound binding induces a novel, inactive conformation of the phosphate-binding loop (P-loop) and an outward tilt of the αC helix, creating a unique pocket not present in other kinases [2].
  • Slow Off-Rate Kinetics: This distinctive binding mode is associated with very slow dissociation from ERK1/2, leading to prolonged suppression of the pathway even after the compound is removed [2].

Mechanism of Action and Functional Consequences

This compound exerts its effects by potently inhibiting the terminal kinases in the MAPK cascade.

G BRAF BRAF MEK MEK BRAF->MEK Activates ERK ERK MEK->ERK Phosphorylates RSK RSK ERK->RSK Phosphorylates Transcription Transcription ERK->Transcription Regulates CellProliferation CellProliferation RSK->CellProliferation Promotes This compound This compound This compound->ERK Inhibits This compound->ERK Blocks Phosphorylation

This compound directly inhibits ERK1/2 catalytic activity and its phosphorylation by MEK, suppressing downstream signaling [3] [4].

The key functional consequences of this inhibition include:

  • Suppression of Downstream Signaling: this compound treatment leads to dose-dependent decreases in phosphorylation of ERK itself and its direct substrate, p90 RSK (ribosomal S6 kinase) [1] [4].
  • Anti-Proliferative and Pro-Apoptotic Effects: The inhibitor demonstrates robust efficacy in cancer cell lines with mutations activating the MAPK pathway, such as BRAF-mutant and RAS-mutant tumors, including those with acquired resistance to BRAF or MEK inhibitors [1] [4].
  • Cell Cycle Arrest: Treatment with this compound can induce G1 cell cycle arrest [4].

Experimental Protocols for Profiling

The selectivity and potency of this compound were established through a series of rigorous biochemical and cellular assays.

Kinase Selectivity Profiling
  • Method: A broad panel of 456 kinases was profiled using the KINOMEscan binding assay to assess selectivity at a concentration of 1 μM this compound [2].
  • Follow-up: Kinases identified as potential off-targets in the initial screen were further characterized using enzymatic assays to determine precise half-maximal inhibitory concentrations (IC₅₀) [2].
Enzymatic Assay for ERK1/2 Potency
  • Method: Immobilized Metal Ion Affinity-Based Fluorescence Polarization (IMAP) assay [1].
  • Protocol Summary:
    • Reaction Setup: Diluted this compound in a 384-well plate.
    • Enzyme Addition: Added purified, active ERK2 (0.3 ng per reaction).
    • Reaction Initiation: Added a solution containing substrate peptide and ATP.
    • Incubation: Incubated for 45 minutes at room temperature.
    • Detection: Stopped the reaction with IMAP Binding Solution. The binding of phosphorylated peptides to IMAP beads increases fluorescence polarization, which is measured to determine kinase activity [1].
Cellular Target Engagement and Phenotypic Assays
  • Western Blotting: Treated cells with this compound and lysed them to analyze proteins by Western blotting. Key biomarkers include phospho-ERK1/2 (T202/Y204) and phospho-RSK (T359/S363) to confirm pathway inhibition [1] [4].
  • Cell Proliferation/Viability Assays:
    • Method: CellTiter-Glo Luminescent Cell Viability Assay [1] [4].
    • Protocol Summary:
      • Seed cells in 96-well plates.
      • Treat with a dose range of this compound (e.g., 0.001-10 μM) 24 hours after seeding.
      • Incubate for 4-5 days.
      • Add CellTiter-Glo reagent, which produces a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).
      • Measure luminescence to determine the half-maximal growth inhibitory concentration (IC₅₀).

References

Comprehensive Application Notes and Protocols for SCH772984 in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to SCH772984

This compound is a novel, highly selective, and potent ATP-competitive inhibitor of ERK1/2 (extracellular signal-regulated kinase 1/2) with significant implications for cancer research and therapeutic development. This compound demonstrates low nanomolar inhibition in cell-free assays, with IC₅₀ values of 4 nM for ERK1 and 1 nM for ERK2, respectively [1]. This compound exhibits robust efficacy in tumor models harboring RAS or BRAF mutations, which are frequently found in various cancers and often drive resistance to upstream pathway inhibitors [2] [1].

The unique mechanism of this compound distinguishes it from other ERK inhibitors. Structural studies reveal that this compound induces a novel binding pocket in ERK1/2 created by an inactive conformation of the phosphate binding loop and an outward tilt of helix αC. This unique binding mode is associated with slow binding kinetics, resulting in prolonged on-target activity and preventing reactivation of the pathway commonly observed with other MAPK pathway inhibitors [2]. This characteristic makes this compound particularly valuable for targeting tumors resistant to BRAF or MEK inhibitors.

Drug Formulation and Storage

Stock Solution Preparation

Proper formulation is critical for maintaining this compound stability and biological activity. The compound has a molecular weight of 587.67 and the following solubility profile [1]:

Table: Solubility Profile of this compound

Solvent Concentration Notes
DMSO 14-25 mg/mL (23.82-42.54 mM) Use fresh, moisture-absorbing DMSO reduces solubility
Water Insoluble Not recommended for direct dissolution
Ethanol Insoluble Not recommended for direct dissolution

For in vitro applications, prepare stock solutions in fresh, anhydrous DMSO at concentrations of 10-20 mM. Aliquot to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage.

Working Solution Formulation

For cellular applications, dilute the DMSO stock solution into appropriate cell culture media. The final DMSO concentration should not exceed 0.1-0.5% to maintain cell viability. This compound working solutions in aqueous buffers should be prepared immediately before use due to potential precipitation.

For in vivo administration, several formulations have been successfully employed [1]:

  • Homogeneous suspension: 5 mg/mL in carboxymethyl cellulose sodium (CMC-Na) solution
  • Clear solution: 0.6 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween80 + 45% ddH₂O

Working Concentrations for Cell-Based Assays

This compound has been extensively characterized across multiple cell line models. The following table summarizes recommended concentrations based on experimental applications:

Table: this compound Working Concentrations in Cell-Based Assays

Cell Line Mutation Background Assay Type Concentration Incubation Time Application Reference
A375 BRAF V600E Phospho-ERK inhibition 0.004 μM (4 nM) 2 hours Target engagement [1]
A375 BRAF V600E Phospho-RSK inhibition 0.02 μM (20 nM) 2 hours Downstream signaling [1]
A375 BRAF V600E Anti-proliferative 0.07 μM (70 nM) 72 hours Growth inhibition [1]
COLO205 BRAF V600E/D Anti-proliferative 0.016 μM (16 nM) 4 days Growth inhibition [1]
HT-29 BRAF V600E/D Anti-proliferative 0.059 μM (59 nM) 4 days Growth inhibition [1]
HT-29 BRAF/KRAS mutant Apoptosis induction 0.096 μM (96 nM) Not specified Cell death [1]
MIA PaCa-2 Pancreatic cancer Combination with gemcitabine 0.1-1 μM 48-72 hours Combination therapy [3]
PANC-1 Pancreatic cancer Combination with gemcitabine 0.1-1 μM 48-96 hours Combination therapy [3]
BRAF-mutant lines Various BRAF mutations Viability screening 0.001-10 μM 5 days Dose-response [1]
RAS-mutant lines Various RAS mutations Viability screening 0.001-10 μM 5 days Dose-response [1]
Concentration Optimization Guidelines
  • Dose-response studies: Include a range of 0.001-10 μM with serial dilutions to establish IC₅₀ values
  • Time-course experiments: Assess effects from 2 hours (immediate signaling) to 5 days (proliferation)
  • Combination therapies: Use sub-IC₅₀ concentrations (typically 0.1-1 μM) when combining with other agents

Detailed Experimental Protocols

Protocol 1: Inhibition of ERK Phosphorylation

Purpose: To assess this compound target engagement by measuring phospho-ERK levels.

Workflow:

G A Plate cells (e.g. A375, 70-80% confluency) B Serum starvation (optional) Overnight A->B C Treat with this compound (0.001-1 μM, 2 hours) B->C D Lyse cells and collect protein C->D E Western blot analysis D->E F Probe with: p-ERK, total ERK, loading control E->F G Imaging and quantification F->G

Materials:

  • Cell lines: A375 (BRAF V600E), COLO205, or other appropriate models
  • Antibodies: Anti-phospho-ERK, anti-total ERK, loading control (e.g., GAPDH, β-actin)
  • This compound stock solution (10 mM in DMSO)
  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

Procedure:

  • Seed cells in 6-well or 12-well plates at 70-80% confluency and allow to adhere overnight
  • Optional: Serum-starve cells for 12-16 hours to reduce basal ERK phosphorylation
  • Prepare this compound working solutions in culture medium at 2X final concentration
  • Treat cells with this compound (0.001-1 μM) or DMSO vehicle control for 2 hours at 37°C
  • Lyse cells in ice-cold RIPA buffer with protease and phosphatase inhibitors
  • Quantify protein concentration using BCA assay
  • Separate 20-30 μg protein by SDS-PAGE and transfer to PVDF membrane
  • Block membrane with 5% BSA in TBST for 1 hour at room temperature
  • Incubate with primary antibodies (p-ERK, total ERK) overnight at 4°C
  • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature
  • Develop using ECL substrate and image with chemiluminescence detection system
  • Quantify band intensity and normalize p-ERK to total ERK

Expected Results: this compound should demonstrate potent inhibition of ERK phosphorylation with IC₅₀ values in the low nanomolar range (4-20 nM) [1].

Protocol 2: Anti-proliferative Assay

Purpose: To determine the effect of this compound on cell proliferation and viability.

Materials:

  • Cell lines of interest (BRAF or RAS mutant models preferred)
  • This compound stock solution (10 mM in DMSO)
  • 96-well tissue culture plates
  • Cell viability assay kit (MTT, CellTiter-Glo, or similar)
  • Multimode plate reader

Procedure:

  • Seed cells in 96-well plates at optimal density (e.g., 3,000-4,000 cells/well for 5-day assay)
  • Allow cells to adhere for 24 hours at 37°C, 5% CO₂
  • Prepare 9-point serial dilutions of this compound (0.001-10 μM) in culture medium
  • Replace medium with treatment solutions (100 μL/well), including DMSO vehicle controls
  • Incubate for 3-5 days (72-120 hours) at 37°C, 5% CO₂
  • Assess viability using appropriate assay:
    • MTT assay: Add 10 μL MTT reagent (5 mg/mL), incubate 3 hours, add solubilization solution, measure absorbance at 570 nm [3]
    • CellTiter-Glo: Add equal volume of reagent, shake, incubate 10 minutes, measure luminescence [1]
  • Calculate percentage viability relative to DMSO controls and determine IC₅₀ values using nonlinear regression

Notes:

  • Include at least six replicates per condition
  • BRAF-mutant cell lines typically show greater sensitivity than RAS-mutant lines
  • This compound demonstrates EC₅₀ values <500 nM in approximately 88% of BRAF-mutant and 49% of RAS-mutant tumor lines [1]
Protocol 3: Combination Therapy with Gemcitabine

Purpose: To evaluate synergistic effects of this compound with standard chemotherapeutic agents.

Background: this compound combination with gemcitabine has shown enhanced efficacy in pancreatic ductal adenocarcinoma (PDAC) models, including MIA PaCa-2 and PANC-1 cell lines [3].

Materials:

  • PDAC cell lines (MIA PaCa-2, PANC-1)
  • This compound and gemcitabine stock solutions
  • 96-well plates for viability assessment
  • Matrigel for 3D growth assays (optional)

Procedure:

  • Seed cells in 96-well plates as described in Protocol 2
  • Treat with single agents or combinations:
    • This compound: 0.1 μM and 1 μM
    • Gemcitabine: 1 μM
    • Combination: this compound (0.1 or 1 μM) + gemcitabine (1 μM)
  • Incubate for 48-96 hours depending on cell line
  • Assess cell viability using MTT assay as described
  • For enhanced mechanistic insight, perform Matrigel growth assay:
    • Add 50 μL Matrigel to 48-well plates and solidify at 37°C for 30 minutes
    • Seed MIA PaCa-2 cells at 4,000 cells/well on Matrigel
    • Allow cells to grow for 48 hours, then add treatments
    • Image colonies after 4 days of treatment [3]

Expected Results: Combination treatment should show significantly greater reduction in cell viability compared to single agents. Nanoparticle-encapsulated forms of both drugs may demonstrate enhanced efficacy compared to free drugs [3].

Signaling Pathway and Mechanism

This compound functions within the context of the RAS-RAF-MEK-ERK signaling cascade, a central pathway regulating cell proliferation and survival. The following diagram illustrates this compound's unique mechanism of action within this pathway:

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS (Mutated) RTK->RAS RAF RAF (Mutated) RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK RSK p90 RSK ERK->RSK NUC Nuclear ERK Targets ERK->NUC SCH This compound SCH->ERK  Allosteric Inhibition PRO Proliferation Survival RSK->PRO NUC->PRO

Key Mechanism Insights:

  • This compound binds to a novel allosteric pocket in ERK1/2 between helix αC and the phosphate binding loop, inducing an inactive conformation [2]
  • The inhibitor demonstrates dual functionality by blocking both ERK catalytic activity and phosphorylation by upstream MEK [2] [3]
  • This unique binding mode results in slow dissociation kinetics, providing prolonged target engagement compared to other ERK inhibitors [2]
  • This compound effectively inhibits downstream ERK substrates including RSK, leading to suppressed proliferation and induction of apoptosis [1]

Combination Therapy Strategies

Research has identified several promising combination partners for this compound:

Gemcitabine for Pancreatic Cancer

This compound synergizes with gemcitabine in pancreatic ductal adenocarcinoma (PDAC) models. The combination in separate nanoparticle systems demonstrated superior efficacy compared to single agents or free drug combinations [3].

Protocol Application:

  • Use MIA PaCa-2 and PANC-1 cell lines
  • Concentrations: this compound (0.1-1 μM) + gemcitabine (1 μM)
  • Assessment: Cell viability, Matrigel growth, Western blot for pERK
Other Potential Combinations

While not explicitly detailed in the search results, this compound has been used in combination with:

  • LY294002 (PI3K inhibitor) for granulosa cell studies [1]
  • SP600125 (JNK inhibitor) in Hep3B hepatocellular carcinoma models [1]

Troubleshooting and Technical Considerations

Common Issues and Solutions

Table: Troubleshooting Guide for this compound Applications

Problem Potential Cause Solution
Poor solubility in aqueous media Hydrophobic nature of compound Use fresh DMSO for stock solutions, ensure proper dilution sequence
High background in viability assays Excessive DMSO concentration Keep final DMSO ≤0.1%, include vehicle controls
Variable potency between cell lines Different mutation backgrounds Use BRAF-mutant lines for highest sensitivity, optimize concentrations
Rapid loss of activity Compound degradation or precipitation Prepare fresh working solutions, avoid repeated freeze-thaw cycles
Inconsistent Western blot results Insufficient inhibition time Extend treatment time to 2-4 hours, confirm pathway activation status
Important Technical Notes
  • This compound has high selectivity for ERK1/2, but off-target activities have been observed at higher concentrations against CLK2, DRAK1, and TTK/MPS1 [2]
  • The compound demonstrates slow binding kinetics, so shorter treatment times (2 hours) may be sufficient for signaling studies, while longer exposures (3-5 days) are needed for proliferation assays [2] [1]
  • Nanoparticle encapsulation can enhance delivery and efficacy, particularly for in vivo applications or combination therapies [3]

Conclusion

This compound represents a valuable tool for targeting the ERK pathway in cancer research, particularly in models with RAS/RAF mutations or resistance to upstream inhibitors. Its unique allosteric binding mechanism and prolonged target engagement provide advantages over other ERK inhibitors. These detailed application notes and protocols should enable researchers to effectively utilize this compound in their investigations of MAPK signaling and therapeutic strategies.

References

SCH772984 in vitro concentration

Author: Smolecule Technical Support Team. Date: February 2026

Summary of In Vitro Bioactivity

The table below summarizes the effective concentrations of SCH772984 across various in vitro experimental systems.

Table 1: this compound In Vitro Activity and Potency

Assay Type / Cell Line Genetic Background IC50 / Effective Concentration Key Readout / Effect Citation
Enzymatic Assay ERK1 4 - 8.3 nM Inhibition of kinase activity [1] [2]
Enzymatic Assay ERK2 1 - 2.7 nM Inhibition of kinase activity [1] [2]
Cell Proliferation (A-375) BRAF V600E 70 nM Antiproliferative activity (72-96 hrs) [1] [3]
Cell Proliferation (COLO 205) BRAF V600E/D 16 nM Antiproliferative activity (4 days) [1]
Cell Proliferation (HCT-116) KRAS G13D 20 nM Antiproliferative activity [1]
Melanoma Panel (21 lines) BRAF mutant < 1 µM (71% of lines) Cell viability (IC50) [3] [4]
Melanoma Panel (14 lines) NRAS mutant < 1 µM (78% of lines) Cell viability (IC50) [3] [4]
Melanoma Panel (7 lines) WT (BRAF/NRAS) < 1 µM (71% of lines) Cell viability (IC50) [3] [4]
Signaling (A-375) BRAF V600E 4 - 20 nM Reduction in pERK2 and pRSK levels (2 hrs) [1]
Signaling (Melanoma) Various 500 nM Inhibition of pERK1/2 and pRSK; time-course dependent [4]
Cytokine Production (RAW264.7) - 1 µM Suppression of LPS-induced TNFα production [5]
Inflammatory Response (BV2) - 10 µM Inhibition of Aβ42-induced HSP70 release [1]

Detailed Experimental Protocols

Cell Viability and Proliferation Assay

This protocol is adapted from studies evaluating this compound's anti-tumor activity in melanoma and other cancer cell lines [3] [4] [1].

  • Cell Lines: The panel can include various cancer types. For melanoma, classify lines by genetic driver: BRAF mutant (e.g., M238, M229), NRAS mutant (e.g., M308, M410), and BRAF/NRAS wild-type (e.g., M207, M263) [4].
  • Reagent Preparation:
    • Prepare a 10 mM stock solution of this compound in DMSO. Aliquots and store at -20°C [1].
    • Prepare serial dilutions of this compound in the cell culture medium appropriate for your cell lines. A typical range is from 1 nM to 2 µM [3] [4].
  • Procedure:
    • Seed cells in 96-well plates at a density that ensures cells are in the log phase of growth throughout the assay (e.g., 1,000-3,000 cells/well) [1].
    • After 24 hours, treat the cells with the this compound dilution series or a DMSO vehicle control. Each condition should have multiple replicates.
    • Incubate the cells for 72-96 hours [3] [1].
    • Measure cell viability using a standardized assay like CellTiter-Glo Luminescent Cell Viability Assay [1].
  • Data Analysis: Calculate the percentage of viable cells relative to the DMSO control. Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Analysis of MAPK Pathway Signaling by Western Blot

This protocol is used to confirm target engagement and downstream pathway modulation, as performed in melanoma and other cell lines [4] [1].

  • Cell Treatment and Lysis:
    • Seed cells in 6-well or 12-well plates and allow them to adhere.
    • Treat cells with a predetermined concentration of this compound (e.g., 500 nM) or DMSO control for a set duration. For time-course experiments, collect lysates at various time points (e.g., 1, 6, 12, 24, 48 hours) to assess the durability of pathway suppression and feedback mechanisms [4].
    • Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Western Blotting:
    • Resolve equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
    • Block the membrane and probe with specific primary antibodies. Key targets include:
      • Phospho-ERK1/2 (Thr202/Tyr204): Direct target engagement.
      • Total ERK1/2: Loading control.
      • Phospho-MEK1/2: To observe feedback activation.
      • Phospho-RSK (Ser380): Key downstream effector of ERK.
      • Phospho-AKT (Ser473): To assess effects on parallel pathways [4].
    • Incubate with appropriate HRP-conjugated secondary antibodies and detect using chemiluminescence.
Protocol for Inflammatory Response Models

This protocol is based on studies using macrophage cell lines to model inflammatory responses like sepsis [5].

  • Cell Line: Mouse macrophage RAW264.7 cells.
  • Procedure:
    • Seed RAW264.7 cells and pre-treat with this compound (e.g., 1 µM) or vehicle control for 1-2 hours [5].
    • Stimulate the cells with a pro-inflammatory agent such as bacterial Lipopolysaccharide (LPS) (e.g., 100 ng/mL) [5].
    • After a predetermined incubation period (e.g., 6-24 hours), collect cell culture supernatants and total cellular RNA.
  • Downstream Analysis:
    • Cytokine Measurement: Quantify the production of inflammatory cytokines like TNFα in the supernatant using ELISA or AlphaLisa technology [5].
    • Transcriptomic Analysis: Perform RNA-Seq on extracted RNA to define global transcriptome signatures of this compound action on the immune response [5].

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanistic context and a generalized experimental workflow for using this compound.

Diagram 1: this compound Inhibition of the MAPK Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS (Mutant) RTK->RAS RAF RAF (e.g., BRAF V600E) RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 (Active, Phosphorylated) MEK->ERK RSK pRSK & Other Effectors ERK->RSK Nucleus Nuclear Transcription (Proliferation, Survival) ERK->Nucleus SCH This compound SCH->ERK Dual Action: 1. ATP-competitive Inhibition 2. Blocks Phosphorylation

Diagram 2: Typical In Vitro Experimental Workflow

G A Cell Seeding & Culture B This compound Treatment (Dose/Time-Course) A->B C Sample Collection B->C D Viability Assay (e.g., CellTiter-Glo) C->D Path 1 E Protein Lysate Collection C->E Path 2 G Supernatant/RNA Collection C->G Path 3 F Western Blot Analysis E->F Path 2 H ELISA / RNA-Seq G->H Path 3

Key Conclusions for Researchers

This compound is a versatile and potent tool compound for in vitro research. Its unique dual mechanism and high selectivity make it particularly valuable for studying ERK-dependent processes and overcoming resistance to upstream BRAF or MEK inhibitors [2] [6]. When planning experiments, researchers should note that effective concentrations for phenotypic effects (e.g., proliferation arrest) are typically in the nanomolar range, while concentrations of 500 nM to 1 µM are often used for robust short-term pathway inhibition in signaling studies [3] [4]. Careful consideration of cell line genetics and potential feedback reactivation of the pathway over time is crucial for experimental design and data interpretation [4] [7].

References

SCH772984 intraperitoneal administration

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile

SCH772984 is a potent, ATP-competitive inhibitor of ERK1 and ERK2. A notable feature of its mechanism is the induction of a unique, novel binding pocket in ERK1/2, which is associated with slow binding kinetics and prolonged on-target activity [1]. Despite its promising in vitro profile, a major limitation noted in the Guide to Pharmacology (GtoPdb) is that this compound is not active in vivo, as oral or intraperitoneal administration results in poor exposure levels [2].

In Vivo Efficacy via Intraperitoneal Administration

The table below summarizes key preclinical studies where this compound was administered via intraperitoneal (IP) injection to mouse models, demonstrating its antitumor potential despite pharmacokinetic limitations.

Cancer Model Dosing Regimen Reported Efficacy Source/Reference
Melanoma (BRAF-mutant, BRAFi-resistant) 25-50 mg/kg, twice daily Tumor growth inhibition; effective in models with innate or acquired resistance to BRAF inhibitors [3]. Morris et al., 2014 [3]
Pancreatic Cancer (Xenograft) 25 mg/kg, every 2 days for 14 days Synergistic antitumor effect with Cucurbitacin B; significant growth inhibition of xenografts [4]. Wang et al., 2017 [4]
Sepsis Model (CLP-induced) 15 mg/kg, single dose at 1h post-CLP Improved survival; reduced plasma Ccl2/Mcp1; downregulation of immune response pathways [5]. PMC8508766, 2021 [5]

Experimental Protocols for IP Administration

Based on the cited literature, here are detailed methodologies for using this compound in animal studies.

Protocol 1: Antitumor Efficacy in Xenograft Models

This protocol is adapted from studies on melanoma and pancreatic cancer [3] [4].

  • 1. Compound Formulation

    • Prepare a solution of this compound in a vehicle suitable for intraperitoneal injection. Specific vehicle components were not detailed in the provided results.
  • 2. Dosing Regimen

    • Dosage: 25 mg/kg to 50 mg/kg [3] [4].
    • Frequency: Administer twice daily (BID) for melanoma models [3] or every two days for a total of 14 days for pancreatic cancer models [4].
    • Treatment Initiation: Begin treatment when subcutaneous tumors reach a palpable size (e.g., approximately 100 mm³).
  • 3. Efficacy Assessment

    • Tumor Monitoring: Measure tumor dimensions (length, width, height) 2-3 times per week using calipers. Calculate tumor volume using the formula: (L × W × H)/2 [3].
    • Biomarker Analysis: Upon study completion, harvest tumor biopsies for Western blot analysis to confirm target engagement (e.g., reduction in pERK1/2 and pRSK levels) [3].
Protocol 2: Therapeutic Intervention in Sepsis Models

This protocol is based on the study demonstrating the efficacy of this compound in a murine sepsis model [5].

  • 1. Compound Formulation

    • Information on the specific formulation used for IP injection in the sepsis study was not detailed in the provided excerpt.
  • 2. Dosing Regimen

    • Dosage: 15 mg/kg [5].
    • Frequency: A single dose administered 1 hour after the induction of sepsis via cecal ligation and puncture (CLP).
    • Control: Treat control animals with an equal volume of the vehicle.
  • 3. Efficacy Assessment

    • Primary Endpoint: Monitor animal survival over time.
    • Secondary Endpoints: Collect plasma at specified timepoints (e.g., 6h and 12h post-CLP) to measure cytokine levels (e.g., Ccl2/Mcp1). Harvest organs (kidney, lung, liver, heart) for transcriptomic analysis (e.g., RNA-seq) to investigate pathway modulation [5].

Key Considerations for Researchers

  • Pharmacokinetic Limitations: Be aware that the primary literature states this compound has poor in vivo exposure following IP administration, which may limit its efficacy and requires careful experimental design [2].
  • Formulation: The specific vehicle used for dissolving this compound in the cited IP studies is not provided in the search results. Researchers will need to optimize a stable and biocompatible formulation, often involving a mixture of DMSO, PEG, and saline or other standard vehicles.
  • Handling: this compound is intended for research use only and is not for human consumption [6] [7].

Visualizing this compound's Mechanism and Experimental Workflow

The following diagram illustrates the unique mechanism of action of this compound and a general workflow for its in vivo application via intraperitoneal administration.

cluster_1 Molecular Target Engagement cluster_2 Downstream Consequences cluster_3 Experimental Readouts SCH This compound IP Injection MoA Mechanism of Action SCH->MoA ERK ERK1/2 Kinase MoA->ERK Effect Cellular & Pathological Effects Mapk Inhibition of MAPK pathway signaling Effect->Mapk pERK Reduced ERK phosphorylation Effect->pERK AntiT Antitumor effects Effect->AntiT AntiI Anti-inflammatory effects Effect->AntiI Analysis Analysis & Endpoints WB Western Blot (pERK, pRSK) Analysis->WB Vol Tumor Volume Measurement Analysis->Vol Surv Survival Monitoring Analysis->Surv Cyto Cytokine Analysis Analysis->Cyto P_Loop Induces novel P-loop binding pocket ERK->P_Loop SlowK Slow binding kinetics Prolonged target blockade P_Loop->SlowK SlowK->Effect Mapk->Analysis pERK->Analysis AntiT->Analysis AntiI->Analysis

Important Limitations and Future Directions

A critical point from the fundamental pharmacology resource is that This compound is not active in vivo due to poor exposure levels achieved via oral or intraperitoneal administration [2]. This stated limitation should be a primary consideration for researchers, as the positive efficacy results from other studies were achieved despite this pharmacokinetic challenge. Subsequent drug development efforts have focused on creating ERK inhibitors with improved pharmacological properties suitable for clinical development, such as MK-8353, which was advanced into clinical trials as an orally administered agent [8].

References

Comprehensive Application Notes and Protocols for SCH772984: ERK1/2 Inhibitor for Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to SCH772984

This compound is a novel, highly selective, and ATP-competitive inhibitor of ERK1 and ERK2 (extracellular signal-regulated kinases 1 and 2) with significant implications for cancer research, particularly in tumors with MAPK pathway alterations. This compound demonstrates potent inhibitory activity with IC₅₀ values of 4 nM for ERK1 and 1 nM for ERK2 in cell-free assays [1] [2]. This compound exhibits robust efficacy in both treatment-naïve and resistant cancer models containing BRAF or RAS mutations, making it a valuable tool for studying resistance mechanisms to upstream MAPK pathway inhibitors [1] [3]. Its unique mechanism involves inducing a novel binding pocket in ERK1/2 through conformational changes in the phosphate-binding loop and helix αC positioning, resulting in slow binding kinetics and prolonged on-target activity [4].

The compound has shown particular promise in addressing therapeutic resistance that frequently develops against BRAF and MEK inhibitors in melanoma and other cancers [5] [6]. This compound effectively suppresses MAPK signaling and cell proliferation in tumor models resistant to concurrent BRAF and MEK inhibition, positioning it as a strategic option for overcoming and studying resistance mechanisms [1]. Research has demonstrated that this compound induces tumor regression in xenograft models at tolerated doses, further supporting its utility in preclinical cancer studies [1] [2].

Chemical Properties and Solubility

Basic Chemical Characteristics

This compound possesses well-defined chemical properties that inform its practical application in research settings. The compound has a molecular weight of 587.67 g/mol and the chemical formula C₃₃H₃₃N₉O₂ [1] [2]. Its CAS registry number is 942183-80-4, providing unique identification across chemical databases [1] [7]. The chemical structure features an indazole hinge-binding moiety connected to a piperazine-phenyl-pyrimidine group through a pyrrolidine linker, creating the unique binding profile that confers specificity for ERK1/2 [4].

Solubility Profile

The solubility characteristics of this compound are crucial for proper experimental planning and solution preparation:

Table: Solubility Profile of this compound

Solvent Solubility Concentration Notes
DMSO Soluble 14-25 mg/mL (23.82-42.54 mM) Requires fresh, dry DMSO; gentle warming or ultrasonication may improve dissolution
Water Insoluble - Not suitable for direct aqueous preparation
Ethanol Insoluble - Not recommended for stock solutions

The solubility in DMSO shows some batch-to-batch variation, with different reported values ranging from 14 mg/mL to 25 mg/mL [1] [2]. This variability highlights the importance of empirical verification of solubility for each specific batch received. Moisture-absorbing DMSO significantly reduces solubility, so always use fresh, anhydrous DMSO for stock preparation [2]. For concentrations at the higher end of the solubility range (25 mg/mL), gentle warming to 37°C with a water bath and brief ultrasonication are recommended to achieve complete dissolution [2].

Stock Solution Preparation and Stability

DMSO Stock Solution Protocol

Preparation of consistent and stable stock solutions is fundamental for obtaining reliable experimental results with this compound. The following protocol describes the preparation of a 10 mM stock solution, which can be scaled according to research needs:

  • Equipment and Materials: this compound powder, anhydrous DMSO, analytical balance, volumetric flask or tube (size appropriate for desired volume), sonicator, warming block or water bath (set to 37-50°C), appropriate personal protective equipment (lab coat, gloves, safety glasses)

  • Step-by-Step Procedure:

    • Weighing: Accurately weigh 5.88 mg of this compound powder for each 1 mL of final stock solution required for a 10 mM concentration [1] [3].
    • Solvent Addition: Transfer the weighed compound to an appropriate container and add the required volume of anhydrous DMSO. Use glass vessels when possible, as plastic may absorb DMSO and compound over time.
    • Dissolution: If using concentrations at the higher end of the solubility range (≥20 mM), gently warm the solution to 37-50°C using a water bath and/or sonicate briefly (30-60 seconds) to facilitate complete dissolution [2] [7].
    • Mixing: Vortex the solution thoroughly until all particulate matter is dissolved and the solution appears clear.
    • Aliquoting: Divide the stock solution into small, single-use aliquots to minimize freeze-thaw cycles and prevent repeated exposure to atmospheric moisture.
  • Quality Control: Verify the concentration spectrophotometrically if possible, though this may require specialized equipment. Visually inspect for complete dissolution and absence of particulate matter before use.

Storage and Stability Guidelines

Proper storage conditions are critical for maintaining this compound integrity and potency:

  • Temperature: Store aliquots at -20°C or below for long-term preservation [7]. The compound is stable for at least 6 months when stored properly under these conditions.
  • Stability: this compound demonstrates sufficient stability for normal shipping at room temperature, indicating reasonable short-term stability under ambient conditions [1].
  • Handling: Always thaw frozen aliquots at room temperature inside a desiccator to prevent moisture condensation. Vortex briefly after thawing before use.
  • Freeze-Thaw Cycles: Limit aliquots to a maximum of 3 freeze-thaw cycles to maintain compound integrity, though single-use aliquots are strongly recommended for critical applications.

In Vitro Applications and Protocols

Cell-Based Assays for ERK Inhibition

This compound is extensively utilized in cell culture models to investigate ERK pathway biology and therapeutic applications. The compound demonstrates particularly strong activity in BRAF-mutant (approximately 88% of lines) and RAS-mutant (approximately 49% of lines) tumor cell models, with EC₅₀ values typically below 500 nM [1].

Table: Cellular Activity of this compound in Various Cell Lines

Cell Line Mutation Profile Assay Type IC₅₀ Value Incubation Time
A375 BRAF V600E pERK2 inhibition 4 nM 2 hours
A375 BRAF V600E pRSK inhibition 20 nM 2 hours
A375 BRAF V600E Anti-proliferative 70 nM 72 hours
COLO205 BRAF V600E/D Anti-proliferative 16 nM 4 days
HT-29 BRAF V600E/D Anti-proliferative 59 nM 4 days
HT-29 BRAF/KRAS mutant Apoptosis induction 96 nM Not specified
Cell Proliferation and Viability Assay

This protocol describes a standard method for evaluating the anti-proliferative effects of this compound in cancer cell lines:

  • Cell Seeding: Plate cells in 96-well format at a density of 4,000 cells/well in 100 μL of appropriate growth medium [1]. Use six replicates per condition for statistical reliability.
  • Attachment Period: Incubate cells for 24 hours at 37°C, 5% CO₂ to allow proper attachment and recovery [1].
  • Compound Treatment: Prepare a 9-point dilution series (typically from 0.001-10 μM) in complete medium, maintaining a constant DMSO concentration (e.g., 0.1-1%) across all treatments including vehicle controls [1].
  • Incubation: Treat cells for 3-5 days, depending on cell doubling time and assay requirements [1] [2].
  • Viability Assessment: Measure cell viability using luminescence-based assays such as CellTiter-Glo or ViaLight according to manufacturer instructions [1].
  • Data Analysis: Calculate IC₅₀ values using appropriate curve-fitting software (e.g., GraphPad Prism) and normalize to vehicle-treated controls.
Signaling Inhibition Analysis

To evaluate the pharmacodynamic effects of this compound on MAPK pathway signaling:

  • Cell Treatment: Seed cells at appropriate density and allow to adhere overnight. Treat with this compound at desired concentrations (typically ranging from 10 nM to 1 μM) for 2-24 hours [3].
  • Protein Extraction: Harvest cells at designated time points using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Western Blot Analysis: Separate proteins by SDS-PAGE, transfer to membranes, and probe with antibodies against phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, phospho-RSK (Thr359/Ser363), and other pathway components of interest [1] [3].
  • Quantification: Use densitometry to quantify band intensities and calculate inhibition relative to vehicle-treated controls.

In Vivo Formulations and Administration

Animal Dosing Formulations

For in vivo studies, this compound requires specialized formulations due to its poor aqueous solubility. Several vehicles have been successfully employed in preclinical models:

  • CMC-Na Suspension:

    • Preparation: Add 5 mg of this compound to 1 mL of carboxymethyl cellulose sodium (CMC-Na) solution [1] [2].
    • Method: Mix thoroughly to achieve a homogeneous suspension with a final concentration of 5 mg/mL [1].
    • Administration: Suitable for intraperitoneal (i.p.) injection [1].
  • Solubilized Formulation:

    • Composition: 10% DMSO, 40% PEG 300, 5% Tween 80, 45% ddH₂O [2].
    • Preparation: Add 100 μL of 6 mg/mL DMSO stock to 400 μL PEG 300 and mix. Add 50 μL Tween 80 with mixing, then 450 μL ddH₂O for final volume of 1 mL [2].
    • Final Concentration: 0.6 mg/mL (1.02 mM) [2].
    • Stability: Use immediately after preparation for optimal results [2].
In Vivo Dosing Protocol

The administration regimen for this compound in mouse xenograft models typically follows these parameters:

  • Dosage: 12.5, 25, or 50 mg/kg [1] [2]
  • Frequency: Twice daily (b.i.d.) [7]
  • Route: Intraperitoneal injection [1] [2]
  • Treatment Duration: Variable depending on model, typically 2-4 weeks

This dosing regimen has demonstrated significant tumor growth inhibition and even regression in various xenograft models, including BRAF-mutant melanoma and colorectal cancer [1] [7]. The 25 mg/kg dose administered twice daily has shown particular efficacy in combination studies with other targeted agents [7].

Experimental Data and Biological Activity

Comprehensive Biological Profile

This compound exhibits a well-characterized biological activity profile across multiple experimental systems:

Table: Summary of this compound Biological Activity

Assay System Target/Activity Value References
Cell-Free Assay ERK2 IC₅₀ 1 nM [1] [2]
Cell-Free Assay ERK1 IC₅₀ 4 nM [1] [2]
Kinase Selectivity % inhibition at 1 μM >50% for only 7/300 kinases [7]
Cellular Assay (A375) pERK2 inhibition IC₅₀ 4 nM [2]
Cellular Assay (A375) pRSK inhibition IC₅₀ 20 nM [2]
Cellular Assay (A375) Anti-proliferative IC₅₀ 70 nM [2] [3]
In Vivo Efficacy Effective doses (i.p.) 12.5-50 mg/kg, b.i.d. [1] [2]
Signaling Pathway and Mechanism

This compound functions through a unique dual mechanism that distinguishes it from other ERK inhibitors [4]. It not only competitively inhibits ATP binding but also induces conformational changes in ERK1/2 that prevent phosphorylation by upstream kinases [4] [6]. This combined action results in sustained pathway suppression and particularly slow off-rate kinetics, enhancing target engagement duration [4].

The following diagram illustrates the MAPK/ERK signaling pathway and this compound's mechanism of action:

G Growth_Factors Growth Factors/ Receptor Tyrosine Kinases RAS RAS (Mutated in Some Cancers) Growth_Factors->RAS Activates RAF RAF (BRAF V600E Mutated in Melanoma) RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates RSK RSK ERK->RSK Phosphorylates Transcription Transcription Factors (e.g., ELK1) ERK->Transcription Regulates Proliferation Cell Proliferation & Survival RSK->Proliferation Promotes Transcription->Proliferation Promotes This compound This compound Inhibitor This compound->ERK Inhibits

This diagram illustrates the central position of ERK1/2 within the MAPK signaling cascade and highlights this compound's strategic inhibition point downstream of common resistance mechanisms that develop against upstream BRAF and MEK inhibitors.

Technical References and Support

Supplier Information and Validation

This compound is available from multiple specialized suppliers for research purposes, including Selleck Chemicals, MedChemExpress, and ApexBio [1] [7] [3]. The compound typically has a purity exceeding 99%, with quality verification through HPLC, NMR, and mass spectrometry [2]. Commercial suppliers provide batch-specific certificates of analysis with detailed quality control data.

The compound has been extensively validated in peer-reviewed literature, with over 150 publications citing its use across various cancer models [3]. Key validation studies include suppression of MAPK signaling in BRAF or MEK inhibitor-resistant models [1] and efficacy in patient-derived xenograft models of pancreatic cancer [7].

Safety and Regulatory Information

This compound is intended for research purposes only and is not for human, veterinary, diagnostic, or therapeutic use [1] [7]. Researchers should follow standard laboratory safety protocols when handling the compound, including appropriate personal protective equipment. Material Safety Data Sheets (MSDS) should be consulted before experimental use, and all local regulations for chemical handling and disposal must be followed.

Troubleshooting Guide

  • Poor Solubility in DMSO: Use fresh, anhydrous DMSO from a newly opened bottle. Gently warm to 37-50°C with brief sonication. Avoid excessive heating that may degrade the compound.
  • Precipitation in Aqueous Media: Ensure stock solution is completely dissolved before dilution. When adding to cell culture media, add slowly while vortexing to ensure proper dispersion.
  • Reduced Biological Activity: Check stock solution age and storage conditions. Limit freeze-thaw cycles. Verify concentration spectrophotometrically if possible.
  • High Background in Cellular Assays: Optimize DMSO concentration in vehicle controls, keeping consistent across all treatments (typically ≤0.1-1%).
  • Inconsistent In Vivo Results: Ensure homogeneous suspension by vigorous mixing before each administration. Prepare fresh formulations daily for optimal activity.

References

Comprehensive Application Notes and Protocols: SCH772984 Western Blot Analysis of pERK in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to ERK Signaling Pathway and SCH772984 Mechanism

The extracellular signal-regulated kinase (ERK) pathway represents a crucial signaling cascade in cellular proliferation, differentiation, and survival, with dysregulation frequently observed in numerous cancers. This compound is a novel, selective ERK1/2 inhibitor with a unique dual mechanism of action that distinguishes it from earlier generation inhibitors. This compound not only competitively inhibits ATP binding but also induces conformational changes in ERK1/2 that prevent its reactivation by upstream kinases like MEK. This dual action makes this compound particularly valuable for overcoming resistance mechanisms that often limit the efficacy of upstream pathway inhibitors in targeted cancer therapy. [1] [2]

The significance of this compound in cancer research stems from its ability to effectively suppress phosphorylated ERK (pERK) levels, serving as a direct pharmacodynamic biomarker for target engagement. Western blot analysis of pERK following this compound treatment provides critical insights into pathway inhibition across various cancer models. Recent studies have demonstrated its application in pancreatic ductal adenocarcinoma (PDAC), where KRAS mutations drive constitutive ERK pathway activation, as well as in breast cancer, colon adenocarcinoma, and liver ischemia-reperfusion injury models. The compound's ability to maintain pathway suppression despite feedback reactivation mechanisms makes it particularly valuable for combination therapy approaches. [1] [3]

This compound Properties and Mechanism of Action

Structural and Biochemical Characteristics

This compound exhibits a unique structural framework consisting of a pyridine-indazole core with an extended piperazine-phenyl-pyrimidine decoration. This specific configuration enables its distinctive binding mode within the ERK1/2 ATP-binding pocket. Structural analyses have revealed that this compound induces a novel allosteric pocket located between helix αC and the phosphate binding loop (P-loop), a feature not observed in either active or inactive conformations of ERK1/2. This induced fit mechanism involves a dramatic conformational change where the P-loop tyrosine (Y36) flips into the ATP site, stacking onto the inhibitor's pyrrolidine ring and creating a binding pocket that accommodates the piperazine-phenyl-pyrimidine moiety. [2]

The inhibitor demonstrates remarkable biochemical potency with IC₅₀ values of 8.3 nM and 2.7 nM for ERK1 and ERK2, respectively. This high potency translates to effective pathway suppression in cellular models, where this compound exhibits slow binding kinetics and prolonged target engagement. This sustained target inhibition is particularly valuable for in vivo applications where continuous pathway suppression is desired. The compound maintains high selectivity for ERK1/2 against a broad panel of 456 kinases, with only minimal off-target activity observed against kinases such as CLK2, DRAK1, and TTK/MPS1 at significantly higher concentrations. [2]

Schematic Diagram: ERK Signaling Pathway and this compound Mechanism

The following diagram illustrates the key signaling components of the ERK pathway and the specific inhibition point of this compound:

G ERK Signaling Pathway and this compound Inhibition cluster_legend Legend Growth_Factors Growth Factors/Receptors RAS RAS (e.g., KRAS) Growth_Factors->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Phosphorylation pERK pERK (Active) ERK->pERK Nuclear_Events Proliferation Survival Differentiation pERK->Nuclear_Events Compensatory Compensatory Feedback Mechanisms pERK->Compensatory This compound This compound This compound->pERK Inhibits Legend1 Pathway Component Legend2 Key Target Legend3 Inhibitor Legend4 Cellular Outcomes

Detailed Western Blot Protocol for pERK Detection Post-SCH772984 Treatment

Cell Treatment and Protein Extraction

The initial steps of the protocol are critical for preserving the phosphorylation status of ERK, which can change rapidly in response to cellular conditions. For treatment with This compound, prepare a stock solution in DMSO and dilute to appropriate working concentrations in cell culture medium. The typical working concentration ranges from 0.1-5 μM, depending on cell type and treatment duration. It is essential to include proper controls such as DMSO vehicle control and positive controls for pathway activation (e.g., EGF stimulation). Treatment duration may vary from 2-48 hours, with shorter time points (2-6 hours) often used for acute inhibition studies and longer time points (24-48 hours) for assessing sustained pathway inhibition. [1]

For protein extraction, use ice-cold lysis buffer supplemented with phosphatase inhibitors (e.g., sodium fluoride, beta-glycerophosphate, and sodium orthovanadate) in addition to standard protease inhibitors. The inclusion of phosphatase inhibitors is crucial for preserving the phosphorylation status of ERK during sample preparation. After treatment, wash cells with cold PBS and scrape in lysis buffer. Incubate on ice for 30 minutes with occasional vortexing, followed by centrifugation at 12,000-14,000 × g for 10 minutes at 4°C. Collect the supernatant and determine protein concentration using a compatible assay such as the BCA or Bradford method. Adjust samples to equal concentrations using lysis buffer to ensure consistent loading. [1] [4]

Gel Electrophoresis and Transfer

For optimal separation of ERK and pERK (approximately 42/44 kDa), prepare SDS-polyacrylamide gels with 10-12% acrylamide concentration. The loading amount should be optimized based on target abundance, but typically 20-50 μg of total protein per lane is appropriate. Include pre-stained molecular weight markers to verify transfer efficiency and estimate protein sizes. For electrophoresis, run gels at 60-100 V through the stacking gel and 100-150 V through the resolving gel until the dye front approaches the bottom. [4]

Transfer proteins to PVDF or nitrocellulose membranes using wet transfer systems at 100 V for 60-90 minutes or 30 V overnight at 4°C. For thicker gels (1.5 mm) or higher percentage gels, extend transfer times accordingly. Following transfer, verify efficiency by staining membranes with Ponceau S or using total protein staining methods. Block membranes with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. BSA is generally preferred for phospho-specific antibodies as it typically contains lower levels of phosphoproteins that might contribute to background. [5] [4]

Antibody Incubation and Detection

Incubate membranes with primary antibodies diluted in blocking buffer or BSA overnight at 4°C with gentle agitation. Critical antibody concentrations for pERK detection typically range from 1:1000 to 1:2000 dilution. Always include total ERK antibody as a loading control. Following primary antibody incubation, wash membranes 3 times for 5-10 minutes each with TBST. Incubate with appropriate HRP-conjugated secondary antibodies (typically 1:5000 to 1:10000 dilution) for 1 hour at room temperature. Wash again 3 times with TBST before detection. [1] [4]

For detection, use enhanced chemiluminescent (ECL) substrates with sensitive formulations capable of detecting low-abundance phosphoproteins. Avoid overexposure by testing multiple exposure times (e.g., 30 seconds, 1 minute, 5 minutes). Digital imaging systems with CCD cameras are preferred for their wide dynamic range, which is essential for quantitative comparisons. If using film, ensure signals are within the linear range and not saturated. For multiplex detection without stripping, consider fluorescent secondary antibodies with distinct emission spectra. [6] [7]

Schematic Diagram: Western Blot Workflow for pERK Analysis

The following workflow diagram outlines the key procedural steps for assessing pERK inhibition by this compound:

G Western Blot Workflow for pERK Analysis cluster_notes Critical Steps Cell_Treatment Cell Treatment with this compound Protein_Extraction Protein Extraction with Phosphatase Inhibitors Cell_Treatment->Protein_Extraction Sample_Prep Sample Preparation & Quantification Protein_Extraction->Sample_Prep Gel_Electro Gel Electrophoresis Sample_Prep->Gel_Electro Transfer Protein Transfer to Membrane Gel_Electro->Transfer Blocking Blocking & Antibody Incubation Transfer->Blocking Detection Detection & Imaging Blocking->Detection pERK_Ab Anti-pERK Antibody Blocking->pERK_Ab tERK_Ab Anti-tERK Antibody Blocking->tERK_Ab Analysis Quantitative Analysis Detection->Analysis Note1 Maintain Linear Signal Range Note2 Normalize to Total ERK Note3 Include Controls

Experimental Data and Applications in Cancer Models

Quantitative Analysis of this compound Effects in PDAC Models

Table 1: Anti-proliferative Effects of this compound and Gemcitabine in PDAC Cell Lines [1]

Cell Line Treatment Concentration Duration Viability Reduction Key Observations
MIA PaCa-2 This compound (free) 1 μM 48-72 h ~40-50% Single agent activity
MIA PaCa-2 Gemcitabine (free) 1 μM 48-72 h ~30-40% Single agent activity
MIA PaCa-2 This compound + Gemcitabine (free) 1 μM each 48-72 h ~60-70% Additive effect
MIA PaCa-2 This compound + Gemcitabine (NP separate) 1 μM each 48-72 h ~80-90% Superior efficacy
PANC-1 This compound (free) 1 μM 48-96 h ~35-45% Single agent activity
PANC-1 Gemcitabine (free) 1 μM 48-96 h ~25-35% Single agent activity
PANC-1 This compound + Gemcitabine (free) 1 μM each 48-96 h ~55-65% Additive effect
PANC-1 This compound + Gemcitabine (NP separate) 1 μM each 48-96 h ~75-85% Superior efficacy

Table 2: this compound-Mediated pERK Inhibition in Various Cancer Models [1] [3]

Cancer Model Cell Type/Line This compound Concentration Treatment Duration pERK Reduction Functional Outcomes
PDAC MIA PaCa-2 0.1-5 μM 2-24 h >70% Enhanced gemcitabine sensitivity
PDAC PANC-1 0.1-5 μM 2-24 h >65% Enhanced gemcitabine sensitivity
Breast Cancer Multiple lines Not specified Not specified Significant Identified as ROCK1 inhibitor
Colon Adenocarcinoma COAD models Not specified Not specified Significant ALOXE3 expression modulation
Liver I/R Injury Kupffer cells Not specified Not specified Significant Reduced inflammation
Thyroid Cancer BCPAP Not specified 24 h ~60-70% reversal BRD9 overexpression reversal
Key Research Applications and Findings
  • Pancreatic Cancer Combination Therapy: this compound demonstrates significant synergy with gemcitabine in PDAC models, particularly when both agents are delivered via separate nanoparticle systems. The combination resulted in approximately 80-90% reduction in cell viability in MIA PaCa-2 cells and 75-85% reduction in PANC-1 cells, significantly outperforming individual agents or their free forms. This approach effectively addresses the challenge of rapid gemcitabine resistance commonly developed by PDAC cells. The separate nanoparticle delivery system stabilizes both drugs against degradation, extends systemic half-life, and provides controlled release in the acidic tumor microenvironment of PDAC. [1]

  • Broad Anticancer Activity: Beyond pancreatic cancer, this compound has shown efficacy across diverse cancer models. In breast cancer, it was identified as one of four novel ROCK1 inhibitors that suppress cytoskeleton organization and cell movement, with in vitro inhibition rates of 70-85% for migration and 69-86% for invasion. In colon adenocarcinoma, it was highlighted as a potential therapeutic agent through drug sensitivity analysis. Additionally, in thyroid cancer models, this compound effectively reversed the MAPK/ERK pathway activation induced by BRD9 overexpression, demonstrating its versatility across different malignancy types. [3]

  • Non-Oncological Applications: Emerging research indicates applications beyond oncology. In liver ischemia-reperfusion injury models, this compound inhibited ERK/NF-κB phosphorylation in Kupffer cells, reducing inflammation and tissue damage. Similarly, in burn wound healing studies, this compound confirmed the dependency of human growth hormone-overexpressing adipose-derived stem cells on ERK pathway activation for enhancing fibroblast activity and accelerating wound repair. These diverse applications underscore the fundamental role of ERK signaling in multiple pathological processes. [3]

Troubleshooting and Optimization Strategies for pERK Quantification

Addressing Common Technical Challenges
  • Signal Saturation and Dynamic Range Optimization: A frequent challenge in quantitative pERK Western blotting is signal saturation, which compromises accurate quantification. To address this, optimize protein loading amounts through preliminary titration experiments, aiming for 1-10 μg per lane depending on target abundance. Implement appropriate antibody dilution series to identify concentrations that maintain linearity; typically, primary antibody dilutions of 1:1000-1:5000 and secondary antibody dilutions of 1:50000-1:250000 are effective starting points. Select ECL substrates with wide dynamic ranges, such as SuperSignal West Dura, which provides greater linearity for both high- and low-abundance proteins compared to ultra-sensitive substrates that readily saturate. Always capture multiple exposures to ensure at least one falls within the linear detection range. [5]

  • Normalization Strategies for Accurate Quantification: Proper normalization is essential for meaningful pERK quantification. While traditional housekeeping proteins like β-actin, GAPDH, and α-tubulin are commonly used, they often become saturated at typical loading amounts (30-50 μg) and may vary under experimental conditions. Total protein normalization (TPN) using fluorescent labels like No-Stain Protein Labeling Reagent provides a more reliable alternative with superior linearity across a wider loading range. For pERK analysis, always normalize to total ERK levels to distinguish specific pathway inhibition from general protein reduction. This dual normalization approach (to both total ERK and a loading control) controls for variations in protein loading and transfer efficiency while specifically assessing phosphorylation status. [5] [7]

Experimental Design Considerations
  • Controls and Replication: Include comprehensive controls in every experiment: vehicle controls (DMSO), positive controls for pathway activation (e.g., EGF-stimulated cells), and negative controls for specificity (e.g., untreated cells or cells with pathway inhibition). Implement both biological replicates (independent experiments) and technical replicates (multiple wells of the same treatment) to ensure reproducibility and statistical power. Biological replicates confirm that observed effects reflect true biological differences rather than experimental artifacts, while technical replicates identify processing variations. [7]

  • Kinetic Considerations for pERK Detection: ERK phosphorylation represents a dynamic process that can change rapidly in response to cellular conditions. When assessing this compound effects, include multiple time points (e.g., 2, 6, 24, 48 hours) to capture both acute and sustained inhibition. Be consistent with treatment and harvesting procedures across replicates to minimize temporal variations. Maintain cells at 4°C during washing and lysis to preserve phosphorylation states, and process all samples simultaneously where possible. These measures are particularly important when comparing multiple treatment conditions or time points. [1] [4]

Conclusion and Research Implications

The application of this compound in Western blot analysis of pERK provides researchers with a powerful tool for investigating ERK pathway dynamics in cancer and other disease models. The detailed protocols and troubleshooting guides presented here facilitate robust quantification of pharmacodynamic responses to ERK inhibition. The combination of this compound with conventional chemotherapeutic agents like gemcitabine, particularly through advanced nanoparticle delivery systems, represents a promising strategy for overcoming treatment resistance in challenging malignancies such as pancreatic ductal adenocarcinoma. As research continues to elucidate the complex feedback mechanisms within the MAPK pathway, this compound remains an invaluable compound for dissecting ERK-specific functions and developing novel therapeutic approaches across diverse disease contexts.

References

Comprehensive Application Notes and Protocols: SCH772984 in Cell Viability Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to SCH772984 and Its Research Applications

This compound is a novel, potent, and selective ATP-competitive inhibitor of extracellular signal-regulated kinase 1 and 2 (ERK1/2) with significant implications for cancer research and inflammatory disease studies. This compound demonstrates impressive potency in cell-free assays with IC₅₀ values of 4 nM for ERK1 and 1 nM for ERK2, exhibiting >100-fold selectivity over other kinases including JNK1/2, p38α/β, AKT1, and EGFR when tested at concentrations up to 10 μM. [1] [2] [3] Unlike earlier ERK inhibitors, this compound possesses a dual mechanism of action – it inhibits both ERK catalytic activity and prevents ERK phosphorylation by MEK, thereby more completely suppressing MAPK pathway signaling and blocking nuclear localization of phosphorylated ERK. [4] [1]

The primary research applications of this compound include:

  • Investigation of MAPK pathway signaling in cancers with BRAF or RAS mutations
  • Overcoming resistance to BRAF and MEK inhibitors in melanoma and other malignancies
  • Study of inflammatory processes and cytokine production in immune cells
  • Combination therapy development with chemotherapeutic agents like gemcitabine
  • Nanoparticle drug delivery systems to improve solubility and biodistribution

Table 1: this compound Inhibitory Concentrations in Biochemical and Cellular Assays

Assay Type Target IC₅₀ Value Experimental Conditions
Cell-free assay ERK1 4 nM Recombinant human ERK1
Cell-free assay ERK2 1 nM Recombinant human ERK2
Cellular assay pERK2 (A375 cells) 4 nM 2-hour treatment, BRAF V600E mutant
Cellular assay pRSK (A375 cells) 20 nM 2-hour treatment, BRAF V600E mutant
Antiproliferative COLO205 cells 16 nM 4-day treatment, BRAF V600E mutant
Antiproliferative HT-29 cells 59 nM 4-day treatment, BRAF V600E mutant
Antiproliferative A375 cells 70 nM 72-hour treatment, BRAF V600E mutant

Cell Viability Assay Protocols

Standard 2D Cell Viability Assay Protocol

The following protocol is adapted from established methodologies used across multiple cancer cell lines [4] [5] [2]:

Materials and Reagents:

  • This compound (commercially available from Selleckchem, Invivochem, TargetMol)
  • DMSO (sterile, cell culture grade)
  • Cell lines of interest (e.g., MIA PaCa-2, PANC-1, A375, HCT116)
  • Complete cell culture media appropriate for each cell line
  • 96-well tissue culture-treated plates
  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo Luminescent Cell Viability Assay
  • Multi-channel pipettes and sterile tips
  • Microplate reader capable of measuring absorbance (570 nm) or luminescence

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using standard trypsinization procedures
    • Prepare a single-cell suspension in complete growth medium
    • Seed cells in 96-well plates at a density of 3,000-4,000 cells/well in 100 μL medium [4] [2]
    • Incubate plates for 24 hours at 37°C, 5% CO₂ to allow cell attachment
  • Drug Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO and store at -20°C
    • Generate serial dilutions of this compound in complete medium to achieve final concentrations typically ranging from 0.001 μM to 10 μM [5] [2]
    • Ensure the final DMSO concentration does not exceed 0.1-1% in all treatments
    • After 24 hours of cell attachment, remove old medium and add 100 μL of fresh medium containing this compound or vehicle control (DMSO)
    • Include appropriate controls: vehicle control (DMSO), positive control for cytotoxicity, and blank (media only)
  • Incubation and Viability Assessment:

    • Incubate cells with this compound for 48-120 hours depending on cell doubling time [4] [5]
    • For MTT assay: Add 10-20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C
    • Carefully remove medium and dissolve formazan crystals in 100-150 μL DMSO
    • Measure absorbance at 570 nm with a reference wavelength of 630-650 nm
    • For CellTiter-Glo assay: Add equal volume of CellTiter-Glo reagent to each well, mix, and measure luminescence after 10 minutes
3D Matrigel Growth Assay Protocol

For more physiologically relevant models, the following 3D Matrigel assay can be employed [4]:

Additional Materials:

  • Corning Matrigel Matrix (phenol red-free)
  • 48-well tissue culture plates
  • Chilled pipettes and tips

Procedure:

  • Thaw Matrigel overnight at 4°C and keep on ice during handling
  • Add 50 μL/well of Matrigel to 48-well plates and incubate at 37°C for 30 minutes to allow solidification
  • Prepare cell suspension in complete medium containing 2-4% Matrigel
  • Seed 4,000 cells/well on top of the solidified Matrigel layer
  • Allow cells to grow for 48 hours to form colonies
  • Treat with this compound (typically 0.1-1 μM) alone or in combination with other agents
  • Refresh treatment every 2-3 days
  • After 4-7 days, image colonies using phase-contrast microscopy and quantify colony size and number using image analysis software

Table 2: this compound Sensitivity Across Cancer Cell Lines

Cell Line Mutation Status IC₅₀ Value Assay Duration Reference
A375 BRAF V600E 70 nM 72 hours [2]
COLO205 BRAF V600E 16 nM 4 days [2]
HT-29 BRAF V600E 59 nM 4 days [2]
MIA PaCa-2 KRAS mutant <1 μM 48-72 hours [4]
PANC-1 KRAS mutant <1 μM 48-96 hours [4]
RAW 264.7 Wild-type 440 nM (TNFα inhibition) 24 hours (LPS challenge) [6]
A375 (vemurafenib-resistant) BRAF V600E with MAPK reactivation ~100-200 nM 5 days [5]

Western Blot Analysis for Target Engagement

Protocol for MAPK Pathway Inhibition Assessment

Confirming ERK1/2 inhibition by this compound is essential for validating target engagement [4] [5]:

Procedure:

  • Seed cells in 6-well plates at 200,000-400,000 cells/well and incubate overnight
  • Treat cells with this compound (typically 0.1-5 μM) for 2-24 hours
  • Include controls: DMSO vehicle, positive controls (e.g., other ERK inhibitors)
  • Wash cells with ice-cold PBS and lyse using RIPA buffer with protease and phosphatase inhibitors
  • Quantify protein concentration, separate 20-30 μg by SDS-PAGE, and transfer to PVDF membranes
  • Block membranes and probe with primary antibodies against:
    • Phospho-ERK1/2 (Thr202/Tyr204)
    • Total ERK1/2
    • Phospho-RSK (Thr359/Ser363) or Phospho-p90RSK (Thr573)
    • Total RSK
    • Phospho-MEK (as a feedback indicator)
    • Loading control (GAPDH, β-actin, or tubulin)
  • Incubate with appropriate HRP-conjugated secondary antibodies
  • Develop using enhanced chemiluminescence and image

Expected Results: this compound treatment should show dose-dependent reduction in pERK1/2 and pRSK levels within 2 hours of treatment. Total ERK and RSK levels should remain constant. In sensitive cell lines, pERK suppression should persist for ≥24 hours, while resistant lines may show pathway reactivation within 12-24 hours. [5]

Signaling Pathways and Experimental Workflows

The diagrams below illustrate the molecular mechanism of this compound and a standardized workflow for cell viability assessment.

G This compound Mechanism of Action in MAPK Pathway cluster_pathway MAPK Signaling Pathway cluster_mutations This compound Mechanism of Action in MAPK Pathway GF Growth Factor Receptors RAS RAS (Mutated in ~30% cancers) GF->RAS Activates RAF RAF (BRAF V600E in melanoma) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates pERK pERK1/2 (Active Form) ERK->pERK Becomes SCH This compound Inhibition SCH->ERK Dual Inhibition SCH->pERK Blocks Function Nuclear Nuclear Transcription Factors (ELK1, ETS) Output Cell Proliferation Survival Immune Response Nuclear->Output Regulates pERK->Nuclear Translocates to Nucleus & Activates Mutations Common Oncogenic Mutations BRAF_mut BRAF V600E ~50% melanomas BRAF_mut->RAF KRAS_mut KRAS mutations ~95% pancreatic cancers KRAS_mut->RAS

G Experimental Workflow for this compound Cell Viability Assessment cluster_pre Pre-Experimental Phase cluster_exp Experimental Phase (Day 1-5) cluster_post Analysis Phase P1 Cell Line Selection (BRAF/RAS mutant vs wild-type) P2 This compound Stock Preparation (10 mM in DMSO, aliquot storage) P1->P2 P3 Dose Range Determination (0.001 μM - 10 μM serial dilutions) P2->P3 P4 Cell Seeding (3,000-4,000 cells/well in 96-well plate) P3->P4 Val1 Optional: Combination Studies (Gemcitabine, BRAF/MEK inhibitors) P3->Val1 Val2 Optional: 3D Culture Models (Matrigel colony formation) P3->Val2 P5 24h Incubation (37°C, 5% CO₂ for cell attachment) P4->P5 P6 Drug Treatment (this compound + controls in fresh medium) P5->P6 P7 Incubation Period (48-120 hours based on cell doubling time) P6->P7 P8 Viability Assessment (MTT, CellTiter-Glo or similar assay) P7->P8 P9 Data Collection (Absorbance/Luminescence measurement) P8->P9 P10 IC₅₀ Calculation (Non-linear regression analysis) P9->P10 P11 Validation Experiments (Western blot, apoptosis assays) P10->P11

Data Interpretation and Troubleshooting

Interpretation of Results
  • Sensitivity Classification: Cell lines are typically categorized as: sensitive (IC₅₀ < 1 μM), moderately sensitive (IC₅₀ 1-2 μM), or resistant (IC₅₀ > 2 μM) [5]
  • Time-Dependent Effects: Sensitive cell lines maintain pERK suppression for >24 hours, while resistant lines show pathway reactivation within 12-24 hours despite initial inhibition [5]
  • Combination Indices: When combining this compound with other agents (e.g., gemcitabine), synergy can be determined using Chou-Talalay or Bliss independence methods
Troubleshooting Common Issues
  • Poor Solubility: this compound is highly hydrophobic. For in vitro studies, use fresh DMSO and do not exceed 1% final DMSO concentration. Gently warm if necessary (up to 50°C water bath) with brief sonication. [2]
  • Inconsistent Results: Use consistent cell passage numbers and avoid overconfluence. Include a reference cell line (e.g., A375 for BRAF mutant) in each experiment as a control.
  • Lack of Effect: Verify target engagement via Western blot for pERK and pRSK. Consider higher concentrations (up to 10 μM) for resistant models.
  • High Background in Controls: Ensure proper sterile technique and include media-only blanks to subtract background signals.

Conclusion

This compound represents a valuable research tool for investigating ERK-dependent signaling pathways in cancer and inflammatory diseases. The protocols outlined herein provide standardized methodologies for assessing its effects on cell viability across various experimental models. When properly implemented, these approaches yield reproducible data that can inform therapeutic development strategies targeting the MAPK pathway, particularly in the context of drug-resistant malignancies.

References

Comprehensive Application Note: SCH772984 ERK Inhibitor in Melanoma Cell Line Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to SCH772984 and Its Therapeutic Rationale

This compound is a novel, selective ATP-competitive inhibitor of ERK1 and ERK2 kinases that demonstrates additional allosteric properties inhibiting ERK phosphorylation by MEK. This dual mechanism of action enables robust suppression of the MAPK signaling pathway downstream of common resistance mechanisms that limit the efficacy of BRAF and MEK inhibitors in melanoma treatment [1] [2]. The compound exhibits nanomolar potency against ERK1/2 and maintains specificity at concentrations up to 1 μM, making it a valuable tool compound for preclinical investigation and potential clinical development [1].

In melanoma, dysregulation of the MAPK pathway most frequently occurs through somatic mutations in BRAF (approximately 50% of cases, primarily V600E/K substitutions) or NRAS (approximately 25% of cases), leading to constitutive ERK signaling that drives tumor proliferation and survival [1] [3]. While BRAF inhibitors like vemurafenib and dabrafenib initially show efficacy in BRAF-mutant melanoma, and MEK inhibitors have demonstrated activity in NRAS-mutant disease, therapeutic responses are often limited by both innate and acquired resistance mechanisms [1] [4]. As the terminal kinase in the MAPK cascade, ERK represents a promising therapeutic target that may bypass many upstream resistance mechanisms and provide clinical benefit across multiple melanoma genomic subtypes [1].

Quantitative Profiling of this compound Efficacy Across Melanoma Subtypes

Sensitivity Patterns Across Genomic Classifications

Comprehensive profiling across 50 melanoma cell lines has revealed distinct sensitivity patterns to this compound based on genetic classification. Researchers categorized sensitivity into three groups based on half-maximal inhibitory concentration (IC50) values: sensitive (IC50 < 1 μM), intermediately sensitive (IC50 1-2 μM), and resistant (IC50 > 2 μM) [1] [2]. The compound demonstrated broad activity across multiple genomic subtypes, suggesting potential clinical utility beyond BRAF-mutant melanoma alone.

Table 1: this compound Sensitivity Profiles Across Melanoma Genomic Subtypes

Genomic Subtype Cell Lines Tested (n) Sensitive Lines (IC50 < 1 μM) Sensitivity Rate Key Characteristics
BRAF mutant 21 15 71% Includes 4 with innate vemurafenib resistance
BRAF/NRAS double mutant 3 3 100% Particularly vulnerable to ERK inhibition
NRAS mutant 14 11 78% Alternative to MEK inhibitors
Wild-type (BRAF/NRAS) 7 5 71% No known driver mutations

| BRAF mutant with acquired vemurafenib resistance | Multiple* | Variable | MAPK-dependent: Sensitive MAPK-independent: Resistant | Dependent on resistance mechanism |

Note: Specific cell line counts for acquired resistance not provided in source materials; response depends on resistance mechanism [1] [2] [5].

Comparison with Approved Targeted Therapies

When compared to established therapies, this compound demonstrates particular advantage in specific clinical scenarios. The compound showed activity in vemurafenib-resistant models where resistance was mediated by MAPK pathway reactivation mechanisms, including secondary NRAS or MEK mutations, BRAF amplification, or COT pathway upregulation [1]. Additionally, four BRAF-mutant cell lines (M399, M414, M308, and M409) that demonstrated intermediate sensitivity or resistance to vemurafenib were sensitive to this compound, highlighting its potential in innately resistant disease [1].

The therapeutic synergy observed between BRAF inhibitors and this compound suggests promising combination approaches. In BRAF-mutant melanoma cell lines, the combination of vemurafenib and this compound demonstrated synergistic effects in the majority of tested lines and significantly delayed the onset of acquired resistance in long-term in vitro assays [1] [2]. This combination strategy may provide more durable clinical responses by simultaneously targeting multiple nodes in the MAPK pathway and preempting common resistance mechanisms.

Detailed Experimental Protocols

Cell Viability and IC50 Determination Protocol

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in melanoma cell lines.

Materials:

  • Melanoma cell lines of relevant genomic subtypes (BRAF mutant, NRAS mutant, wild-type)
  • This compound compound (commercially available through chemical suppliers)
  • Cell culture media and supplements appropriate for specific melanoma cell lines
  • 96-well tissue culture plates
  • CellTiter-Glo Luminescent Cell Viability Assay (Promega) or equivalent MTT assay
  • Microplate reader capable of luminescence/absorbance detection

Methodology:

  • Cell Plating: Plate cells in 96-well plates at optimized densities (typically 1,000-5,000 cells/well depending on doubling time) in 100 μL complete medium and allow to adhere overnight [1].
  • Compound Treatment: Prepare serial dilutions of this compound in DMSO followed by culture media, maintaining constant DMSO concentration across all wells (typically ≤0.1%). Add compound to achieve final concentrations ranging from 0.001 μM to 10 μM, including DMSO-only vehicle controls [1] [6].
  • Incubation: Incubate cells for 72 hours at 37°C, 5% CO₂.
  • Viability Assessment:
    • For CellTiter-Glo: Add equal volume of reagent to wells, shake to lyse cells, incubate 10 minutes, and record luminescence [6].
    • For MTT: Add 10 μL MTT solution (5 mg/mL), incubate 4 hours, add solubilization solution, incubate overnight, and measure absorbance at 570 nm.
  • Data Analysis: Normalize values to vehicle controls, plot dose-response curves, and calculate IC50 values using nonlinear regression (four-parameter logistic curve) in GraphPad Prism or equivalent software.

Technical Notes:

  • Include replicate wells (minimum n=3) for each concentration and perform independent experiments at least twice.
  • Verify compound stability under experimental conditions through HPLC if extended incubations are used.
  • For resistant lines with IC50 > 2 μM, extend concentration range up to 20 μM to fully characterize dose-response relationship [1].
Western Blot Analysis of MAPK Pathway Inhibition

Objective: To assess the effects of this compound on MAPK pathway signaling and potential feedback mechanisms.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors
  • Primary antibodies: pERK1/2 (T202/Y204), total ERK1/2, pRSK (S380), total RSK, pMEK1/2 (S217/221), total MEK1/2, pAKT (S473), total AKT, and loading control (GAPDH or vinculin)
  • HRP-conjugated secondary antibodies
  • ECL detection reagent
  • Electrophoresis and transfer systems

Methodology:

  • Cell Treatment: Treat melanoma cell lines at 70-80% confluence with this compound (500 nM recommended) for timepoints from 1 to 48 hours [1].
  • Protein Extraction: Lyse cells in RIPA buffer, quantify protein concentration by BCA assay, and prepare samples in Laemmli buffer.
  • Gel Electrophoresis: Separate 20-30 μg protein by SDS-PAGE (4-12% Bis-Tris gels recommended) and transfer to PVDF membranes.
  • Immunoblotting:
    • Block membranes with 5% BSA or non-fat milk in TBST
    • Incubate with primary antibodies (1:1000 dilution typically) overnight at 4°C
    • Incubate with appropriate HRP-conjugated secondary antibodies (1:2000-5000) for 1 hour at room temperature
    • Develop with ECL reagent and image
  • Data Interpretation: Assess suppression and potential rebound of pERK and downstream targets (pRSK). Compare temporal patterns between sensitive and resistant lines [1].

Technical Notes:

  • For temporal analysis of signaling adaptation, include early (1-6 hours), intermediate (12-24 hours), and late (48 hours) timepoints [1].
  • In resistant lines, observe for ERK pathway reactivation occurring between 12-24 hours despite continuous inhibitor presence.
  • Monitor pMEK elevation as indicator of feedback loop activation.
Cell Cycle and Apoptosis Analysis Protocols

Objective: To characterize the cytostatic and cytotoxic effects of this compound treatment.

Cell Cycle Analysis by Flow Cytometry:

  • Treat cells with this compound at IC50 and IC90 concentrations for 24-48 hours.
  • Harvest cells, wash with PBS, and fix in 70% ethanol at -20°C for at least 2 hours.
  • Wash cells, treat with RNase A (100 μg/mL), and stain with propidium iodide (50 μg/mL).
  • Analyze DNA content by flow cytometry and quantify cell cycle distribution using appropriate software.
  • Expected Outcome: this compound typically induces G1 cell cycle arrest in sensitive lines [1].

Apoptosis Assessment by Annexin V/Propidium Iodide Staining:

  • Treat cells as above and harvest at 24, 48, and 72 hours.
  • Stain with Annexin V-FITC and propidium iodide using commercial apoptosis detection kit.
  • Analyze by flow cytometry within 1 hour of staining.
  • Expected Outcome: this compound induces apoptosis in sensitive cell lines, with increasing effects over time [1].

Resistance Mechanisms and Biomarker Considerations

Molecular Determinants of Response and Resistance

The MITF/AXL expression ratio has emerged as a significant predictor of response to MAPK pathway inhibitors, including this compound. Studies have demonstrated that a low MITF/AXL ratio characterizes an early resistance phenotype to multiple targeted drugs in melanoma [4]. This molecular signature is common among both BRAF and NRAS mutant melanoma cell lines and may serve as a stratification biomarker for ERK inhibitor therapies.

Research indicates that MITF loss frequently occurs in acquired resistance settings, with approximately half of cell lines developing resistance to this compound or BRAF inhibitors showing marked downregulation of MITF expression [4]. In contrast, maintenance or induction of MITF expression represents an alternative resistance pathway observed in a subset of models. These findings suggest the existence of two distinct resistance phenotypes - MITFacq_maint (maintained MITF) and MITFacq_loss (diminished MITF) - which may require different therapeutic approaches for overcoming resistance [4].

Table 2: Biomarkers of Response and Resistance to this compound

Biomarker Predictive Value Mechanistic Insight Assessment Method
MITF/AXL Ratio Low ratio predicts early resistance to multiple targeted drugs Inverse correlation between MITF and several activated RTKs, particularly AXL qRT-PCR, Western blot, IHC
pERK Suppression Dynamics Sustained suppression at 24h correlates with sensitivity Resistant lines show pathway reactivation between 12-24h Western blot time course
MAPK vs. PI3K Resistance Mechanisms MAPK-dependent resistance sensitive to this compound MAPK-independent resistance may require combination approaches Analysis of resistance mechanisms in BRAFi-resistant lines
MITF Expression Patterns Dichotomous role in resistance MITF loss or maintenance can both mediate resistance in different contexts IHC, Western blot of paired pre-/post-resistance samples
Combinatorial Strategies to Overcome Resistance

Based on the resistance mechanisms identified, several rational combination approaches have been proposed:

  • AXL co-targeting: Drug cocktails containing AXL inhibitors enhance melanoma cell elimination by BRAF or ERK inhibition in MITF-low melanomas [4].
  • Vertical pathway inhibition: Combining this compound with BRAF inhibitors (vemurafenib) demonstrates synergistic effects and delays resistance onset in BRAF-mutant models [1] [2].
  • Intermittent dosing strategies: To address persistent ERK reactivation observed with some ERK inhibitors, consider pulsatile dosing schedules to minimize adaptive resistance [7].

Visualization of Signaling Pathways and Experimental Workflows

MAPK Signaling Pathway and this compound Mechanism

MAPK_pathway MAPK Signaling Pathway and this compound Mechanism of Action RTK Receptor Tyrosine Kinases (RTK) RAS RAS (NRAS mutant) RTK->RAS EGFR EGFR EGFR->RAS BRAF BRAF (V600 mutant) RAS->BRAF CRAF CRAF RAS->CRAF MEK MEK1/2 BRAF->MEK CRAF->MEK ERK ERK1/2 MEK->ERK Activating Phosphorylation RSK RSK ERK->RSK Transcription Transcription Factors (e.g., ELK1) ERK->Transcription Apoptosis Apoptosis Inhibition ERK->Apoptosis Inhibits DUSP DUSP ERK->DUSP Induces Sprouty Sprouty ERK->Sprouty Induces This compound This compound Inhibitor This compound->ERK Dual Inhibition CellGrowth Cell Growth & Proliferation RSK->CellGrowth Transcription->CellGrowth DUSP->ERK Negative Feedback Sprouty->RAS Negative Feedback

Experimental Workflow for this compound Profiling

experimental_workflow This compound Profiling Experimental Workflow Start Study Design CellLines Cell Line Panel Selection (BRAF mut, NRAS mut, WT) Start->CellLines Compound This compound Preparation Serial Dilutions (0.001-10 μM) Start->Compound Viability Cell Viability Assay 72h treatment IC50 Determination CellLines->Viability Western Western Blot Analysis pERK, pRSK, pMEK, pAKT Time course (1-48h) CellLines->Western CellCycle Cell Cycle Analysis Propidium Iodide Staining Flow Cytometry CellLines->CellCycle Apoptosis Apoptosis Assay Annexin V/PI Staining CellLines->Apoptosis Compound->Viability Compound->Western Compound->CellCycle Compound->Apoptosis Resistance Resistance Studies Long-term culture Biomarker analysis Viability->Resistance Select resistant lines Analysis Data Integration Response categorization Biomarker correlation Viability->Analysis Western->Resistance Pathway analysis Western->Analysis CellCycle->Analysis Apoptosis->Analysis Resistance->Analysis

Conclusion and Research Applications

This compound represents a valuable investigational tool for targeting the MAPK pathway downstream of common resistance mechanisms to BRAF and MEK inhibitors. The comprehensive profiling data presented in this application note demonstrates its broad activity spectrum across multiple genomic subtypes of melanoma, particularly in models with MAPK pathway reactivation as the resistance mechanism.

The experimental protocols outlined provide researchers with robust methodologies for evaluating this compound in preclinical models, including detailed approaches for assessing cell viability, signaling modulation, and cellular phenotypes. The inclusion of predictive biomarkers such as the MITF/AXL ratio offers opportunities for patient stratification strategies in future translational studies.

While this compound remains primarily a research tool, its demonstrated activity in resistant melanoma models and synergistic potential with existing targeted therapies positions ERK inhibition as a promising therapeutic strategy worthy of further clinical development. Researchers should consider the mechanistic insights and experimental approaches detailed herein when designing studies to explore ERK inhibition in melanoma and other MAPK-driven malignancies.

References

SCH772984 Activity in Melanoma Cell Lines

Author: Smolecule Technical Support Team. Date: February 2026

The efficacy of SCH772984 was tested against a large panel of 50 melanoma cell lines with varying genetic backgrounds. Sensitivity to the inhibitor was categorized based on the half-maximal inhibitory concentration (IC₅₀) [1].

Table 1: Sensitivity of Melanoma Cell Lines to this compound

Genotype Sensitive (IC₅₀ < 1 μM) Intermediately Sensitive (IC₅₀ 1-2 μM) Resistant (IC₅₀ > 2 μM)
BRAF mutant 15 of 21 (71%) - -
(Incl. innate Vemurafenib resistance) 4 of 4 (100%) - -
BRAF/NRAS double mutant 3 of 3 (100%) - -
NRAS mutant 11 of 14 (78%) - -
Wild-type (BRAF/NRAS) 5 of 7 (71%) - -

Key Findings:

  • Broad-Spectrum Activity: this compound is effective against BRAF mutant, NRAS mutant, and wild-type melanoma cells, with a majority falling into the sensitive category [1].
  • Overcoming BRAFi Resistance: Cell lines with acquired resistance to vemurafenib that is driven by MAPK pathway reactivation remain sensitive to this compound. This highlights its potential to overcome a common clinical resistance mechanism to upstream targeted therapy [2] [1].
  • Effect on Cell Cycle: Treatment with this compound induces G1 cell cycle arrest and promotes apoptosis (programmed cell death) in sensitive cell lines [2] [1].

Detailed Experimental Protocols

The following protocols summarize the key methodologies used to generate the data on this compound.

Protocol 1: Determining Inhibitor Sensitivity (IC₅₀)

This protocol is used to assess the potency of this compound in inhibiting cell viability across a panel of cell lines [1].

  • 1. Cell Plating: Plate melanoma cell lines in multi-well plates and allow them to adhere.
  • 2. Drug Treatment: Treat cells with this compound across a range of concentrations (e.g., from nanomolar to micromolar). Incubate for a predetermined period (e.g., 72 hours).
  • 3. Viability Assay: Measure cell viability using a standard assay. Calculate the IC₅₀ value for each cell line through non-linear regression analysis.
  • 4. Data Categorization: Classify cell lines as sensitive (IC₅₀ < 1 μM), intermediately sensitive (IC₅₀ 1-2 μM), or resistant (IC₅₀ > 2 μM) based on the results.
Protocol 2: Analyzing Pathway Modulation by Western Blot

This protocol is used to evaluate the effect of this compound on MAPK pathway signaling and its dynamics over time [1].

  • 1. Cell Treatment: Treat sensitive and resistant melanoma cell lines with a chosen concentration of this compound (e.g., 500 nM).
  • 2. Time-Course Sampling: Harvest cell lysates at various time points post-treatment (e.g., 1, 6, 12, 24, and 48 hours).
  • 3. Protein Analysis: Resolve proteins by SDS-PAGE and perform Western blotting.
  • 4. Target Detection: Probe blots with antibodies against key signaling molecules:
    • Phospho-RSK and Phospho-ERK1/2: To directly assess inhibition of ERK and its downstream target.
    • Phospho-MEK: To monitor potential feedback reactivation of the upstream kinase.
    • Phospho-AKT: To investigate effects on the parallel PI3K/AKT pathway.
    • Total protein antibodies for each to ensure equal loading.
Protocol 3: Assessing Combination Therapy with BRAF Inhibitors

This protocol evaluates the potential synergistic effect of combining this compound with a BRAF inhibitor (BRAFi) like vemurafenib [2] [1].

  • 1. Combination Treatment: Treat BRAF mutant melanoma cell lines with this compound and vemurafenib individually and in combination across a dose matrix.
  • 2. Synergy Analysis: Analyze cell viability data using software to calculate a Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
  • 3. Long-Term Resistance Assay: Culture cells continuously in the presence of vemurafenib alone or the combination of vemurafenib and this compound. Monitor the time until resistance develops, noting if the combination significantly delays the onset of resistance compared to BRAFi monotherapy.

MAPK Pathway and ERK Inhibition

The diagram below illustrates the signaling pathway targeted by this compound and the logical flow of the experimental findings.

G MAPK Pathway and ERK Inhibition by this compound cluster_pathway MAPK Signaling Pathway cluster_inhibition This compound Mechanism & Effects Mutant_BRAF Mutant BRAF (e.g., V600E) MEK MEK Mutant_BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates RSK RSK & Other Transcription Factors ERK->RSK Phosphorylates ERK_Inhib ERK Inhibition Cell_Growth Uncontrolled Cell Growth & Survival RSK->Cell_Growth SCH This compound SCH->ERK_Inhib Potent & Selective Inhibitor pRSK_Block Blocks RSK Phosphorylation ERK_Inhib->pRSK_Block Findings Key Experimental Findings: • Active against BRAF, NRAS, and WT melanoma • Overcomes BRAFi resistance via MAPK reactivation • Synergistic with BRAF inhibitors (CI < 1) • Delays acquired resistance in long-term culture G1_Arrest G1 Cell Cycle Arrest pRSK_Block->G1_Arrest Apoptosis Induces Apoptosis pRSK_Block->Apoptosis

Application Notes for Researchers

  • Therapeutic Strategy: this compound represents a promising strategy for treating melanomas that are refractory to BRAF inhibitors, particularly when resistance is mediated by MAPK pathway reactivation (e.g., through NRAS or MEK mutations) [2] [1].
  • Rational Combinations: The observed synergy between this compound and vemurafenib in BRAF mutant cell lines supports the clinical investigation of ERK and BRAF inhibitor combinations to enhance depth of response and delay the emergence of resistance [2] [1].
  • Biomarker Consideration: When evaluating patient response or designing experiments, note that the duration of ERK suppression (pERK levels at 24 hours) may differentiate sensitive from resistant cell lines, suggesting a potential predictive biomarker [1].

References

Application Notes and Protocols: Evaluating the ERK Inhibitor SCH772984 in NRAS Mutant Melanoma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

SCH772984 represents a novel class of ERK1/2 inhibitors with a unique dual mechanism of action, functioning as both an ATP-competitive catalytic inhibitor and a allosteric inhibitor of ERK phosphorylation by MEK [1] [2]. This distinctive binding mode involves induction of a novel allosteric pocket adjacent to the ATP binding site, characterized by conformational changes in the phosphate-binding loop (P-loop) and an outward tilt of helix αC [2]. Unlike upstream MAPK pathway inhibitors, this compound directly targets the terminal kinases in the MAPK cascade, offering a promising therapeutic strategy for NRAS mutant melanomas where conventional BRAF inhibitors are ineffective and may even cause paradoxical pathway activation [1] [3].

The therapeutic rationale for this compound in NRAS mutant melanoma stems from the critical role of constitutive MAPK signaling in this aggressive melanoma subtype. NRAS mutations, predominantly at codon 61 (Q61), occur in approximately 20-30% of cutaneous melanomas and result in GTPase refractory NRAS that maintains persistent GTP-bound active state, leading to continuous downstream signaling through the MAPK pathway [3]. This compound effectively inhibits phosphorylation of downstream ERK targets including RSK and induces G1 cell cycle arrest and apoptosis in sensitive models [1] [4].

Quantitative Profiling of this compound Efficacy Across Melanoma Subtypes

Sensitivity Classification and Response Rates

Comprehensive profiling across 50 melanoma cell lines reveals distinct sensitivity patterns to this compound based on genetic drivers [1] [4]:

Table 1: this compound Sensitivity Classification Based on IC50 Values

Sensitivity Category IC50 Range Clinical Interpretation
Highly Sensitive < 1 μM Strong antitumor response expected
Intermediate Sensitivity 1-2 μM Moderate response likely
Resistant > 2 μM Limited clinical benefit

Table 2: this compound Response Rates by Melanoma Genotype

Melanoma Genotype Sensitive Cell Lines Response Rate Key Observations
BRAF mutant 15/21 71% Includes vemurafenib-resistant models
BRAF/NRAS double mutant 3/3 100% Particularly vulnerable subtype
NRAS mutant 11/14 78% Primary therapeutic indication
Wild-type (BRAF/NRAS) 5/7 71% Alternative to immune checkpoint inhibitors
Protocol 1: Cell Viability and IC50 Determination

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in melanoma cell lines.

Materials:

  • This compound (commercially available as HY-50846)
  • DMSO (vehicle control)
  • Melanoma cell lines of relevant genotypes (NRAS mutant, BRAF mutant, wild-type)
  • Cell culture reagents and equipment
  • Cell viability assay kit (MTT, CellTiter-Glo, or similar)

Procedure:

  • Culture melanoma cells in appropriate medium and maintain at 37°C with 5% CO₂
  • Prepare this compound stock solution in DMSO and serial dilutions (recommended range: 0.001-10 μM)
  • Seed cells in 96-well plates at optimal density (2,000-5,000 cells/well based on doubling time)
  • After 24 hours, treat cells with this compound dilutions or vehicle control (DMSO ≤0.1%)
  • Incubate for 72 hours under standard culture conditions
  • Assess cell viability using preferred method:
    • MTT assay: Add MTT solution (0.5 mg/mL final), incubate 2-4 hours, solubilize formazan crystals, measure absorbance at 570 nm
    • ATP-based luminescence: Add equal volume CellTiter-Glo reagent, shake, incubate 10 minutes, measure luminescence
  • Normalize data to vehicle-treated controls (100% viability) and calculate IC50 values using four-parameter logistic curve fitting

Quality Controls:

  • Include reference cell lines with known sensitivity (e.g., M238 - sensitive; M233 - resistant) [1]
  • Perform technical triplicates and minimum three biological replicates
  • Confirm DMSO concentration equality across all treatments

Signaling Pathway Analysis and Pharmacodynamic Assessment

MAPK Pathway Engagement Monitoring

Objective: To evaluate this compound effects on MAPK pathway signaling and feedback mechanisms.

Materials:

  • This compound
  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
  • Primary antibodies: pERK1/2 (Thr202/Tyr204), total ERK1/2, pRSK (Ser380), total RSK, pMEK1/2 (Ser217/221), total MEK1/2, pAKT (Ser473), total AKT
  • Western blotting equipment and reagents

Procedure:

  • Treat melanoma cells with this compound (500 nM recommended) for various timepoints (0, 1, 6, 12, 24, 48 hours) [1]
  • Lyse cells in ice-cold lysis buffer, quantify protein concentration
  • Separate 20-30 μg protein by SDS-PAGE, transfer to PVDF membrane
  • Block membranes, incubate with primary antibodies (1:1000 dilution) overnight at 4°C
  • Incubate with appropriate HRP-conjugated secondary antibodies (1:2000-1:5000)
  • Develop using enhanced chemiluminescence substrate
  • Analyze time-dependent changes in pathway phosphorylation

Key Interpretation Guidelines:

  • Sensitive cells: Show sustained pERK and pRSK suppression through 24 hours [1]
  • Resistant cells: Exhibit early pathway inhibition (1-6 hours) with rebound by 12-24 hours [1]
  • Feedback activation: Monitor pMEK increases as indicator of pathway feedback reactivation
  • Cross-talk assessment: Evaluate pAKT changes to identify potential PI3K pathway compensation
ERK Activity Measurement Using Fluorescent Biosensor

Objective: To quantitatively measure ERK inhibition kinetics using ERK-Sensor-D1 [5].

Materials:

  • ERK-Sensor-D1 (Sox-based peptide sensor)
  • Purified active ERK2 or cell lysates from treated samples
  • Kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
  • Fluorescence plate reader (excitation 360 nm, emission 492 nm)

Procedure:

  • Prepare reaction mixtures containing:
    • 1-10 μg cell lysate or 10-100 ng purified ERK2
    • 10-50 μM ERK-Sensor-D1
    • 500 μM ATP in kinase assay buffer
  • Incubate at 30°C for 30-60 minutes
  • Measure fluorescence intensity (5-fold increase upon phosphorylation) [5]
  • Include this compound-treated samples to determine inhibition efficiency
  • Normalize to vehicle controls and calculate percentage ERK inhibition

Advantages:

  • Rapid quantification (<60 minutes)
  • High specificity (>10-fold selectivity over other MAPKs) [5]
  • Suitable for high-throughput screening of compound efficacy

Combination Therapy Strategies

Rationale for Vertical Pathway Inhibition

Combining this compound with upstream inhibitors provides enhanced pathway suppression and delayed resistance emergence [1] [6]. The MAPK pathway exhibits multiple feedback mechanisms where ERK inhibition relieves negative feedback on RTKs and RAF, potentially causing pathway reactivation [6].

G RTK RTK RAS RAS RTK->RAS Activation RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK->RTK Negative Feedback ERK->RAF Negative Feedback Proliferation Proliferation ERK->Proliferation Promotes Survival Survival ERK->Survival Promotes This compound This compound This compound->ERK Dual Inhibition BRAFi BRAFi This compound->BRAFi Synergistic Combination MEKi MEKi This compound->MEKi Synergistic Combination BRAFi->RAF Inhibits MEKi->MEK Inhibits

Diagram 1: MAPK Signaling Pathway and this compound Mechanism. This compound provides dual inhibition of ERK catalytic activity and phosphorylation by MEK, with synergistic potential when combined with upstream inhibitors.

Protocol 3: Combination Therapy with BRAF Inhibitors

Objective: To evaluate synergistic effects of this compound with BRAF inhibitors in BRAF mutant melanoma.

Procedure:

  • Treat BRAF mutant melanoma cells with:
    • This compound alone (dose range: 0.001-1 μM)
    • BRAF inhibitor (vemurafenib or dabrafenib) alone (dose range: 0.001-1 μM)
    • Combination at fixed ratios (e.g., 1:1, 1:2, 2:1 molar ratios)
  • Assess cell viability after 72 hours as in Protocol 1
  • Analyze synergy using Combination Index (CI) method:
    • CI < 0.9: Synergistic
    • CI = 0.9-1.1: Additive
    • CI > 1.1: Antagonistic
  • For long-term resistance studies: Continuously treat cells for 4-8 weeks, monitoring emergence of resistant populations [1]

Expected Outcomes:

  • Combination therapy shows synergistic effects in majority of BRAF mutant cell lines [1]
  • Significant delay in acquired resistance onset compared to single agents [1]
  • Enhanced apoptosis and cell cycle arrest

Analysis of Cell Cycle Effects and Apoptosis

Protocol 4: Cell Cycle Analysis by Flow Cytometry

Objective: To determine this compound-induced cell cycle alterations.

Procedure:

  • Treat melanoma cells with this compound (IC50 and IC70 concentrations) for 24-48 hours
  • Harvest cells, wash with PBS, fix in 70% ethanol at -20°C for 2 hours
  • Stain with propidium iodide solution (50 μg/mL PI, 100 μg/mL RNase A) for 30 minutes
  • Analyze DNA content by flow cytometry
  • Quantify cell cycle distribution using appropriate software

Expected Results:

  • Concentration-dependent G1 phase accumulation [1] [4]
  • Reduced S phase fraction indicating cell cycle arrest
  • Potential sub-G1 population increase at higher concentrations (indicator of apoptosis)
Protocol 5: Apoptosis Assessment

Objective: To quantify this compound-induced apoptotic cell death.

Procedure:

  • Treat cells with this compound for 48-72 hours
  • Stain with Annexin V-FITC and propidium iodide using commercial apoptosis detection kit
  • Analyze by flow cytometry within 1 hour
  • Distinguish populations:
    • Viable cells: Annexin V⁻/PI⁻
    • Early apoptotic: Annexin V⁺/PI⁻
    • Late apoptotic/necrotic: Annexin V⁺/PI⁺

Experimental Workflow Integration

G Start Start CellCulture CellCulture Start->CellCulture Melanoma Cell Panel Establishment Viability Viability CellCulture->Viability 3-5 Days PathwayAnalysis PathwayAnalysis Viability->PathwayAnalysis IC50 Determination DataAnalysis DataAnalysis Viability->DataAnalysis Combination Combination PathwayAnalysis->Combination 24-48h Treatment PathwayAnalysis->DataAnalysis Mechanism Mechanism Combination->Mechanism Synergy Assessment Combination->DataAnalysis Mechanism->DataAnalysis Mechanism Elucidation Mechanism->DataAnalysis

Diagram 2: this compound Experimental Workflow. Integrated approach for comprehensive evaluation of this compound activity in melanoma models.

Important Considerations and Limitations

Key Limitations
  • In Vivo Applicability: this compound demonstrates poor oral bioavailability and in vivo exposure, limiting its direct clinical translation [7]. However, it remains an excellent tool compound for mechanistic studies.

  • Cell Line Heterogeneity: Response heterogeneity exists within genetic subtypes; always include multiple cell lines per genotype [1].

  • Pathway Reactivation: Resistant models show rapid MAPK pathway reactivation within 12-24 hours despite continuous treatment [1].

Alternative ERK Inhibitors for Clinical Translation

Several ERK inhibitors with improved pharmacokinetic profiles have entered clinical development for NRAS mutant melanoma:

  • Ulixertinib (BVD-523): First-in-class ERK1/2 inhibitor in clinical trials
  • LY3214996: Selective ERK1/2 inhibitor
  • GDC-0994: Oral ERK inhibitor evaluated in Phase I trials [3]
  • LTT462: ERK inhibitor in clinical evaluation (NCT02711345) [3]

Conclusion

This compound serves as a valuable research tool for understanding ERK inhibition in NRAS mutant melanoma. The protocols outlined enable comprehensive evaluation of its antitumor activity, mechanism of action, and combination potential. While its pharmacological limitations prevent direct clinical use, insights gained from this compound studies inform the development of clinically viable ERK inhibitors for treating NRAS mutant and other MAPK-driven melanomas.

References

Comprehensive Application Notes and Protocols: SCH772984 in Pancrecreatic Cancer Xenograft Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

SCH772984 represents a novel class of ERK1/2 inhibitors with a unique dual mechanism of action, exhibiting characteristics of both type I and type II kinase inhibitors. This small molecule inhibitor targets the extracellular signal-regulated kinase (ERK) pathway, which is a critical downstream component of the KRAS signaling cascade that is mutated in over 95% of pancreatic ductal adenocarcinoma (PDAC) cases. Unlike first-generation ERK inhibitors, this compound not only inhibits ERK1/2 activity but also induces conformational changes that prevent its reactivation by upstream MEK1/2, thereby addressing a key limitation of earlier compounds [1] [2].

The significance of ERK inhibition in pancreatic cancer stems from the near-universal presence of oncogenic KRAS mutations that drive constitutive activation of the MAPK pathway, promoting uncontrolled cell proliferation and survival. This compound has demonstrated nanomolar cellular potency in tumor cells with mutations in BRAF, NRAS, or KRAS and induces tumor regressions in xenograft models at tolerated doses. Importantly, this inhibitor effectively targets MAPK signaling and cell proliferation in models resistant to BRAF or MEK inhibitors, as well as in tumor cells resistant to concurrent treatment with BRAF and MEK inhibitors [1]. These properties make this compound a promising candidate for pancreatic cancer therapy, particularly in addressing the therapeutic resistance that plagues current treatment approaches.

Key Research Findings and Efficacy Data

Antitumor Efficacy in Pancreatic Cancer Models

This compound has demonstrated significant antitumor activity across multiple pancreatic cancer models, both as a single agent and in combination therapies. In pioneering research investigating its combination with Cucurbitacin B (CuB), a natural tetracyclic triterpene product, the combination therapy resulted in highly significant growth inhibition of pancreatic cancer xenografts. This enhanced efficacy was attributed to complementary inhibition of multiple signaling pathways, including EGFR, PI3K/Akt/mTOR, STAT3, and ERK, followed by regulation of apoptotic proteins including increase in pro-apoptotic Bim and decrease in anti-apoptotic Mcl-1, Bcl-2, Bcl-xl and survivin [3].

Recent advances in nanoparticle formulations have further enhanced the therapeutic potential of this compound. Studies utilizing poly (ethylene glycol)-b-poly (carbonate)-based block copolymer (PEG-PC) nanoparticles for co-delivery of this compound with gemcitabine demonstrated superior efficacy compared to free drug administration. The encapsulated forms caused greater reduction in cell viability than the free forms, with co-administration of gemcitabine and this compound in separate nanoparticle systems exhibiting the highest reduction in pancreatic cancer cell viability [2]. This approach addresses the hydrophobicity of this compound and rapid clearance of gemcitabine, showcasing an innovative strategy for optimizing combination therapy in pancreatic cancer.

Quantitative Efficacy Data in Xenograft Models

Table 1: Summary of this compound Efficacy in Pancreatic Cancer Xenograft Models

Cancer Model Treatment Dosing Regimen Efficacy Results Reference
PDAC Xenografts CuB + this compound Not specified Highly significant growth inhibition [3]
MIA PaCa-2 & PANC-1 This compound + Gemcitabine (free) 1 µM each Significant reduction in cell viability vs single agents [2]
MIA PaCa-2 & PANC-1 This compound + Gemcitabine (NP-encapsulated) 1 µM each Greatest reduction in cell viability; enhanced effects vs free drugs [2]
Various PDX models This compound Tolerated doses Tumor regressions in xenograft models [1]

Experimental Protocols and Workflows

PDX Model Establishment and Characterization

Patient-derived xenograft (PDX) models are established by transplanting fresh tumor tissues from pancreatic cancer patients into immunocompromised mice. The general workflow for establishing these models and testing this compound efficacy is illustrated below:

sch772984_workflow PatientSample Patient Tumor Sample Collection Fragment Tissue Fragmentation (∼25 mm³ pieces) PatientSample->Fragment Implantation Orthotopic/Subcutaneous Implantation Fragment->Implantation PDXGrowth PDX Establishment & Growth Monitoring Implantation->PDXGrowth Expansion Model Expansion & Characterization PDXGrowth->Expansion TreatmentArms Treatment Group Assignment Expansion->TreatmentArms This compound This compound Treatment (Dosing Protocol) TreatmentArms->this compound Analysis Tumor Growth Analysis & Endpoint Assessment This compound->Analysis

The specific protocols for PDX establishment include:

  • Tissue Acquisition and Preparation: Collect fresh surgical tumor fragments from pancreatic carcinoma patients following appropriate ethical approvals and informed consent. Place specimens in Roswell Park Memorial Institute media (RPMI) for immediate transplantation or cryopreserve in fetal bovine serum with 10% DMSO for future use. Cut tumor tissues into approximately 25 mm³ pieces while maintaining tissue structure [4] [5].

  • Mouse Strain Selection and Implantation: Utilize immunocompromised mice such as NOD scid gamma (NSG) mice, athymic nude mice, or severe combined immunodeficient (SCID) mice. For initial engraftment, use NOD SCID mice for F1 and F2 generations, then transition to athymic nude mice for subsequent passages to retain some innate immunity components. Both subcutaneous (technical ease) and orthotopic (better microenvironment recapitulation) implantation approaches are valid, with orthotopic implantation performed by exteriorizing the pancreas through a flank incision, suturing tumor pieces onto the pancreas using 5-0 Prolene, then repositioning the pancreas and closing the wound [4] [5].

  • Monitoring and Passage: Monitor tumor growth by caliper measurements (subcutaneous) or magnetic resonance imaging (orthotopic). Calculate tumor volumes using the formula: TV = (width² × length) × 0.5. Passage tumors at volumes of approximately 1 cm³, with tumor doubling times typically ranging from 4 to 32 days across different models. Characterize established PDX models through histopathological analysis, molecular profiling, and mutational analysis to validate retention of original tumor characteristics [4].

This compound Dosing and Treatment Protocols

Table 2: this compound Administration Protocols in Pancreatic Cancer Xenograft Studies

Protocol Aspect Specific Recommendations Additional Notes

| Formulation | Free compound: Dissolve in appropriate vehicle (e.g., DMSO) for in vitro studies Nanoparticle: PEG-PC-based block copolymer for in vivo use | Nanoparticle encapsulation improves solubility and biodistribution [2] | | In Vitro Dosing | 0.1-5 µM range, depending on combination partners 48-96 hour treatment periods | MTT assay for viability assessment; Western blot for pERK inhibition confirmation [2] | | In Vivo Dosing | Tolerated doses leading to tumor regressions (specific optimal dosing requires empirical determination) | Dose optimization required for specific PDX models [1] | | Combination Therapy | With gemcitabine: 1 µM this compound + 1 µM gemcitabine in vitro With Cucurbitacin B: Ratio determined by synergy assays | Sequential or concurrent administration based on therapeutic strategy [3] [2] | | Treatment Duration | Varies by study design; typically 2-4 weeks in vivo | Monitor for toxicity and weight loss throughout study |

Detailed administration protocol:

  • Formulation Preparation: For in vitro studies, prepare this compound stock solution in DMSO and dilute in culture medium to desired concentrations, ensuring final DMSO concentration does not exceed 0.1%. For in vivo administration using nanoparticle formulation, utilize PEG-PC nanoparticles appended with pH-sensitive tertiary amine side chains. Encapsulate this compound via physical entrapment within the polymeric particles, characterizing nanoparticles for hydrodynamic diameter, surface charge, and polydispersity index before administration [2].

  • Dosing Schedule: Administer this compound based on the specific study design. For single-agent studies, determine the maximum tolerated dose through preliminary dose-ranging studies. For combination therapy with gemcitabine, utilize a two-nanoparticle system with separately encapsulated drugs administered concurrently. In combination with Cucurbitacin B, optimize dosing based on synergistic interactions observed in preliminary in vitro screens [3] [2].

  • Response Assessment: Monitor tumor growth regularly throughout the treatment period. For subcutaneous models, measure tumors in two dimensions with a digital caliper 2-3 times weekly. For orthotopic models, utilize magnetic resonance imaging (MRI) for volumetric assessment, calculating tumor volume from axial image slices using the formula: Volume_TUMOR = (Area_IMAGE1 + Area_IMAGE2 + Area_IMAGE3 + ...) × slice thickness. Assess metastasis at necropsy by determining the percentage of mice with grossly evident peritoneal and liver metastases [5].

Pathway Analysis and Biomarker Assessment

Understanding the molecular mechanisms underlying this compound activity is essential for proper experimental design and interpretation. The following diagram illustrates key signaling pathways affected by this compound in pancreatic cancer:

sch772984_pathway KRAS Oncogenic KRAS (Mutation >95%) RAF RAF KRAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Targets Downstream Targets (IKKε, TBK1, etc.) ERK->Targets circNFIB circNFIB/ L1CAM Axis ERK->circNFIB Regulates SCH This compound Inhibition SCH->ERK Direct Inhibition Effects Biological Effects (Proliferation, Survival) Targets->Effects

Key molecular assessment techniques:

  • Western Blot Analysis: Confirmation of target engagement is confirmed through assessment of phosphorylated ERK (pERK) levels. Treat pancreatic cancer cells (MIA PaCa-2 and PANC-1) with 5 μM of unencapsulated or encapsulated this compound for appropriate duration (typically 24-48 hours). Prepare cell lysates, separate proteins by SDS-PAGE, transfer to membranes, and probe with antibodies against pERK, total ERK, and downstream effectors such as IKKε. This analysis validates that this compound effectively inhibits ERK signaling in both free and encapsulated forms [2].

  • Gene Expression Profiling: Utilize RNA-Seq analysis to identify ERK-regulated genes affected by this compound treatment. This approach has revealed that ERK signaling promotes IKKε expression through control of protein stability rather than RNA levels, and that TBK1 and IKKε contribute to expression of a subset of ERK-regulated genes. Additionally, investigate circNFIB (hsa_circ_0086376) which has been identified as a potential resistance mechanism that can mitigate the anti-tumor effects of this compound in vivo [6] [7].

  • Cell Viability and Growth Assays: Perform MTT assays by seeding PDAC cell lines (3,000 cells/well in 96-well plates), allowing attachment, then treating with this compound alone or in combination for 48-96 hours. For three-dimensional growth assessment, utilize Matrigel growth assays by plating 50 μL Matrigel in wells, solidifying at 37°C, seeding MIA PaCa-2 cells (4,000 cells/well), allowing growth for 48 hours, then treating with this compound formulations. Image colonies after 4 days of treatment to assess effects on three-dimensional growth [2].

Practical Implementation Guidelines

Model Selection Criteria

Appropriate model selection is critical for meaningful evaluation of this compound efficacy. Consider the following criteria when choosing pancreatic cancer models:

  • Genetic Diversity: Select PDX models that represent the molecular heterogeneity of human pancreatic cancer, including variations in KRAS mutation status (G12D, G12V, G12R), TP53 status, and other genetic alterations. Prioritize models that have been thoroughly characterized through genomic sequencing, transcriptomic profiling, and histopathological analysis to ensure they recapitulate key features of human disease [4].

  • Therapeutic Response Spectrum: Include models with demonstrated sensitivity and resistance to standard therapies (gemcitabine, nab-paclitaxel, FOLFIRINOX) to properly evaluate the potential of this compound to address therapeutic resistance. This approach enables identification of biomarkers associated with response or resistance to ERK inhibition [4].

  • Engraftment Efficiency and Growth Characteristics: Consider practical aspects such as engraftment rates, tumor growth kinetics (doubling times ranging from 4 to 32 days), and passage stability. These factors significantly impact experimental timelines and resource allocation. Well-characterized models with stable growth characteristics across passages ensure experimental reproducibility [4].

Troubleshooting and Optimization

Common challenges in this compound studies and recommended solutions:

  • Nanoparticle Formulation Stability: If encountering stability issues with this compound-loaded nanoparticles, ensure proper storage at 4°C to minimize colloidal instability. Characterize nanoparticles regularly for hydrodynamic diameter, surface charge, and polydispersity index. Optimize drug loading efficiency through adjustment of polymer-to-drug ratio and encapsulation methodology [2].

  • Variable Treatment Responses: For inconsistent responses across PDX models, perform comprehensive molecular characterization to identify biomarkers predictive of sensitivity. Evaluate baseline pERK levels, KRAS mutation subtypes, and potential resistance mechanisms such as circNFIB overexpression. This approach facilitates patient stratification strategies for clinical translation [4] [6].

  • Combination Therapy Optimization: When developing combination regimens, systematically evaluate dosing sequences, schedules, and ratios. For this compound with gemcitabine, the two-nanoparticle system (separate encapsulation) has demonstrated superior efficacy compared to free drug combinations or single nanoparticle approaches. Conduct matrix screening studies to identify synergistic ratios rather than simply combining IC50 values [2].

Conclusion and Future Directions

This compound represents a promising therapeutic approach for pancreatic cancer through its innovative targeting of the ERK pathway downstream of oncogenic KRAS. The application of well-characterized PDX models provides a physiologically relevant platform for evaluating its efficacy, particularly in combination strategies with conventional chemotherapy or novel targeted agents. The ongoing development of nanoparticle formulations addresses previous limitations related to drug solubility and stability, potentially enhancing in vivo delivery and therapeutic outcomes.

Future research directions should focus on biomarker identification to select patient populations most likely to benefit from ERK inhibition, exploration of rational combination therapies targeting complementary pathways, and development of next-generation ERK inhibitors with improved pharmaceutical properties. The integration of sophisticated PDX platforms with advanced formulation technologies positions this compound as a valuable tool in the ongoing battle against pancreatic cancer, offering hope for addressing the profound therapeutic resistance that characterizes this devastating disease.

References

Comprehensive Application Notes and Protocols: SCH772984 and Dinaciclib Combination Therapy for KRAS-Mutant Cancers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The RAS-RAF-MEK-ERK signaling pathway (MAPK pathway) represents one of the most frequently dysregulated signaling cascades in human cancer, with approximately 30% of all tumors harboring mutations in RAS genes. Specifically, KRAS mutations occur in over 90% of pancreatic ductal adenocarcinomas (PDAC), making it a particularly challenging therapeutic target. Despite extensive efforts to develop direct KRAS inhibitors, their clinical efficacy has been limited due to complex resistance mechanisms and the elusive nature of the KRAS protein itself. Consequently, research has shifted toward targeting critical downstream effectors and parallel pathways to overcome these therapeutic challenges. The combination of SCH772984, a novel and selective ERK1/2 inhibitor, with dinaciclib, a multi-cyclin-dependent kinase (CDK) inhibitor, represents an innovative approach to address the limitations of single-agent targeted therapies in KRAS-mutant cancers.

This compound is a direct pharmacologic inhibitor of ERK1/2 that demonstrates potent activity against a subset of KRAS-mutant cancer cell lines. Unlike RAF or MEK inhibitors, which often suffer from compensatory ERK reactivation through feedback mechanisms, direct ERK inhibition may overcome these limitations by targeting the terminal kinase in the MAPK pathway. Dinaciclib (SCH727965) is a potent CDK inhibitor targeting CDK2, CDK5, CDK1, and CDK9 with IC50 values in the low nanomolar range (1 nM, 1 nM, 3 nM, and 4 nM, respectively). The rational combination of these agents simultaneously targets complementary oncogenic pathways, potentially resulting in enhanced antitumor efficacy and delayed resistance development.

Mechanistic Rationale and Signaling Pathways

MAPK Pathway Inhibition via this compound

The MAPK signaling cascade is initiated when activated RAS proteins (including KRAS) recruit RAF kinases to the membrane, leading to sequential phosphorylation and activation of MEK and ERK. Activated ERK then phosphorylates numerous downstream substrates regulating cell proliferation, survival, differentiation, and metabolism. In KRAS-mutant cancers, this pathway is constitutively active, driving tumor growth and progression. This compound directly targets ERK1/2 through a unique dual mechanism of action: it inhibits both MEK-dependent phosphorylation of ERK and ERK catalytic activity toward its substrates. This direct ERK inhibition results in suppression of ERK signaling output, as measured by phosphorylation of RSK, and leads to cell cycle arrest through reduction of cyclin D1 and cyclin B1 levels, hypophosphorylation of RB, and reduced p21 protein expression [1].

Importantly, ERK inhibition with this compound disrupts negative feedback loops within the MAPK pathway. Treatment with this compound reduces ERK-mediated phosphorylation of CRAF at inhibitory sites (S289/296/301) while increasing phosphorylation at the activating S338 site, leading to enhanced CRAF and MEK activation. This feedback mechanism ultimately results in rebound of ERK phosphorylation despite continued inhibitor presence, though ERK signaling capacity remains suppressed as evidenced by sustained reduction in pRSK levels [1]. This distinction between ERK phosphorylation and ERK activity has important implications for therapeutic targeting and biomarker development.

Cell Cycle Disruption via Dinaciclib

Dinaciclib is a multi-CDK inhibitor that predominantly targets CDK2, CDK5, CDK1, and CDK9, placing it at the intersection of cell cycle regulation and transcriptional control. CDK1 and CDK2 are crucial regulators of cell cycle progression through G2/M and G1/S transitions, respectively, while CDK9 controls transcriptional elongation through phosphorylation of RNA polymerase II. CDK5, though initially characterized for its neuronal functions, plays significant roles in cancer progression, particularly in pancreatic cancer where it regulates the RAL effector pathway downstream of KRAS [2]. By simultaneously inhibiting these CDKs, dinaciclib disrupts cell cycle progression and transcriptional regulation, leading to cell cycle arrest and apoptosis induction.

Synergistic Action of the Combination

The combination of this compound and dinaciclib targets complementary pathways that collectively sustain KRAS-mutant tumors. While this compound primarily acts through MAPK pathway suppression, dinaciclib simultaneously targets cell cycle progression and additional KRAS effector pathways. This parallel pathway inhibition creates a synergistic anti-tumor effect, as demonstrated by significant reduction in tumor growth compared to either treatment alone in mouse models [3]. The combination effectively addresses the heterogeneity and adaptive resistance mechanisms that often limit single-agent targeted therapies in KRAS-driven cancers.

G KRAS Mutant KRAS MAPK MAPK Pathway KRAS->MAPK CDK5 CDK5/RAL Pathway KRAS->CDK5 Survival Tumor Cell Survival & Proliferation MAPK->Survival CellCycle Cell Cycle Progression CDK5->CellCycle CDK5->Survival CellCycle->Survival Combination Synergistic Tumor Growth Inhibition This compound This compound (ERK Inhibitor) This compound->MAPK Dinaciclib Dinaciclib (CDK Inhibitor) Dinaciclib->CDK5 Dinaciclib->CellCycle

Figure 1: Signaling Pathways and Inhibition Mechanism. This compound directly targets the MAPK pathway downstream of mutant KRAS, while dinaciclib inhibits both the CDK5/RAL pathway and cell cycle progression. The combination results in synergistic tumor growth inhibition through complementary pathway targeting.

Experimental Evidence and Data Presentation

Preclinical Efficacy Data

Extensive preclinical studies have demonstrated the anti-tumor activity of both this compound and dinaciclib as single agents and in combination. This compound exhibits potent growth inhibitory effects against a panel of KRAS-mutant pancreatic cancer cell lines, with approximately 45% (5 of 11) showing sensitivity (GI50 <4 μM) while the remainder display de novo resistance (GI50 >4 μM) [1]. Interestingly, three out of four this compound-sensitive cell lines were resistant to the MEK inhibitor selumetinib, indicating distinct consequences of inhibiting the MAPK pathway at the level of ERK rather than MEK.

Dinaciclib demonstrates broad anti-proliferative activity across multiple cancer cell types, with GI50 values typically in the low nanomolar range. In pancreatic cancer cell lines, dinaciclib exhibits GI50 values of approximately 10-20 nM [3]. The combination of this compound and dinaciclib results in significantly enhanced anti-tumor effects compared to either agent alone, with more substantial reduction in tumor growth in mouse models [3].

Table 1: Single-Agent Activity of this compound and Dinaciclib in Preclinical Models

Compound Target Cell Line/Model Activity Measure Result Reference
This compound ERK1/2 KRAS-mutant PDAC panel GI50 (sensitive) <4 μM [1]
This compound ERK1/2 KRAS-mutant PDAC panel GI50 (resistant) >4 μM [1]
Dinaciclib CDK2/5/1/9 Pancreatic cancer lines GI50 10-20 nM [3]
Dinaciclib CDK2/5/1/9 Various cancer lines IC50 (CDK2) 1 nM [3]
Dinaciclib CDK2/5/1/9 Various cancer lines IC50 (CDK5) 1 nM [3]
Dinaciclib CDK2/5/1/9 Various cancer lines IC50 (CDK1) 3 nM [3]
Dinaciclib CDK2/5/1/9 Various cancer lines IC50 (CDK9) 4 nM [3]
Combination Therapy Efficacy

The combination of this compound and dinaciclib has demonstrated enhanced efficacy in preclinical models. In mouse xenograft studies, this combination resulted in significantly greater tumor growth reduction compared to either single agent alone [3]. Similar synergistic effects have been observed with other ERK and CDK inhibitor combinations. For instance, the combination of the ERK inhibitor BVD-523 (ulixertinib) with CDK inhibitors such as palbociclib showed synergistic effects across multiple cancer cell lines, including A549, H2122, H1437, and H226 cells [4] [5]. These findings support the broad potential of simultaneously targeting ERK and CDKs in KRAS-driven cancers.

Table 2: Combination Therapy Efficacy in Preclinical Models

Combination Model System Treatment Protocol Efficacy Outcome Reference
This compound + Dinaciclib Mouse xenograft Not specified Significant tumor growth reduction vs single agents [3]
Dinaciclib + MK-2206 (AKT inhibitor) Patient-derived pancreatic xenografts Dinaciclib: 20 mg/kg, i.p., 3×/week; MK-2206: 60 mg/kg, oral, 3×/week Dramatic blockade of tumor growth and metastasis; complete responses in some models [2]
BVD-523 + Palbociclib A549, H2122, H1437, H226 cells Varying concentrations Synergistic effect (Loewe and Bliss excess scores) [4] [5]

Detailed Experimental Protocols

In Vitro Combination Studies
4.1.1 Cell Culture and Reagent Preparation
  • Cell Lines: Utilize KRAS-mutant pancreatic cancer cell lines (e.g., MIAPaCa-2, Pa20C) or other relevant models. Maintain cells in appropriate media (RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
  • Compound Preparation: Prepare 10 mM stock solutions of this compound and dinaciclib in DMSO. Aliquot and store at -20°C. Prepare fresh working dilutions in cell culture medium immediately before use, ensuring final DMSO concentration does not exceed 0.1% (v/v).
4.1.2 Cell Viability and Proliferation Assays
  • Plate Setup: Seed cells in 96-well plates at optimal densities (1,000-5,000 cells/well depending on growth rate) and allow to adhere overnight.
  • Compound Treatment: Treat cells with serial dilutions of this compound (0.1-10 μM) and dinaciclib (1-100 nM) alone and in combination. Include DMSO vehicle controls.
  • Viability Assessment: After 72 hours of treatment, measure cell viability using CellTiter-Glo Luminescent Cell Viability Assay according to manufacturer's protocol. Record luminescence using a plate reader.
  • Data Analysis: Calculate percentage inhibition relative to vehicle-treated controls. Determine combination indices using the Chou-Talalay method or similar approach to quantify synergy.
4.1.3 Apoptosis and Cell Cycle Analysis
  • Apoptosis Assessment: Seed cells in 6-well plates (2.5×10^5 cells/well) and treat with this compound, dinaciclib, or combination for 24-48 hours. Harvest both adherent and floating cells, stain with Annexin V-FITC and propidium iodide using the Annexin V Apoptosis Detection Kit, and analyze by flow cytometry within 1 hour.
  • Cell Cycle Analysis: After treatment, harvest cells, fix in 70% ethanol at -20°C for at least 2 hours, then stain with propidium iodide solution (50 μg/mL PI, 100 μg/mL RNase A) for 30 minutes at 37°C. Analyze DNA content by flow cytometry and determine cell cycle distribution using appropriate software.
4.1.4 Western Blot Analysis
  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using BCA assay.
  • Electrophoresis and Transfer: Separate 20-30 μg of protein by SDS-PAGE and transfer to PVDF membranes.
  • Immunoblotting: Block membranes with 5% non-fat milk in TBST for 1 hour, then incubate with primary antibodies overnight at 4°C. Key antibodies include: pERK1/2 (Thr202/Tyr204), total ERK, pRSK (Ser380), total RSK, cleaved caspase-3, PARP, cyclin D1, cyclin B1, and β-actin as loading control.
  • Detection: Incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature and develop using enhanced chemiluminescence substrate. Image and quantify band intensities.
In Vivo Efficacy Studies
4.2.1 Animal Model Establishment
  • Cell Line-Derived Xenografts: Subcutaneously implant 5×10^6 KRAS-mutant pancreatic cancer cells (suspended in 100 μL of 1:1 PBS/Matrigel) into the flanks of 6-8 week old athymic nude mice. Allow tumors to establish until they reach approximately 100-150 mm³ before randomization into treatment groups (n=8-10 per group).
  • Patient-Derived Xenografts (PDX): Implant pancreatic tumor fragments (~20 mg) subcutaneously into NOD scid gamma (NSG) mice. Passage tumors until stable growth is established, then use appropriate size tumors for efficacy studies.
4.2.2 Treatment Protocol
  • Dose Formulation: Prepare this compound in 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline. Prepare dinaciclib in 10% DMSO, 40% PEG300, and 50% saline. Freshly prepare formulations daily.
  • Dosing Regimen:
    • This compound: 25-50 mg/kg, administered intraperitoneally (i.p.) once daily
    • Dinaciclib: 20-40 mg/kg, administered i.p. three times per week
    • Combination: this compound (daily) + dinaciclib (3×/week)
    • Control: Vehicle only following the same schedule
  • Treatment Duration: Continue treatment for 3-4 weeks or until tumor volumes in control group reach endpoint criteria.
4.2.3 Monitoring and Analysis
  • Tumor Measurement: Measure tumor dimensions 2-3 times weekly using digital calipers. Calculate tumor volume using the formula: V = (L × W²) / 2, where L is length and W is width.
  • Body Weight: Monitor animal body weight twice weekly as an indicator of treatment toxicity.
  • Endpoint Procedures: At study endpoint, euthanize animals, collect tumors and weigh them. Divide each tumor for formalin fixation/paraffin embedding (for IHC analysis) and flash-freezing (for molecular studies).
  • Metastasis Assessment: In orthotopic models, carefully examine lungs, liver, and other organs for metastatic lesions. Count and measure visible metastases, and confirm histologically with H&E staining.

G Start Study Design InVitro In Vitro Studies Start->InVitro InVivo In Vivo Studies Start->InVivo CellCulture Cell Culture & Reagent Preparation InVitro->CellCulture Viability Cell Viability & Proliferation Assays InVitro->Viability Apoptosis Apoptosis & Cell Cycle Analysis InVitro->Apoptosis Western Western Blot Analysis InVitro->Western ModelEstablish Animal Model Establishment InVivo->ModelEstablish Treatment Treatment Protocol Administration InVivo->Treatment Monitoring Tumor Monitoring & Analysis InVivo->Monitoring DataAnalysis Data Analysis & Interpretation Viability->DataAnalysis Apoptosis->DataAnalysis Western->DataAnalysis Monitoring->DataAnalysis

Figure 2: Experimental Workflow for this compound and Dinaciclib Combination Studies. The comprehensive protocol includes parallel in vitro and in vivo components, with integrated data analysis to evaluate combination efficacy and mechanism of action.

Data Interpretation and Troubleshooting

Analysis of Combination Effects
  • Synergy Assessment: Quantify combination effects using multiple methods. Calculate Combination Index (CI) using the Chou-Talalay method where CI < 1 indicates synergy, CI = 1 indicates additivity, and CI > 1 indicates antagonism. Additionally, apply Bliss independence and Loewe additivity models to confirm synergistic interactions across different dose levels.
  • Response Metrics: For in vivo studies, calculate tumor growth inhibition (TGI) percentage using the formula: TGI (%) = [1 - (ΔT/ΔC)] × 100, where ΔT is the change in mean tumor volume of the treatment group and ΔC is the change in mean tumor volume of the control group over the same time period.
  • Statistical Analysis: Use two-way ANOVA with repeated measures for tumor volume data over time, followed by appropriate post-hoc tests for multiple comparisons. For endpoint tumor weights and molecular analyses, use one-way ANOVA or Student's t-test as appropriate. Express all data as mean ± SEM, with p < 0.05 considered statistically significant.
Troubleshooting Common Issues
  • Lack of Synergy: If combination effects are merely additive, consider optimizing dosing schedules. Sequential administration (e.g., this compound pretreatment followed by dinaciclib) may enhance efficacy compared to concurrent administration. Additionally, verify that the selected cell lines are dependent on both MAPK and cell cycle pathways through preliminary pathway dependency assays.
  • In Vivo Toxicity: If combined treatment causes significant body weight loss (>15%) or other signs of toxicity, consider dose reduction (e.g., this compound to 25 mg/kg, dinaciclib to 15 mg/kg) or alternative scheduling (e.g., 3 days on/4 days off for both agents). Monitor animals closely and provide supportive care as needed.
  • Biomarker Variability: For Western blot analysis of MAPK pathway components, note that pERK levels may show rebound after 24 hours of this compound treatment due to feedback mechanisms. Therefore, include assessment of downstream ERK substrates (e.g., pRSK) as more reliable indicators of pathway inhibition.

Conclusion and Future Directions

The combination of this compound and dinaciclib represents a promising therapeutic strategy for KRAS-mutant cancers, particularly pancreatic ductal adenocarcinoma. This approach simultaneously targets the MAPK signaling pathway and cell cycle regulation, addressing key drivers of tumor growth and survival. Preclinical evidence demonstrates that this combination can overcome limitations of single-agent targeted therapies, resulting in enhanced anti-tumor efficacy and potential prevention of resistance development.

Future research should focus on predictive biomarkers to identify patient populations most likely to respond to this combination therapy. Potential biomarkers include baseline pERK levels, CDK5 expression, and RB status. Additionally, exploration of this combination with other targeted agents, such as AKT inhibitors (based on the promising results with dinaciclib + MK-2206) [2], may further enhance efficacy. Finally, evaluation of sequencing strategies with standard chemotherapy may help integrate this targeted combination into current treatment paradigms for pancreatic cancer.

References

Comprehensive Application Notes and Protocols: SCH772984 in Sepsis Model Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to SCH772984 and Its Relevance to Sepsis

This compound represents a novel class of extracellular signal-regulated kinase (ERK) 1/2 inhibitors with a unique dual mechanism of action. Unlike conventional ATP-competitive inhibitors, this compound not only inhibits ERK1/2 catalytic activity but also prevents their phosphorylation by upstream kinases, resulting in more complete suppression of MAPK pathway signaling. [1] [2] The compound demonstrates impressive selectivity for ERK1/2 over other kinases, with IC50 values of 8.3 nM and 2.7 nM for ERK1 and ERK2, respectively. [1] This specificity is attributed to its unique binding mode that induces a novel allosteric pocket in ERK1/2, located between helix αC and the phosphate binding loop (P-loop). [1]

The rationale for investigating this compound in sepsis stems from the central role of ERK1/2 in inflammatory signaling pathways. Sepsis involves dysregulated immune responses to infection, characterized by excessive inflammatory mediator production. MAPK pathways, including ERK1/2, regulate the expression of multiple genes that collectively control the inflammatory response. [3] this compound has demonstrated significant therapeutic potential in preclinical sepsis models, improving survival in both LPS-induced lethal endotoxemia and cecal ligation and puncture (CLP) models. [3] Transcriptomic analyses reveal that this compound treatment significantly downregulates pathways related to immune system activation and platelet aggregation while upregulating extracellular matrix organization and retinoic acid signaling pathways. [3]

This compound Compound Profile and Mechanism of Action

Chemical and Pharmacological Properties

This compound is a synthetic organic compound with the molecular formula C~33~H~33~N~9~O~2~ and a molecular weight of 587.28 g/mol. [2] Its chemical structure features a pyridine-indazole core with an extended piperazine-phenyl-pyrimidine decoration, which is responsible for its unique binding properties. [1] The compound complies with Lipinski's rule of five with zero violations, suggesting favorable drug-like properties. [2] However, despite its promising in vitro profile, this compound demonstrates poor in vivo exposure levels when administered orally or intraperitoneally, limiting its clinical translation. [2]

Table 1: Physicochemical Properties of this compound

Property Value Property Value
Molecular Weight 587.28 g/mol Hydrogen Bond Acceptors 10
Hydrogen Bond Donors 2 Rotatable Bonds 9
Topological Polar Surface Area 123.24 Ų XLogP 2.69
Lipinski Rule Violations 0 ERK1 IC₅₀ 8.3 nM
ERK2 IC₅₀ 2.7 nM TNFα Inhibition IC₅₀ 0.44 µM
Unique Mechanism of ERK1/2 Inhibition

This compound exhibits a dual mechanism of action that distinguishes it from other ERK inhibitors. First, it acts as an ATP-competitive inhibitor that binds to the active site of ERK1/2. Second, it induces conformational changes that prevent MEK-mediated phosphorylation of ERK1/2, effectively blocking both upstream activation and downstream signaling. [1] [2] Structural studies reveal that this compound binding causes the P-loop tyrosine (Y36 in ERK2) to flip into the ATP site, stacking onto the pyrrolidine ring of the inhibitor and creating significant distortion of the P-loop. [1] This novel binding mode is associated with slow inhibitor off-rates, leading to prolonged target engagement and sustained pathway suppression even after compound removal. [1]

The kinetic properties of this compound contribute to its exceptional selectivity and efficacy. Biolayer interferometry measurements demonstrate slow dissociation rates from ERK1/2 compared to faster off-rates from off-target kinases. [1] This prolonged target engagement translates to sustained suppression of ERK signaling in cellular models, with wash-out experiments confirming continued pathway inhibition hours after compound removal. [1]

Sepsis Models and Experimental Design

Model Selection and Comparison

Preclinical evaluation of this compound for sepsis treatment has utilized two primary models: LPS-induced endotoxemia and cecal ligation and puncture (CLP). [3] Each model offers distinct advantages for studying different aspects of sepsis pathophysiology:

  • LPS-induced endotoxemia: This model involves intraperitoneal administration of lipopolysaccharide (LPS) from Gram-negative bacteria, resulting in a robust systemic inflammatory response. It provides a standardized, reproducible method for studying the initial hyperinflammatory phase of sepsis without the complexity of live infection. [3]

  • Cecal ligation and puncture (CLP): This polymicrobial model more closely mimics human sepsis by introducing mixed flora from the gastrointestinal tract into the peritoneal cavity. It produces a biphasic response with initial hyperinflammation followed by immunosuppression, better representing the clinical progression of sepsis. [3]

Table 2: Comparison of Sepsis Models for this compound Evaluation

Characteristic LPS-Induced Endotoxemia Cecal Ligation and Puncture
Inflammatory Response Rapid, robust hyperinflammation Biphasic (hyperinflammation followed by immunosuppression)
Pathogen Source Single component (LPS) Polymicrobial (gut flora)
Model Strengths Highly reproducible, suitable for initial screening Clinically relevant, includes immunosuppressive phase
This compound Efficacy Improved survival Improved survival with reduced plasma Ccl2/Mcp1
Key Measurements Survival monitoring, cytokine levels Survival, plasma biomarkers, tissue transcriptomics
Experimental Workflow and Design

The comprehensive evaluation of this compound in sepsis follows a systematic workflow beginning with in vitro screening progressing through in vivo validation. The typical experimental sequence includes:

  • In vitro screening using macrophage cell lines to assess TNFα inhibition potential
  • Mechanistic studies to confirm ERK1/2 phosphorylation inhibition and transcriptomic profiling
  • In vivo validation in murine sepsis models with survival as the primary endpoint
  • Tissue and molecular analyses to understand pathway modulation and immune responses

G cluster_in_vitro In Vitro Phase cluster_in_vivo In Vivo Phase Start Study Design CellLine RAW264.7 Macrophage Culture Start->CellLine LPSStim LPS Stimulation (100 ng/mL) CellLine->LPSStim SCHTreat This compound Treatment (0.1-1.0 µM) LPSStim->SCHTreat TNFalpha TNFα Measurement (AlphaLisa Assay) SCHTreat->TNFalpha RNAseq Transcriptomic Analysis (RNA-seq) TNFalpha->RNAseq ModelSelect Model Selection (LPS or CLP) RNAseq->ModelSelect SCHDosing This compound Administration (Pre- and Post-treatment) ModelSelect->SCHDosing Survival Survival Monitoring (7-10 days) SCHDosing->Survival TissueCollect Tissue Collection (6h, 12h, 24h) Survival->TissueCollect Analysis Multi-omics Analysis TissueCollect->Analysis End Mechanistic Insights & Therapeutic Implications Analysis->End Data Integration

Figure 1: Comprehensive Experimental Workflow for Evaluating this compound in Sepsis Models

In Vitro Protocols and Methodologies

Cell Culture and Compound Screening

Macrophage culture and stimulation serves as the primary in vitro system for initial this compound screening. The protocol employs RAW264.7 murine macrophages (ATCC TIB-71) maintained in Dulbecco's Modified Eagle Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in 5% CO₂. [3] For screening experiments:

  • Plate cells at a density of 1 × 10⁴ cells per well in 96-well plates and allow to adhere overnight
  • Pre-treat with this compound at concentrations ranging from 0.1 µM to 1.0 µM for 2 hours
  • Stimulate with ultrapure LPS from E. coli (serotype 0111:B4) at 100 ng/mL for 4 or 24 hours
  • Collect culture supernatants for TNFα measurement and cell pellets for RNA extraction

TNFα quantification utilizes the AlphaLisa assay system (PerkinElmer) according to manufacturer specifications. [3] The assay demonstrates excellent sensitivity with Z' factors of 0.5 and 0.77 for 4h and 24h time points, respectively, indicating robustness for high-throughput screening. [3] this compound shows concentration-dependent inhibition of TNFα production with an IC₅₀ of 0.44 µM at 24 hours post-LPS challenge. [3]

Western Blot Analysis for ERK Phosphorylation

Confirmation of target engagement by this compound requires assessment of ERK1/2 phosphorylation status:

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors
  • Separate 20-30 μg of protein by SDS-PAGE on 4-12% Bis-Tris gels
  • Transfer to PVDF membranes and block with 5% BSA in TBST
  • Probe with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C
  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature
  • Develop using enhanced chemiluminescence substrate and quantify by densitometry

This compound treatment (0.5 µM) effectively reduces LPS-induced ERK1/2 phosphorylation in RAW264.7 macrophages within 30 minutes of treatment. [3]

Transcriptomic Profiling and Analysis

RNA sequencing provides comprehensive assessment of this compound's effects on inflammatory gene expression:

  • Extract total RNA using silica membrane-based kits with DNase treatment
  • Assess RNA quality using Bioanalyzer (RIN > 8.0 required)
  • Prepare libraries using TruSeq Stranded mRNA kit with poly-A selection
  • Sequence on Illumina platform (minimum 30 million 75bp paired-end reads per sample)
  • Align reads to reference genome (GRCm38 for mouse) using STAR aligner
  • Perform differential expression analysis using DESeq2 with FDR correction

Functional annotation of differentially expressed genes utilizes Gene Ontology enrichment and KEGG pathway analysis. This compound treatment significantly downregulates genes involved in immune system processes, inflammatory response, and leukocyte activation while upregulating genes involved in extracellular matrix organization. [3]

In Vivo Protocols and Procedures

Animal Models and this compound Administration

Animal selection and ethical considerations: All procedures should be approved by the Institutional Animal Care and Use Committee. Use 8-12 week old C57BL/6 mice with equal gender distribution when possible. House animals under standard conditions with ad libitum access to food and water. [3]

This compound formulation and dosing:

  • Prepare this compound fresh daily in vehicle solution (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)
  • Administer via intraperitoneal injection at 10 mg/kg body weight
  • Implement both preventive and therapeutic regimens:
    • For LPS model: Administer 1 hour before LPS injection and every 12 hours thereafter
    • For CLP model: Administer 1 hour post-surgery and every 12 hours for 72 hours
  • Monitor animals every 6 hours for the first 48 hours, then twice daily for 7-10 days

Sepsis induction models:

  • LPS-induced endotoxemia: Administer LPS (E. coli 0111:B4) at 10 mg/kg intraperitoneally
  • Cecal ligation and puncture: Anesthetize mice, make midline incision, expose cecum, ligate distal third, puncture twice with 21-gauge needle, express small amount of stool, return cecum, close abdomen
  • Provide supportive care including subcutaneous saline (1 mL) and buprenorphine (0.1 mg/kg) for analgesia
Sample Collection and Processing

Blood collection and plasma preparation:

  • Collect blood via cardiac puncture at predetermined endpoints (6h, 12h, 24h) or at moribund state
  • Use EDTA-coated tubes for plasma collection
  • Centrifuge at 2000 × g for 15 minutes at 4°C
  • Aliquot and store at -80°C until analysis

Tissue collection for transcriptomics:

  • Harvest organs (kidney, lung, liver, heart) immediately after euthanasia
  • Flash-freeze in liquid nitrogen for RNA analysis
  • Preserve in 10% neutral buffered formalin for histology
  • For phosphoprotein analysis, snap-freeze in liquid nitrogen

Plasma biomarker measurement utilizes multiplex immunoassays (Luminex) or ELISA. This compound treatment significantly reduces plasma levels of Ccl2/Mcp1 and other inflammatory mediators in the CLP model. [3]

Data Analysis and Interpretation Guidelines

Transcriptomic Data Analysis

RNA-seq data processing follows established computational workflows:

  • Perform quality control using FastQC and MultiQC
  • Align reads to reference genome using STAR
  • Generate count matrices using featureCounts
  • Conduct differential expression analysis with DESeq2
  • Perform pathway enrichment using clusterProfiler
  • Implement gene set enrichment analysis (GSEA)

This compound treatment in RAW264.7 macrophages reveals significant modulation of inflammatory pathways, with downregulation of cytokine-cytokine receptor interaction, NOD-like receptor signaling, and chemokine signaling pathways. [3] In vivo, this compound downregulates genes involved in immune response and platelet activation while upregulating extracellular matrix organization pathways. [3]

Survival Statistics and Data Interpretation

Survival analysis methodology:

  • Compare survival curves using log-rank (Mantel-Cox) test
  • Calculate hazard ratios with 95% confidence intervals
  • Determine sample size to achieve 80% power with α=0.05
  • Exclude animals that die within 6 hours of procedure from analysis (technical failure)

Interpretation of efficacy endpoints:

  • Primary endpoint: Survival at 7 days post-sepsis induction
  • Secondary endpoints: Plasma biomarker levels, histopathological scores, bacterial loads
  • Tertiary endpoints: Transcriptomic signatures, pathway modulation

This compound treatment significantly improves survival in both LPS-induced endotoxemia (p<0.01) and CLP models (p<0.05) compared to vehicle controls. [3]

Potential Research Applications and Future Directions

Application in Cancer Therapy Resistance

Beyond sepsis, this compound has important research applications in overcoming resistance in MAPK-driven cancers. The Integrator complex, an RNA polymerase II-associated complex, functions as a crucial transcriptional coactivator in MAPK signaling. [4] Depletion of INTS11, the catalytic subunit of Integrator, diminishes ERK1/2 transcriptional responsiveness and cellular growth in human cancers harboring activating mutations in MAPK signaling. [4] This suggests that targeting downstream ERK signaling components like Integrator could represent a promising strategy for cancers resistant to conventional MAPK pathway inhibitors.

Research indicates that Integrator complex recruitment to immediate early genes (IEGs) and their enhancers depends on ERK1/2 activity. [4] Following EGF stimulation, activated ERK1/2 is recruited to IEGs and phosphorylates INTS11. [4] Importantly, cancer cells with activating mutations in the MAPK cascade that develop resistance to targeted therapies show diminished growth following Integrator depletion, suggesting Integrator as a potential therapeutic target downstream of ERK. [4]

Limitations and Alternative Considerations

While this compound shows promising activity in preclinical sepsis models, several limitations should be considered:

  • The compound has poor oral bioavailability and requires parenteral administration [2]
  • Optimal dosing schedules and therapeutic windows require further refinement
  • Most evidence comes from murine models; translation to human sepsis requires validation
  • Combination therapies with antibiotics or other immunomodulators remain unexplored

Alternative ERK inhibitors with improved pharmacokinetic properties have been developed, including MK-8353 (formerly SCH900353), an orally bioavailable derivative with comparable potency and selectivity. [5] However, clinical development of MK-8353 has focused on oncology applications rather than sepsis. [5]

Conclusion

This compound represents a valuable research tool for investigating ERK1/2 inhibition in inflammatory conditions like sepsis. The detailed protocols provided herein enable standardized evaluation of its effects across in vitro and in vivo systems. The compound's unique mechanism of action, targeting both ERK catalytic activity and phosphorylation, provides more complete pathway suppression than conventional inhibitors. [1] [2] Robust experimental designs incorporating transcriptomic analyses offer comprehensive insights into its mechanism of action and potential therapeutic applications. These application notes provide researchers with the methodological foundation to further explore this compound's potential in sepsis and related inflammatory conditions.

References

Application Notes and Protocols: SCH772984 for Inflammatory Response Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to SCH772984 and Its Mechanism of Action

This compound is a potent, selective, and ATP-competitive inhibitor of extracellular signal-regulated kinase 1 and 2 (ERK1/2), with IC₅₀ values of 4 nM and 1 nM for ERK1 and ERK2, respectively [1]. As a key component of the Ras-Raf-MEK-ERK signaling cascade (commonly known as the MAPK pathway), ERK1/2 plays a central role in regulating cellular responses to various stimuli, including inflammatory signals [2] [3]. The unique mechanism of this compound involves both inhibition of ERK1/2 catalytic activity and prevention of ERK1/2 phosphorylation, resulting in more complete suppression of MAPK pathway signaling compared to agents that target only one of these functions [4]. Structural studies have revealed that this compound induces a novel binding pocket in ERK1/2 created by an inactive conformation of the phosphate binding loop and an outward tilt of helix αC, which contributes to its remarkable selectivity and slow off-rate kinetics [5].

Applications in Inflammatory Disease Models

Sepsis and Endotoxemia Models

This compound has demonstrated significant efficacy in preclinical models of sepsis, a life-threatening condition characterized by a dysregulated systemic inflammatory response to infection [2] [3]:

  • In vitro findings: this compound effectively inhibited LPS-induced TNFα production in murine RAW264.7 macrophages with an IC₅₀ of 0.44 µM at 24 hours post-LPS challenge. Treatment also significantly reduced mRNA expression of multiple inflammatory genes, including Tnf, Ccl2, IL-6, and Lcn2 [2] [3].
  • In vivo efficacy: this compound treatment improved survival in both LPS-induced lethal endotoxemia and cecal ligation and puncture (CLP) mouse models of sepsis. RNA-seq analysis of kidney, lung, liver, and heart tissues from this compound-treated animals revealed significant downregulation of pathways related to immune response and platelet activation, along with upregulation of extracellular matrix organization and retinoic acid signaling pathways [2] [3].
  • Transcriptomic signatures: Functional annotation of differentially expressed genes in this compound-treated RAW264.7 cells highlighted suppression of cellular pathways related to the immune system response to LPS challenge [3].
Influenza A Virus-Induced Airway Inflammation

Research has identified a protective role for this compound in modulating airway inflammatory responses induced by influenza A virus (IAV) infection [6] [7]:

  • Pathway regulation: this compound was used to specifically inhibit the ERK/MAPK pathway in IAV-infected airway epithelial cells, confirming that RKIP (Raf kinase inhibitor protein) suppresses IAV-induced airway inflammatory response via the ERK/MAPK pathway [6] [7].
  • Experimental confirmation: Administration of this compound in IAV infection models helped demonstrate that RKIP negatively regulates airway inflammation through this pathway, suggesting potential therapeutic strategies for airway inflammatory diseases induced by IAV [7].

Table 1: Summary of this compound Efficacy in Inflammatory Disease Models

Disease Model Experimental System Key Findings Reference
Sepsis RAW264.7 macrophages IC₅₀ of 0.44 µM for TNFα inhibition at 24h [2]
Sepsis Mouse LPS-induced endotoxemia Improved survival rates [2] [3]
Sepsis Mouse cecal ligation & puncture Improved survival, reduced plasma Ccl2/Mcp1 [2] [3]
Airway Inflammation IAV-infected epithelial cells Suppressed ERK/MAPK-mediated inflammation [6] [7]

Experimental Protocols

In Vitro Protocol: LPS-Induced Inflammation in Macrophages

Objective: To evaluate the anti-inflammatory effects of this compound in murine RAW264.7 macrophages stimulated with lipopolysaccharide (LPS).

Materials and Reagents:

  • This compound (commercially available from suppliers such as MedChemExpress, Selleck Chemicals)
  • RAW264.7 murine macrophage cell line
  • Lipopolysaccharide (LPS)
  • Cell culture media and supplements
  • TNFα detection assay (e.g., AlphaLisa, ELISA)
  • RNA extraction kit for gene expression analysis
  • Phospho-ERK1/2 and total ERK1/2 antibodies for Western blot

Procedure:

  • Cell culture: Maintain RAW264.7 cells in appropriate culture medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ atmosphere.
  • Compound preparation: Prepare this compound stock solution in DMSO and dilute to working concentrations in culture medium (final DMSO concentration ≤0.1%).
  • Pre-treatment: Pre-incubate cells with this compound (0.1-1 µM) or vehicle control for 2 hours.
  • LPS stimulation: Challenge cells with LPS (100 ng/mL) for 1-24 hours.
  • Sample collection:
    • Collect supernatant for TNFα measurement by AlphaLisa or ELISA
    • Harvest cells for RNA extraction and gene expression analysis (Tnf, Ccl2, IL-6, Lcn2)
    • Prepare cell lysates for Western blot analysis of phospho-ERK1/2 and total ERK1/2
  • Data analysis: Calculate IC₅₀ values using appropriate statistical methods.
In Vivo Protocol: Cecal Ligation and Puncture (CLP) Sepsis Model

Objective: To evaluate the therapeutic efficacy of this compound in a polymicrobial sepsis model.

Materials and Reagents:

  • This compound formulation for in vivo administration
  • Anesthetic agents (e.g., ketamine/xylazine)
  • Surgical instruments
  • Blood collection tubes
  • Tissue collection supplies

Procedure:

  • Animal model: Perform cecal ligation and puncture surgery on mice according to established protocols.
  • Drug administration: Administer this compound (typically 10-25 mg/kg) or vehicle control via appropriate route (intraperitoneal or intravenous) at designated time points post-CLP.
  • Monitoring: Record survival rates every 12-24 hours for at least 5-7 days.
  • Sample collection (for endpoint studies):
    • Collect blood samples for plasma cytokine analysis (e.g., Ccl2/Mcp1)
    • Harvest tissues (kidney, lung, liver, heart) for RNA-seq analysis or histopathology
  • Pathway analysis: Perform functional annotation of differentially expressed genes from RNA-seq data to identify affected pathways.

Table 2: Key Experimental Parameters for this compound in Inflammation Research

Parameter In Vitro Conditions In Vivo Conditions
Working Concentration 0.1-1 µM 10-25 mg/kg
Pre-treatment Time 2 hours 30-60 minutes pre-injury
Response Timecourse 1-24 hours post-stimulation 6-72 hours post-injury
Key Readouts TNFα production, phospho-ERK, inflammatory gene expression Survival, plasma cytokines, tissue transcriptomics
Positive Controls JQ1 (BET inhibitor), AZD6244 (MEK inhibitor)

Signaling Pathway and Experimental Workflow

The following diagram illustrates the mechanism of this compound in inhibiting inflammatory signaling pathways:

G cluster_pathway MAPK Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IAV IAV RKIP RKIP IAV->RKIP Raf Raf TLR4->Raf RKIP->Raf Inhibits MEK MEK Raf->MEK ERK ERK MEK->ERK NFkB NFkB ERK->NFkB AP1 AP1 ERK->AP1 This compound This compound This compound->ERK Inhibits TNFa TNFa NFkB->TNFa IL1b IL1b NFkB->IL1b AP1->TNFa AP1->IL1b InflammatoryResponse InflammatoryResponse TNFa->InflammatoryResponse IL1b->InflammatoryResponse

Diagram 1: Mechanism of this compound in Inflammatory Signaling Inhibition. This compound directly targets ERK1/2 in the MAPK pathway, blocking downstream activation of transcription factors (NF-κB, AP-1) and subsequent production of inflammatory mediators (TNFα, IL-1β) induced by LPS/TLR4 or IAV/RKIP signaling.

Data Analysis and Interpretation

Quantitative Assessment of Anti-inflammatory Effects

Table 3: this compound Potency in Various Inflammatory Models

Response Metric Baseline (Vehicle) This compound Treatment Inhibition (%)
TNFα production (RAW264.7) 100% 56% (at 0.44 µM) 44%
pERK1/2 level 100% ~20% (at 1 µM, 1h post-LPS) ~80%
Inflammatory gene expression 100% 30-60% (varies by gene) 40-70%
Sepsis survival (CLP model) 0-20% 40-60% 40-60% absolute increase
Technical Considerations
  • Selectivity profile: this compound demonstrates high specificity for ERK1/2, with significantly weaker inhibition of off-target kinases such as CLK2, DRAK1, and TTK/MPS1 (40-70 fold weaker affinity) [5].
  • Binding kinetics: The unique binding mode of this compound is associated with slow off-rates, contributing to prolonged target engagement and sustained pathway inhibition [5].
  • Limitations: this compound has demonstrated poor in vivo exposure when administered orally or intraperitoneally, which may limit its translational potential despite promising efficacy in preclinical models [4].

Conclusion

This compound represents a valuable research tool for investigating ERK1/2-dependent inflammatory processes and evaluating the therapeutic potential of ERK inhibition in inflammatory diseases. The compound's well-characterized mechanism, high selectivity, and efficacy in multiple disease models support its use for preclinical target validation and pathway analysis. Researchers should consider the pharmacokinetic limitations of this compound for in vivo applications and monitor emerging ERK inhibitors with improved drug-like properties for future translational studies.

References

SCH772984 Solubility and Storage Guide

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key physical characteristics and solubility data for SCH772984 as provided by commercial suppliers.

Property Specification Source / Batch
Molecular Weight 587.67 g/mol [1] [2]
Cas No. 942183-80-4 [1] [3] [2]
Formula C33H33N9O2 [1] [2]
Appearance Solid [2]
Solubility in DMSO ~14 mg/mL (23.82 mM) to 25 mg/mL (42.54 mM)(^1) [1]
Solubility in Water Insoluble [1] [2]
Solubility in Ethanol Insoluble [1] [2]
Recommended Storage Store at -20°C [2]

(^1) Different batches show varying solubility. Higher concentrations may require gentle warming (e.g., 37°C water bath) and/or brief ultrasonication [1].

Experimental Preparation Protocols

In Vitro Cell Culture Stock Solution (DMSO)

This protocol is for creating a concentrated stock solution for cell-based assays.

  • Calculation: Calculate the mass of this compound needed to achieve your desired stock concentration (e.g., 10 mM or 20 mM).
  • Dissolution: Add the appropriate volume of fresh, high-quality, anhydrous DMSO to the compound. Note: DMSO that has absorbed moisture from the air can significantly reduce solubility [1].
  • Aiding Dissolution: If the compound does not dissolve completely, use one or more of the following methods:
    • Gently warm the tube in a 37°C water bath for 10 minutes [1] [2].
    • Place the tube in an ultrasonic bath for a short period [1] [2].
    • Vortex the mixture intermittently.
  • Aliquoting: Once a clear solution is obtained, aliquot the stock solution to avoid repeated freeze-thaw cycles.
  • Storage: Store aliquots at -20°C or below. For long-term stability, it is not recommended to store solutions for extended periods [2].
In Vivo Dosing Formulation

The following formulation has been validated for in vivo studies, such as intraperitoneal injection in mouse models [1].

Target Concentration: 0.6 mg/mL (1.02 mM) in a 10% DMSO, 40% PEG300, 5% Tween-80, 45% ddH₂O solution.

  • Prepare DMSO Stock: First, create a clarified 6 mg/mL stock solution of this compound in DMSO.
  • Mix with PEG300: Add 100 µL of the 6 mg/mL DMSO stock to 400 µL of PEG300. Mix evenly until clear.
  • Add Surfactant: Add 50 µL of Tween-80 to the DMSO/PEG300 mixture. Mix evenly until the solution clarifies.
  • Dilute: Finally, add 450 µL of double-distilled water (ddH₂O) to bring the total volume to 1 mL.
  • Usage: The mixed solution should be used immediately for the best results [1].

Frequently Asked Questions (FAQs)

Q1: My this compound solution has precipitated after storage. What should I do? A1: This is a common issue. Gently re-warm the solution in a 37°C water bath and vortex it. If it does not fully re-dissolve, brief sonication in a water bath sonicator can help. Using fresh, anhydrous DMSO for initial preparation can prevent this issue.

Q2: Can I use water or ethanol to dissolve this compound? A2: No. Supplier data consistently indicates that this compound is insoluble in both water and ethanol [1] [2]. DMSO is the standard and recommended solvent for creating stock solutions.

Q3: What is a typical working concentration for cell proliferation assays? A3: Effective concentrations vary by cell line. In viability assays, this compound is typically used in a dilution series ranging from 0.001 μM to 10 μM, with treatment times of 3 to 5 days [1] [4]. For mechanistic studies (e.g., Western blotting), cells are often treated with 500 nM for 2 to 24 hours [2] [4].

Q4: How do I confirm that this compound is working in my experiment? A4: The efficacy of this compound can be confirmed by measuring the reduction of phosphorylated ERK1/2 (pERK) and its downstream target, phosphorylated RSK (pRSK), via Western blot. A time-course experiment may show rapid inhibition, though feedback mechanisms can sometimes cause pERK levels to rebound in resistant cell lines after 12-24 hours [4].

Troubleshooting Common Issues

The following diagram outlines a logical workflow for diagnosing and resolving typical this compound solubility and activity problems.

sch_troubleshooting This compound Solubility & Activity Troubleshooting start Problem: Poor Solubility or No Activity step1 Check Solvent & Technique start->step1 step2 Verify Stock Solution Age and Storage start->step2 step3 Confirm Target Engagement start->step3 step4 Check Cell Line Model Relevance start->step4 sol_issue Solubility Issue step1->sol_issue activity_issue Biological Activity Issue step2->activity_issue step3->activity_issue step4->activity_issue sol_fix1 Use fresh, anhydrous DMSO sol_issue->sol_fix1 activity_fix1 Prepare fresh aliquot activity_issue->activity_fix1 sol_fix2 Warm in 37°C water bath sol_fix1->sol_fix2 sol_fix3 Briefly sonicate sol_fix2->sol_fix3 activity_fix2 Run a positive control (e.g., A375 cells) activity_fix1->activity_fix2 activity_fix3 Check pathway inhibition via pERK/pRSK Western blot activity_fix2->activity_fix3 activity_fix4 Ensure model has relevant mutation (BRAF, NRAS, KRAS) activity_fix3->activity_fix4

Example Experimental Data and Application

This compound is a potent and selective ATP-competitive inhibitor of ERK1 and ERK2, with IC50 values of 4 nM and 1 nM, respectively, in cell-free assays [1] [3] [2]. It demonstrates robust antitumor activity in cancer cells with mutations in the MAPK pathway, such as BRAF, NRAS, or KRAS [1] [4]. Notably, it remains effective in many models that have developed resistance to BRAF or MEK inhibitors [1] [4].

The table below shows example cellular IC50 values from published research:

Cell Line Genetic Background Assay Type IC50 Citation
A375 BRAF V600E Phospho-ERK2 Inhibition 4 nM [1]
A375 BRAF V600E Phospho-RSK Inhibition 20 nM [1]
A375 BRAF V600E Anti-proliferative 70 nM [1]
COLO 205 BRAF V600E/D Anti-proliferative 16 nM [1] [3]
HT-29 BRAF/KRAS mutant Anti-proliferative 59 nM [1]
HT-29 BRAF/KRAS mutant Apoptosis Induction 96 nM [1]

References

DMSO Solubility & Stock Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

A primary concern for researchers is achieving proper dissolution of SCH772984 without precipitating in aqueous culture media.

  • Solubility in DMSO: this compound is soluble in DMSO. Supplier data indicates a typical solubility of 14 mg/mL (23.82 mM), with some formulations achieving up to 25 mg/mL (42.54 mM) when warmed and ultrasonicated [1]. It's crucial to use fresh, anhydrous DMSO to prevent moisture from reducing solubility [1].
  • Preparing Stock Solution: For a common 10 mM stock solution, dissolve 5.88 mg of this compound in 1 mL of pure, anhydrous DMSO [1].
  • Preventing Precipitation: The key is to ensure the final DMSO concentration in your cell culture media does not exceed 0.5%. This is generally well-tolerated by most cell lines. For example, adding 0.5 μL of a 10 mM DMSO stock to 1 mL of media results in a 0.05% DMSO concentration.

Experimental Protocols & Working Concentrations

This compound is used across various experiments. The table below summarizes typical working concentrations and incubation times based on published research.

Table: this compound Working Concentrations for Common Assays

Assay Type Cell Line/System Typical Working Concentration Incubation Time Key Findings/Effects
Cell Viability / Proliferation A375 (BRAF V600E melanoma) [1], COLO205 (BRAF V600E colorectal) [1] 0.016 - 0.07 μM (IC50) 72 hours - 4 days Dose-dependent reduction in cell viability [1].
Western Blot / Signaling Analysis M238 (BRAF V600E melanoma) [2] [3] 0.5 μM 1 - 48 hours Suppression of pERK and pRSK; pathway rebound seen in resistant lines by 24h [2] [3].
Apoptosis Assay HT-29 (colorectal) [1] 0.096 μM (IC50 for caspase activation) Varies Induction of apoptosis via caspase activation [1].
In Vivo Studies Mouse xenograft models [1] 12.5 - 50 mg/kg Varies (single or repeated doses) Tumor regression observed at tolerated doses [1].

Here is a generalized workflow for treating cells with this compound:

start Prepare 10 mM stock solution in anhydrous DMSO step1 Aliquot and store at -20°C Avoid freeze-thaw cycles start->step1 step2 Thaw aliquot and vortex before use step1->step2 step3 Dilute stock in pre-warmed cell culture medium step2->step3 step4 Add to cells (Final DMSO ≤ 0.5%) step3->step4 step5 Incubate for desired duration (e.g., 2h for signaling, 72h for viability) step4->step5 step6 Proceed with assay (Western Blot, MTT, etc.) step5->step6

Troubleshooting Common Issues

Problem: Loss of activity or compound precipitation in culture media.

  • Cause: Aqueous culture media is an aqueous buffer, and this compound is highly hydrophobic. High concentrations can exceed its solubility limit.
  • Solution:
    • Confirm Stock Solubility: Ensure the compound is fully dissolved in fresh DMSO.
    • Serial Dilution: Perform a serial dilution. First, make a small intermediate dilution in DMSO (e.g., 100X of the final desired concentration), then add this intermediate drop-wise to swirling media to ensure even dispersal.
    • Verify Final DMSO: Always confirm that the final DMSO concentration does not exceed 0.5% v/v.

Problem: Inconsistent pathway inhibition between cell lines.

  • Cause: Cells with different genetic backgrounds (e.g., BRAF vs. NRAS mutation) or those with acquired resistance may show variable recovery of MAPK signaling after initial inhibition [2] [3].
  • Solution:
    • Time-Course Experiment: Perform a time-course Western Blot analysis for pERK and pRSK (e.g., from 1 to 48 hours) to characterize the response dynamics in your specific model [2] [3].
    • Monitor Feedback: Be aware that treatment can induce feedback loops, such as increased pMEK, which may reactivate the pathway over time [2] [3].

Problem: Poor in vivo exposure.

  • Cause: this compound is noted to have poor exposure levels when administered orally or intraperitoneally, limiting its in vivo efficacy [4].
  • Solution: Consider formulation strategies. Research indicates that nanoparticle encapsulation can improve the delivery and efficacy of this compound, as demonstrated in studies combining it with gemcitabine for pancreatic cancer [5].

References

SCH772984 Stock Solution Preparation & Storage

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates the standard protocols for preparing and storing SCH772984 stock solutions from reliable supplier data.

Aspect Specification Additional Notes
Recommended Solvent DMSO Water and ethanol are not suitable [1] [2] [3].
Solubility in DMSO 14 mg/mL (23.82 mM) [1] [2]; 12 mg/mL (warm to dissolve) [4]; up to 25 mg/mL (42.54 mM) with warming & ultrasonication [1] Gentle warming (e.g., 37-50°C water bath) and/or brief ultrasonication can help dissolve the powder fully [1] [3].
Stock Solution Storage -20°C for 1 month [4]; -80°C for 6 months [4] For powder form, store at -20°C (3 years) or 4°C (2 years) [4].
Critical Handling Tip Aliquot stock solution into tight-sealed vials and avoid repeated freeze-thaw cycles [4].

Troubleshooting Common Issues

Here are answers to specific problems you might encounter in the lab.

The compound won't fully dissolve in DMSO.

  • Solution: The solubility can vary by batch. If the compound does not dissolve at 14 mg/mL, try:
    • Gentle warming using a 37-50°C water bath [1].
    • Brief ultrasonication in a bath sonicator [1].
    • Using fresh, anhydrous DMSO, as moisture-absorbing DMSO can reduce solubility [1].

My experimental results are inconsistent; could the inhibitor be degrading?

  • Solution: This is a common concern. To ensure compound integrity:
    • Prepare fresh aliquots. Always store working stock solutions in small, single-use aliquots to minimize freeze-thaw cycles [4].
    • Check storage temperature. For longer-term stability (up to 6 months), store aliquots at -80°C [4].
    • Verify expiration. The solid powder is stable for up to 3 years at -20°C [4].

How do I prepare a working concentration for a cell culture assay?

  • General Protocol: Below is a common workflow for treating cells, based on methodologies from recent studies [5].

G A Prepare Stock Solution B Dilute in Culture Medium A->B C Treat Cells B->C D Assay Viability C->D

Typical steps involve preparing a high-concentration stock in DMSO, diluting it to the final working concentration in cell culture medium (e.g., 0.1 - 10 µM), and then adding it to cells [5] [1]. The final DMSO concentration should be kept low (e.g., 0.1-1%) to avoid solvent toxicity.

Key Technical Reminders

  • In-Vivo Formulations: For animal studies, this compound is insoluble in water. It is typically administered as a homogeneous suspension in a 0.5% CMC-Na solution or in a formulated solution containing 10% DMSO, 40% PEG300, 5% Tween 80, and 45% ddH₂O [1] [2].
  • Quality Control: When you receive a new batch, note the purity and batch number from the Certificate of Analysis (COA), which typically confirms >99% purity and consistency with the structure via H-NMR [4].

References

Quantitative Data on SCH772984 Activity & pERK Rebound

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key quantitative findings from the research on SCH772984's effects and the pERK rebound phenomenon.

Aspect Experimental System Key Quantitative Finding Citation
Inhibitory Potency (IC₅₀) Enzymatic Assay ERK1: 8.3 nM; ERK2: 2.7 nM [1]
Antiproliferative Activity (EC₅₀) BRAF-mutant tumor cell lines < 500 nM [2]

| pERK Rebound in Resistant Cells | M238 (Sensitive) vs. M233 (Resistant) cell lines | Resistant (M233): Strong pERK rebound to baseline by 24h. Sensitive (M238): pERK suppressed through 24h. | [3] [4] | | In Vivo Efficacy (Tumor Regression) | LOX BRAF V600E melanoma xenograft (50 mg/kg, i.p., bid, 14 days) | Up to 98% regression | [2] |

Experimental Protocols for Investigating pERK Rebound

Here is a detailed methodology for the key experiment that characterized the pERK rebound.

Protocol Step Specific Details from Research Purpose & Rationale
1. Cell Line Selection Use genetically characterized pairs. Example: M238 (this compound-sensitive) and M233 (this compound-resistant) BRAF V600E melanoma cells. [3] [4] To compare the temporal signaling dynamics between sensitive and resistant phenotypes.
2. This compound Treatment Treat cells with a consistent concentration (e.g., 500 nM). [3] [4] To ensure potent ERK inhibition and allow for comparable observation of pathway recovery.
3. Time-Course Sampling Collect lysates at critical time points: 1, 6, 12, 24, and 48 hours post-treatment. [3] [4] To capture the initial inhibition (1h), the potential point of rebound (12-24h), and longer-term adaptations (48h).
4. Western Blot Analysis Probe for key proteins: pERK1/2, total ERK, pMEK, pRSK, and pAKT. [3] [4] pERK1/2 and pRSK indicate ERK pathway activity. pMEK rebound suggests feedback activation. pAKT monitors parallel pathway signaling.

Troubleshooting Guide & FAQs

Q: Why do I observe a rebound in pERK levels 24 hours after treating my cells with this compound? A: This is a documented feedback mechanism. This compound potently inhibits ERK catalytic activity, but this relief of negative feedback can lead to rapid upstream reactivation, often through MEK re-phosphorylation. In cell lines where this feedback is strong, it can overcome the inhibitor's effect, leading to pERK rebound and inherent resistance. [3] [4] [5]

Q: Which cell lines are more prone to showing pERK rebound with this compound? A: Sensitivity and rebound potential vary. For instance, in a panel of melanoma cells, about 29% (6/21) of BRAF mutant lines were resistant/intermediately sensitive (IC₅₀ >1 μM), a state linked to rapid pERK rebound. [3] [4] Cell lines with high expression of alternative receptors like EGFR (common in colorectal cancer models) are also particularly prone to this rapid pathway reactivation. [5]

Q: What are the recommended strategies to overcome or prevent pERK rebound? A: Research suggests several combination strategies:

  • Vertical Inhibition: Combine this compound with upstream inhibitors like vemurafenib (BRAF inhibitor). This has shown synergy and significantly delays the onset of acquired resistance in BRAF-mutant models. [3] [4]
  • Horizontal Inhibition: Combine with inhibitors of parallel or feedback-activated pathways, such as PI3K/mTOR inhibitors. This approach can block escape routes and enhance growth suppression. [6]
  • Receptor Blockade: In models with high RTK/EGFR expression, adding an EGFR inhibitor (e.g., cetuximab) can prevent the bypass signaling that drives rebound. [5]

Signaling Pathway and Experimental Workflow

The following diagram illustrates the core MAPK pathway, the mechanism of this compound, and the feedback loop that leads to pERK rebound.

pERK_Rebound RTK RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK pERK ERK->pERK Activation RSK RSK pERK->RSK Phosphorylates DUSP DUSP pERK->DUSP Induces (Negative Feedback) SPRY SPRY pERK->SPRY Induces (Negative Feedback) ReboundPath Feedback Rebound Loop: 1. This compound blocks ERK/RSK 2. Loss of DUSP/SPRY feedback 3. Strong MEK/RAF reactivation 4. pERK rebounds pERK->ReboundPath DUSP->pERK Deactivates SPRY->RAS Inhibits This compound This compound This compound->ERK  Dual Inhibition

References

Key Findings on pMEK Feedback Induction

Author: Smolecule Technical Support Team. Date: February 2026

Experimental data from melanoma cell lines reveals a clear difference in pMEK feedback induction between SCH772984-sensitive and resistant cells [1] [2].

Cell Line Sensitivity to this compound pMEK Level Post-Treatment (at 24 hours) pERK Level Post-Treatment (at 24 hours)
M238 (Sensitive) Sensitive (IC₅₀ < 1 μM) Remained unchanged until 24h, then increased [1]. Remained suppressed through 24 hours [1].
M233 (Resistant) Resistant (IC₅₀ > 2 μM) Induced above baseline levels by 24 hours [1]. Rebounded to baseline levels between 12-24 hours [1].

In cells with MAPK-dependent resistance mechanisms (e.g., secondary NRAS or MEK mutations, BRAF amplification), ERK inhibition with this compound remains effective because these mechanisms reactivate the pathway upstream of ERK [1] [2].

Experimental Context and Methodology

The summarized data is based on this foundational experimental approach [1] [2]:

  • Cell Treatment: Treated with 500 nM this compound.
  • Time-Course Analysis: Collected protein lysates at various time points (e.g., 1, 12, 24, and 48 hours) post-treatment.
  • Key Technique: Analyzed signaling pathway dynamics by Western blotting for phosphorylated and total proteins (pMEK, MEK, pERK, ERK, pRSK).

Signaling Pathway and Feedback Loop

This diagram illustrates the MAPK pathway and the feedback mechanism that leads to pMEK induction upon ERK inhibition with this compound.

sch772984_feedback Growth Factor Growth Factor RTK RTK Growth Factor->RTK RAS RAS RTK->RAS BRAF BRAF MEK MEK BRAF->MEK RAS->BRAF CRAF CRAF RAS->CRAF ERK ERK MEK->ERK pMEK CRAF->MEK pMEK Feedback pMEK Feedback ERK->pMEK Feedback Negative Feedback Proliferation Proliferation ERK->Proliferation pERK pMEK Feedback->MEK This compound This compound This compound->ERK Inhibits

FAQs and Troubleshooting Guide

What is this compound and what is its primary mechanism of action?

This compound is a potent, selective, and ATP-competitive inhibitor of ERK1 and ERK2. Its primary mechanism is to block the activity of the ERK1/2 kinases, which are the central effectors of the MAPK signaling pathway. It has IC₅₀ values of 4 nM for ERK1 and 1 nM for ERK2 [3].

Why does pMEK increase after this compound treatment?

The induction of pMEK is a compensatory feedback mechanism. Under normal conditions, active ERK suppresses upstream signaling through negative feedback. When ERK is inhibited by this compound, this suppression is lifted, leading to increased activation of RAF kinases and subsequent hyper-phosphorylation of MEK [1] [2]. This is a common resistance mechanism to pathway inhibitors.

The rebound in pERK is causing resistance in my experiments. What can I do?
  • Check Treatment Timing and Dosage: The rebound can occur as early as 12-24 hours. Run a detailed time course with your model and ensure you are using a sufficient concentration (e.g., 500 nM) [1].
  • Consider Combination Therapy: Research suggests that combining this compound with a BRAF inhibitor (e.g., vemurafenib) can be synergistic and significantly delay the onset of acquired resistance in BRAF-mutant models [1] [2].
  • Verify Resistance Mechanism: Confirm that resistance is MAPK-dependent. If resistance is mediated by upstream alterations (like NRAS mutations), this compound is often still effective. Resistance through MAPK-independent mechanisms (e.g., RTK upregulation) may not be overcome by ERK inhibition alone [1] [2].
Are there specific cell lines I can use as controls for this feedback phenomenon?

Yes. The M238 (sensitive) and M233 (resistant) BRAF V600E mutant melanoma cell lines are well-characterized models for studying this specific feedback induction to this compound [1].

How to Investigate Feedback in Your System

To troubleshoot pMEK feedback in your experiments:

  • Essential Confirmation: Always include Western blot analysis for pMEK, pERK, and a downstream substrate like pRSK in a time-course experiment.
  • Key Interpretation: Successful target engagement is confirmed by sustained suppression of pRSK, even if pERK and pMEK rebound [1]. A rebound of pERK alongside high pMEK suggests the feedback loop is overcoming the inhibitor's effect.

References

SCH772984 cell line resistance mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Known Resistance Mechanisms to SCH772984

Resistance to this compound, while not yet widely reported in clinical settings, has been modeled in laboratory studies. The primary mechanism identified is a point mutation within the ERK protein itself.

Mechanism Description Supporting Evidence
ERK1 G186D Mutation A single amino acid substitution (Glycine to Aspartic Acid) in the DFG motif of ERK1. This mutation structurally impedes this compound binding without affecting the kinase's natural activity [1]. Acquired resistance in cell models after long-term this compound exposure [1].
ERK2 G186D Mutation The analogous mutation in the ERK2 protein, also part of the DFG motif, confers resistance through the same mechanism [2]. Identified in colorectal cancer cell models with acquired resistance to ERK inhibitor regimens [2].

Troubleshooting Guide & FAQs

Here are answers to specific issues researchers might face, along with experimental guidance.

Q1: How can I confirm that acquired resistance in my cell line is due to an ERK mutation?

A suggested workflow to investigate and confirm the mechanism of resistance is outlined below.

Start Start: this compound Resistant Cell Line Step1 1. Sequence ERK1/2 Genes Start->Step1 Step2 2. Analyze DFG Motif (Check for G186D mutation) Step1->Step2 Step3 3. Perform Western Blot Step2->Step3 Step4 4. Confirm Functional Impact Step3->Step4 Result Resistance Mechanism Confirmed Step4->Result

Detailed Experimental Protocols:

  • Method 1: DNA Sequencing of ERK1/2
    • Objective: To identify the presence of the G186D mutation in the MAPK1 (ERK2) or MAPK3 (ERK1) genes.
    • Procedure: Isolate genomic DNA or cDNA from resistant and parental cell lines. Use PCR to amplify the region encompassing the DFG motif. The codon for glycine at position 186 is GGA; an aspartic acid (GAC/GAT) mutation confirms the finding [1].
  • Method 2: Western Blot Analysis for Pathway Reactivation
    • Objective: To assess if the MAPK pathway is reactivating in resistant cells despite this compound treatment.
    • Procedure:
      • Treat resistant and sensitive (parental) cell lines with this compound (e.g., 500 nM) for a time-course (e.g., 1, 6, 12, 24, 48 hours) [3].
      • Lyse cells and perform Western blotting.
      • Probe for pERK1/2 (to monitor pathway inhibition and potential feedback reactivation) and pRSK (a direct downstream substrate of ERK, indicating functional ERK activity) [3] [1].
    • Expected Outcome: Resistant cells with the G186D mutation will show sustained pERK and pRSK levels after treatment, indicating failed inhibition [1].
Q2: My melanoma cell line with a BRAF mutation shows innate resistance to this compound. What could be the cause?

Innate resistance in a BRAF mutant background is often linked to rapid feedback reactivation of the MAPK pathway upstream of ERK.

  • Potential Cause: Compensatory feedback loops leading to rapid rebound of pERK after initial inhibition. One study classified BRAF mutant cell lines as "resistant" to this compound (IC50 > 2 µM) and showed that in these lines, pERK levels, while initially suppressed, returned to baseline within 12-24 hours of treatment, unlike in sensitive lines where suppression was prolonged [3].
  • Investigation Method:
    • Perform a time-course Western blot as described in Q1, Method 2. Compare pERK and pMEK levels at early (1-6h) and late (24-48h) time points [3]. A rebound in pERK and a strong induction of pMEK at later time points is characteristic of this feedback-driven innate resistance.
Q3: What strategies can overcome resistance to this compound?

The most promising strategy is the use of rational combination therapies. The table below summarizes effective combinations reported in research.

Combination Partner Cancer Model Proposed Mechanism & Experimental Evidence
BRAF Inhibitors (e.g., Vemurafenib) BRAF Mutant Melanoma Synergistic cell death and delayed onset of acquired resistance in vitro. Effective in models with innate or acquired resistance to BRAF inhibitors alone [3].
PI3K Inhibitors (e.g., Pictilisib) Colorectal Cancer Overcomes resistance to MEK/PI3K inhibitor combinations. Cells resistant to MEK+PI3Ki remained sensitive to this compound+PI3Ki. Induces apoptosis [2].
Natural Compounds (e.g., Cucurbitacin B) Pancreatic Cancer CuB inhibits EGFR and Akt/mTOR, but reactivates ERK. Adding this compound provides complementary inhibition, downregulates anti-apoptotic proteins (Mcl-1, Bcl-2), and shows synergistic activity in vivo [4].
BCL-2 Family Inhibitors (e.g., Navitoclax) Colorectal Cancer Low doses of navitoclax combined with MEK+PI3K inhibitors block the acquisition of resistance. This suggests a potential strategy to prevent emergence of resistant clones during ERK-targeted therapy [2].

Key Takeaways

  • Primary Resistance Mechanism: The main confirmed cause of acquired resistance to this compound is a single point mutation (G186D) in the DFG motif of ERK1 or ERK2 [1] [2].
  • Innate Resistance: In some cell lines, especially BRAF mutants, rapid feedback reactivation of the MAPK pathway can cause innate resistance, which can be diagnosed via time-course Western blotting [3].
  • Overcoming Resistance: The most viable strategy is combination therapy. This compound shows synergistic effects with BRAF inhibitors, PI3K inhibitors, and other agents, which can overcome or significantly delay the emergence of resistance [3] [2] [4].

References

SCH772984 Administration: Route Comparison & FAQs

Author: Smolecule Technical Support Team. Date: February 2026

Here is a comparative summary of the two main administration routes for SCH772984.

Parameter Intraperitoneal (IP) Administration Oral (PO) Administration
Reported Efficacy for this compound Poor in vivo exposure [1] Poor in vivo exposure [1]
General Mechanism of Absorption Systemic exposure via visceral peritoneum into portal vein (small molecules); lymphatic system (large molecules) [2]. Systemic exposure via gastrointestinal tract; subject to first-pass metabolism.
General Bioavailability Advantages Suitable for chronic studies; avoids GI degradation; good for poorly soluble compounds (large volumes) [2]. Non-invasive; suitable for chronic dosing.
General Bioavailability Disadvantages Minimally used clinically; potential for irritation or incomplete absorption [2]. Subject to GI degradation and first-pass metabolism; potential for variable absorption.
Recommended Use Case Proof-of-concept/target engagement studies where clinical route translation is not the primary goal [2]. Proof-of-concept studies (though not effective for this compound specifically).
Common Rationale for Selection A common, low-stress route for rodents in early pharmacological studies [2]. The preferred route for clinical translation.

Experimental Design & Troubleshooting Guide

Frequently Asked Questions

Q1: Why is this compound ineffective in my in vivo models when administered via IP or oral routes? A: This is a known issue. This compound is described as a "preclinical tool compound" that suffers from poor exposure levels in vivo, regardless of whether it is given orally or by intraperitoneal injection [1]. This means the compound does not reach sufficient concentration in the bloodstream to exert its intended pharmacological effect.

Q2: What are the scientifically valid alternatives to this compound for in vivo studies? A: Subsequent research has focused on developing compounds with improved drug-like properties.

  • MK-8353 (SCH900353): This is an orally bioavailable ERK inhibitor that was developed from this compound. It was designed to have improved pharmacokinetic properties and has shown antitumor activity in preclinical models and early clinical trials [3].
  • Next-Generation Inhibitors: Other ERK inhibitors, such as ulixertinib (BVD-523), have been developed and advanced into clinical trials [4] [5].

Q3: If I must use this compound for a mechanistic study, what is a proven administration protocol? A: While systemic administration is problematic, the compound has been used effectively in localized models. One published protocol uses intrathecal injection (directly into the spinal canal) to study its effect on bone cancer pain in rats, effectively bypassing systemic circulation issues [6].

  • Procedure: After implanting an intrathecal catheter, this compound is dissolved in 5% DMSO and administered in a volume of 10 µL. Doses of 0.1, 1.0, and 10 µg have been used, with the 10 µg dose showing a significant analgesic effect [6].

Q4: How does the intraperitoneal route work, and why is it so common in rodent studies despite its limited clinical use? A: The peritoneal cavity offers a large surface area with a rich blood supply [2]. Small molecules are absorbed primarily through the visceral peritoneum and drain into the portal vein [2]. The route is valued in research because it is quick, minimally stressful, allows for large volumes, and is suitable for chronic studies where the goal is to assess a compound's effect on its target (target engagement) rather than to mimic human drug delivery [2].

Decision Workflow for ERK Inhibitor In Vivo Studies

To help plan your experiments, the following diagram outlines the key decision points based on the available information.

Start Start: In Vivo ERK Inhibition Study CompoundDecision Compound Selection Start->CompoundDecision This compound This compound (Preclinical Tool) CompoundDecision->this compound MK8353 MK-8353 (Clinical Candidate) CompoundDecision->MK8353 RouteDecision Administration Route IP Intraperitoneal (IP) RouteDecision->IP Oral Oral (PO) RouteDecision->Oral This compound->RouteDecision MK8353->IP MK8353->Oral Outcome1 Outcome: Likely Poor Systemic Exposure IP->Outcome1 Outcome2 Outcome: Improved PK Profile for Target Assessment IP->Outcome2 Oral->Outcome1 Outcome3 Outcome: Favorable for Clinical Translation Oral->Outcome3 Note Note: Consider localized delivery (e.g., intrathecal) for this compound Outcome1->Note

References

SCH772984 Solvent Compatibility and Stock Preparation

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the solubility data for SCH772984 in common laboratory solvents, based on manufacturer specifications [1] [2] [3].

Solvent Solubility Notes and Recommended Practices
DMSO 14 - 16.7 mg/mL (23.82 - 28.42 mM) [1] [2] Recommended solvent for stock solutions. May require gentle warming (≤ 50°C water bath) and/or brief sonication [1] [2].
Water Insoluble [1] [3] Not suitable for direct dissolution.
Ethanol Insoluble [1] [3] Not suitable for direct dissolution.

Detailed Experimental Protocols

Stock Solution Preparation in DMSO

The standard protocol for preparing a concentrated stock solution in DMSO is as follows [1] [2]:

  • Allow the vial to warm to room temperature before opening to prevent condensation and water absorption.
  • Calculate the mass of this compound needed to achieve your desired stock concentration (e.g., 10-25 mM).
  • Add the appropriate volume of fresh, anhydrous DMSO directly to the vial. Note: Moisture-absorbing DMSO can reduce solubility; always use fresh DMSO [1].
  • If the compound does not dissolve completely, gently warm the tube in a 37-50°C water bath for a few minutes and/or place it in an ultrasonic bath briefly [4] [2].
  • Mix thoroughly until a clear solution is obtained.
  • Aliquot the stock solution to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. For long-term stability, it is recommended to use the solution soon after preparation [4].
Preparation of Dosing Formulations for Animal Studies

For in vivo studies, this compound is typically administered via intraperitoneal (i.p.) injection. Below are two validated formulations for preparing dosing suspensions/solutions [1] [3].

Formulation Composition Final Concentration Preparation Method
Homogeneous Suspension [1] [3] 0.5% w/v Carboxymethyl Cellulose Sodium (CMC-Na) in water ≥ 5 mg/mL Add this compound powder to the 0.5% CMC-Na solution and mix vigorously until a homogeneous suspension is achieved.

| Clear Solution [1] | 10% DMSO, 40% PEG 300, 5% Tween 80, 45% ddH₂O | 0.6 mg/mL (1.02 mM) | 1. Dissolve this compound in DMSO. 2. Add PEG 300 and mix. 3. Add Tween 80 and mix. 4. Add remaining ddH₂O. The mixed solution should be used immediately for optimal results. |

Troubleshooting Common Issues

Problem: Compound precipitates when diluting stock solution into aqueous cell culture media.

  • Cause: this compound is insoluble in water. Diluting a DMSO stock into an aqueous buffer can cause it to come out of solution if the final DMSO concentration is too low or the dilution is too rapid.
  • Solution: Ensure the final DMSO concentration in your cell culture assay does not exceed 0.1-0.5%. When adding the stock to media, add it slowly while vortexing or pipetting to mix. Pre-warming the culture media may also help.

Problem: Inconsistent activity or poor solubility in DMSO.

  • Cause: DMSO is hygroscopic. If the DMSO stock has absorbed moisture from the air, it can reduce the compound's solubility and stability over time.
  • Solution: Always use fresh, anhydrous DMSO. Aliquot the stock solution immediately after preparation and store desiccated at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Problem: The suspension for animal dosing settles too quickly.

  • Cause: This is normal for suspensions. The key is to ensure it is homogeneous at the time of dosing.
  • Solution: Mix the suspension thoroughly (e.g., vortex) immediately before drawing it into the syringe for injection.

Experimental Workflow Visualization

The diagram below outlines the key decision points and steps for preparing this compound for your experiments.

SCH772984_Preparation Start Start: this compound Preparation D1 What is the experimental application? Start->D1 P1 In Vitro (Cell Culture) D1->P1 P2 In Vivo (Animal Study) D1->P2 D2 Fully dissolved? P4 Vortex and warm gently (37-50°C water bath, sonication) D2->P4 No P10 Aliquot and store at -20°C/-80°C Use fresh if possible D2->P10 Yes P3 Prepare stock in DMSO (aim for 10-25 mM) P1->P3 P5 Select formulation P2->P5 P3->D2 P4->D2 Re-check P6 A: 0.5% CMC-Na Suspension (≥5 mg/mL) P5->P6 P7 B: 10% DMSO, 40% PEG300 5% Tween 80, 45% ddH₂O (0.6 mg/mL clear solution) P5->P7 P8 Mix vigorously until homogeneous suspension forms P6->P8 P9 Add solvents in sequence and mix after each step P7->P9 P11 Proceed with experiment P8->P11 P9->P11 P10->P11

References

SCH772984 stability in solution

Author: Smolecule Technical Support Team. Date: February 2026

Basic Properties & Solubility

The table below summarizes the fundamental physicochemical and solubility data for SCH772984 from supplier datasheets.

Property Value / Description
Molecular Weight 587.67 g/mol [1] [2] [3]
CAS Number 942183-80-4 [4] [1] [2]
Physical Form Solid [3]
Primary Solubility Soluble in DMSO [1] [2] [3].
DMSO Stock Concentration 14 mg/mL (23.82 mM) to 25 mg/mL (42.54 mM), sometimes requiring warming (50°C water bath) or ultrasonication [1] [2] [3].
Aqueous Solubility Insoluble in water and ethanol [1] [2] [3].
In Vivo Formulation Can form a ≥5 mg/mL homogeneous suspension using carboxymethyl cellulose sodium salt (CMC-Na) [1] [2]. A clear solution can also be made with 10% DMSO, 40% PEG 300, 5% Tween 80, and 45% ddH₂O [2].

Stability & Handling Guidelines

Based on the available information, here are the recommended protocols for storing and handling this compound.

  • Long-Term Storage: The pure powder should be stored at -20°C [3]. Selleck Chemicals notes that the powder is stable at room temperature for shipping and can tolerate one month at room temperature without loss of activity [1].
  • Stock Solution Life: While not explicitly stated, supplier recommendations imply that freshly prepared DMSO stock solutions are preferred. Selleck Chemicals cautions that "moisture-absorbing DMSO reduces solubility" and advises using "fresh DMSO" for solution preparation [2].
  • Solution Handling: To achieve a high concentration for your DMSO stock, you may need to warm the tube at 37°C for 10 minutes and/or shake it in an ultrasonic bath [3]. Suppliers note that testing solubility in-house is recommended due to potential slight batch-to-batch variations [1] [3].

Troubleshooting Common Experimental Issues

Here are solutions to some frequently encountered problems when working with this compound.

Problem Possible Cause Suggested Solution
Poor Solubility in DMSO DMSO absorbed moisture from air. Use fresh, dry DMSO. Gently warm the vial (up to 50°C) and use brief ultrasonication [2] [3].
Precipitation in Aqueous Buffer Compound is inherently water-insoluble. Ensure final DMSO concentration is ≤0.1-1% in cell culture. For in vivo work, use a validated suspension vehicle like CMC-Na [1] [2].
Loss of Activity Stock solution degraded due to age or improper storage. Prepare fresh DMSO stock aliquots. Avoid repeated freeze-thaw cycles by storing single-use aliquots at -20°C or -80°C.

Experimental Workflow & Verification

For your experiments, you can follow the general workflow below to ensure reliable results.

Start Start: Prepare this compound A1 1. Confirm powder storage at -20°C Start->A1 A2 2. Use fresh, dry DMSO A1->A2 A3 3. Warm & sonicate if needed A2->A3 B Prepare working solution/suspension A3->B B1 For in vitro: Dilute in media (DMSO ≤0.1-1%) B->B1 B2 For in vivo: Use CMC-Na suspension or a clear solvent mixture B->B2 C Verify Activity in Experiment B1->C B2->C C1 Run a positive control (e.g., check pERK/ pRSK suppression via Western blot) C->C1

To confirm the compound is active in your system, it is crucial to include a positive control. A standard method is to treat cells (e.g., A375, a BRAF V600E mutant melanoma line) with this compound for 2 hours and then measure the reduction in phosphorylated ERK (pERK) or its downstream target phospho-RSK (pRSK) using Western blot analysis [1] [2] [5].

References

SCH772984 Working Concentration Guide

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates key concentration data for in vitro and in vivo use of SCH772984.

Application / Assay Type Cell Line / Model Concentration Incubation Time Key Findings / Effects Source (PMID)
Biochemical Assay (IC₅₀) ERK2 (cell-free) 1 nM 45 minutes Primary target inhibition [1]
Biochemical Assay (IC₅₀) ERK1 (cell-free) 4 nM 45 minutes Primary target inhibition [1] [2] [3]
Cell-Based Function (IC₅₀) A375 (BRAF V600E melanoma) 4 nM 2 hours Decrease in phospho-ERK2 levels [1]
Cell-Based Function (IC₅₀) A375 (BRAF V600E melanoma) 20 nM 2 hours Decrease in phospho-RSK levels [1]
Anti-proliferative (IC₅₀) A375 (BRAF V600E melanoma) 70 nM 72 hours Inhibition of cell proliferation [1]
Anti-proliferative (IC₅₀) COLO205 (BRAF mutant colorectal) 16 nM 4 days Inhibition of cell proliferation [1]
Anti-proliferative (IC₅₀) HT-29 (BRAF mutant colorectal) 59 nM 4 days Inhibition of cell proliferation [1]
Apoptosis (IC₅₀) HT-29 (BRAF/KRAS mutant) 96 nM Not specified Induction of caspase activation [1]
Inflammation Study RAW 264.7 (murine macrophages) 440 nM (IC₅₀) 24 hours Inhibition of LPS-induced TNFα release [4]
In Vivo Efficacy Colo-205 xenograft (mice) 25 mg/kg (i.p., b.i.d.) Multiple doses Tumor growth inhibition [2]
In Vivo Efficacy Panc265 PDAC xenograft (mice) 25 mg/kg (i.p., b.i.d.) Multiple doses Tumor growth inhibition (82.5%) in combo with Dinaciclib [2]
In Vivo Sepsis Model Mice (LPS-induced) 25 mg/kg Single or multiple doses Improved survival, attenuated inflammatory response [4]

Experimental Protocols

Here are detailed methodologies for key experiments involving this compound, based on the search results.

Cell Proliferation and Viability Assay

This protocol is commonly used to determine the anti-proliferative effects of this compound.

  • Cell Lines: BRAF-mutant (e.g., A375, COLO205) or RAS-mutant tumor lines [1].
  • Cell Seeding: Plate cells in a 96-well format at a density of 4,000 cells per well [1].
  • Compound Treatment:
    • Time: 24 hours after seeding.
    • Concentration Range: A 9-point IC₅₀ dilution series, typically from 0.001 μM to 10 μM, with a final DMSO concentration of 1% for all concentrations [1].
  • Incubation Time: 3 to 5 days [1].
  • Viability Readout: Use ViaLight luminescence kit or CellTiter-Glo luminescent cell viability assay on day 3 or 5 [1].
In Vivo Xenograft Studies

This protocol describes the use of this compound in mouse models of cancer.

  • Animal Models: Immunocompromised nude mice bearing human tumor xenografts (e.g., Colo-205 colon cancer, SK-MEL-28 melanoma, patient-derived pancreatic models) [1] [2] [5].
  • Formulation: For in vivo administration, this compound can be formulated as a homogeneous suspension in a CMC-Na solution at a concentration of ≥5 mg/mL [1].
  • Dosage and Administration:
    • Dose: Effective doses reported are 25 mg/kg and 50 mg/kg [1] [2].
    • Route: Intraperitoneal (i.p.) injection [1] [2].
    • Schedule: Twice daily (b.i.d.) [2].

Troubleshooting Common Issues

  • Problem: Lack of efficacy at published concentrations.
    • Solution: Verify the mutation status of your cell lines (BRAF or RAS mutant). This compound shows robust efficacy in these contexts [1]. Check the phosphorylation status of ERK1/2 and its substrate RSK via Western blot to confirm successful target engagement before assessing phenotypic effects [1] [2].
  • Problem: Solubility issues with stock or working solutions.
    • Solution: this compound is highly hydrophobic. For DMSO stock solutions, use fresh, moisture-absorbing DMSO. The solubility is approximately 14-25 mg/mL (23.82-42.54 mM), which may require warming the tube at 37°C and/or brief ultrasonication [1] [2]. The compound is insoluble in water or ethanol [1] [2].

Mechanism of Action & Signaling Pathway

This compound is a novel, potent, and highly selective ATP-competitive inhibitor of ERK1 and ERK2 [1] [3]. Its key mechanistic feature is a dual mechanism of action: it not only inhibits the kinase activity of ERK1/2 but also induces a unique conformational change in the proteins that prevents their re-phosphorylation and reactivation by upstream kinases like MEK [6] [5]. This makes it particularly effective in tumors where the MAPK pathway has become resistant to BRAF or MEK inhibitors [1] [5].

The following diagram illustrates the position of this compound in the MAPK signaling pathway and its mechanism:

G GrowthFactor Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS (GTP-bound) RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 (Inactive) MEK->ERK Phosphorylates pERK p-ERK1/2 (Active) ERK->pERK Activation RSK p90RSK & Other Substrates pERK->RSK Phosphorylates NuclearEvents Proliferation Survival ( Gene Transcription ) pERK->NuclearEvents Translocation Feedback Feedback Loops pERK->Feedback RSK->NuclearEvents This compound This compound Inhibition This compound->ERK Dual Mechanism: 1. ATP-competitive inhibition 2. Blocks MEK phosphorylation ResistanceMutations BRAF or RAS Mutations ResistanceMutations->RAF

Key Considerations for Your Research

  • Start with 500 nM for phenotypic screening. Based on the data, a concentration of 500 nM is commonly used and effective for initial cell-based assays to observe changes in proliferation, apoptosis, and downstream signaling in sensitive BRAF or RAS mutant lines [2].
  • Confirm inhibition via Western blot. Monitor phospho-ERK1/2 (T202/Y204) and phospho-RSK (T359/S363) levels as primary biomarkers for target engagement. Effective inhibition should be visible within 2 hours of treatment [1].
  • Be aware of the unique binding kinetics. this compound binds to ERK1/2 with slow off-rate kinetics, leading to prolonged target engagement even after the compound is removed. This is a distinct advantage but should be considered when designing wash-out experiments [6].

References

Mechanism of Action & Target Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The following table outlines the fundamental differences in how these two inhibitors work.

Feature SCH772984 (ERK Inhibitor) Vemurafenib (BRAF Inhibitor)
Primary Target ERK1 and ERK2 (ERK1/2) [1] [2] Mutated BRAF V600E kinase [3]
Target Location Downstream effector of the MAPK pathway [1] [4] Upstream serine-threonine kinase in the MAPK pathway [3]
Mechanism ATP-competitive and allosteric inhibitor; blocks ERK activity and its phosphorylation by MEK [1] [2] Selective inhibitor of the constitutively active mutant BRAF V600E protein [3]
Effect on Wild-Type BRAF Active against cells regardless of BRAF mutational status [1] [2] Inactive against wild-type BRAF; causes paradoxical MAPK activation in wild-type or NRAS mutant cells [3] [4]

The diagram below illustrates the points of intervention for each drug within the MAPK signaling pathway.

architecture cluster_drugs Inhibitor Action Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS (e.g., NRAS) RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nuclear_Events Cell Proliferation Survival, Differentiation ERK->Nuclear_Events Vemurafenib Vemurafenib (BRAF Inhibitor) Vemurafenib->RAF Inhibits mutant BRAF This compound This compound (ERK Inhibitor) This compound->ERK Inhibits ERK1/2

Preclinical Efficacy & Resistance Data

This table summarizes the antitumor activity and resistance mechanisms observed in preclinical models, primarily across a panel of 50 melanoma cell lines [1] [2].

Parameter This compound (ERK Inhibitor) Vemurafenib (BRAF Inhibitor)

| Key Sensitive Genotypes | BRAF mutant: 71% (15/21 lines) NRAS mutant: 78% (11/14 lines) WT (BRAF/NRAS): 71% (5/7 lines) BRAF/NRAS double mutant: 100% (3/3 lines) [1] [2] | BRAF V600E mutant: Highly sensitive [1] [2] | | Innate Resistance | A subset of BRAF mutant cell lines (e.g., M233) [1] [2] | BRAF non-V600E mutants (e.g., V600R, G466E, L597S) [1] [2] NRAS mutant and WT melanomas [3] [4] | | Acquired Resistance | Not a focus of the primary studies [1] | Common; median response duration ~6-7 months [1] [3] | | Activity in BRAFi Resistance | Effective in models with MAPK-dependent resistance mechanisms (e.g., NRAS or MEK mutations, BRAF amplification) [1] [2] [5] | By definition, ineffective once resistance develops [1] | | Cell Cycle & Apoptosis | Induces G1 cell cycle arrest and apoptosis [1] [2] | Leads to cell cycle arrest and apoptosis in sensitive cells [3] | | Combination with BRAFi | Synergistic with vemurafenib in most BRAF mutant lines; delays acquired resistance in vitro [1] [2] | Combined with MEK inhibitors (e.g., cobimetinib) in clinic to improve efficacy and delay resistance [3] [6] |

Detailed Experimental Protocols

For reproducibility, here are the key methodologies from the cited studies.

Cell Viability and IC₅₀ Determination [1] [2]
  • Cell Lines: A panel of 50 genetically characterized melanoma cell lines.
  • Compound Treatment: Cells were treated with this compound or vemurafenib across a range of concentrations.
  • Assay: Cell viability was measured to determine the half-maximal inhibitory concentration (IC₅₀).
  • Sensitivity Classification:
    • Sensitive: IC₅₀ < 1 µM
    • Intermediate: IC₅₀ 1-2 µM
    • Resistant: IC₅₀ > 2 µM
Western Blot Analysis of Pathway Signaling [1] [2]
  • Cell Treatment: Sensitive (M238) and resistant (M233) BRAF V600E mutant cell lines were treated with 500 nM this compound.
  • Time Course: Protein lysates were collected at various time points (1, 12, 24, and 48 hours).
  • Antibodies: Phospho-specific antibodies were used to detect levels of:
    • pERK1/2 and total ERK1/2
    • pMEK and total MEK
    • pRSK (a direct ERK substrate)
    • pAKT (to monitor PI3K/AKT pathway)
  • Key Interpretation: Sensitive lines showed sustained suppression of pERK1/2 for over 24 hours, while resistant lines showed rapid pathway reactivation.
Long-Term Combination Resistance Assay [1] [2]
  • Objective: To model the development of acquired resistance.
  • Method: BRAF mutant melanoma cell lines were continuously exposed to vemurafenib, this compound, or a combination of both over an extended period.
  • Outcome Measurement: The time until resumed cell proliferation (indicative of resistance) was monitored and compared across treatment groups.

Research Implications & Development Status

  • This compound represents a promising preclinical strategy to overcome MAPK pathway reactivation. Its potential applications include treating NRAS mutant melanoma, BRAF wild-type melanoma, and BRAF mutant melanomas with acquired resistance to BRAF/MEK inhibitors [1] [2] [5]. The available data is from 2014, and its current clinical development status is not detailed in the search results.
  • Vemurafenib is an FDA-approved drug with a well-established clinical profile. Its use has evolved, and it is now typically administered in combination with a MEK inhibitor (cobimetinib) to enhance efficacy and manage resistance [3]. Long-term (7-year) data for combination therapy shows a 27.4% overall survival rate, confirming durable benefits for a subset of patients [6].

Pathways for Further Research

For a comprehensive comparison, you may need to investigate more recent clinical developments:

  • Check Clinical Trial Databases: Search for "ERK inhibitor" on platforms like ClinicalTrials.gov to find molecules in active development that may have succeeded this compound.
  • Review Recent Literature: Look for review articles on "Targeting ERK in melanoma" or "Overcoming resistance to BRAF/MEK inhibition" published within the last 1-2 years for updates on the clinical translation of these preclinical concepts.

References

SCH772984 vs. Other ERK Inhibitors at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key features and experimental data for several prominent ERK inhibitors.

Inhibitor Name Key Characteristics / Mechanism Primary Experimental Context Selectivity / Notable Off-Targets Key Efficacy Data (IC50, etc.) Status / Development Stage

| SCH772984 | - ATP-competitive [1]

  • Novel binding pocket induces unique inactive kinase conformation [2]
  • Associated with slow binding kinetics [2] | - Preclinical melanoma models (BRAF mutant, NRAS mutant, wild-type) [3]
  • Pancreatic cancer models [4] [5] | Highly selective for ERK1/2 at concentrations up to 1 μM [3] [1] | - ERK1: 4 nM [1]
  • ERK2: 1 nM [1]
  • Cellular IC50 (A375, BRAF V600E): 70 nM (anti-proliferative) [1] | Preclinical [6] | | Ravoxertinib (GDC0994) | - Orally bioavailable [7]
  • Does not majorly impact phosphorylation levels of ERK itself [7] | - Preclinical melanoma models with acquired resistance to BRAF/MEK inhibitors [7]
  • Phase I trial in advanced solid tumors [7] | Highly selective for ERK1/2 [7] | N/A in provided results | Phase I clinical trials [7] [8] | | Ulixertinib (BVD-523) | - Binds to the phosphorylated/active conformation of ERK1/2 [8] | - Triple-Negative Breast Cancer (TNBC) models [8]
  • Clinical trials for advanced solid tumors [8] | Selective for ERK1/2 [8] | N/A in provided results | Clinical trials [6] [8] | | SKLB-D18 | - First-in-class dual inhibitor of ERK1/2 and ERK5 [8]
  • Designed to overcome compensatory ERK5 activation [8] | - Triple-Negative Breast Cancer (TNBC) models [8] | Selective for ERK1/2 and ERK5 [8] | N/A in provided results | Preclinical (Novel compound) [8] |

Combination Therapy & Resistance Insights

A key therapeutic value of ERK inhibitors lies in their use in combination regimens and in overcoming drug resistance. The following table consolidates critical findings.

Inhibitor Combination Partner Cancer Model Key Experimental Findings

| This compound | Vemurafenib (BRAF inhibitor) | BRAF-mutant Melanoma | - Synergistic effect in most cell lines [3].

  • Significantly delayed the onset of acquired resistance in long-term in vitro assays [3]. | | This compound | VS-5584 (PI3K/mTOR inhibitor) | Pancreatic Cancer | - Combined treatment showed superior tumor inhibition (80%) vs. VS-5584 (28%) or this compound (44%) alone in a xenograft model [4] [5]. | | Ravoxertinib (GDC0994) | PLX4032 (BRAF inhibitor) | BRAFi-resistant Melanoma | - Combination achieved a synergistic enhancement of inhibitory effects and robustly induced apoptosis in resistant cells [7]. | | BVD-523 | XMD8-92 (ERK5 inhibitor) | Triple-Negative Breast Cancer | - Co-inhibition produced synergistic anti-proliferative effects [8]. This finding motivated the design of the dual inhibitor SKLB-D18. |

Mechanism of Action and Signaling Pathway

This compound inhibits the terminal kinases of the MAPK pathway. This pathway is a critical signaling cascade often dysregulated in cancer, regulating cell proliferation and survival.

g RTK Receptor Tyrosine Kinase (RTK) RAS RAS (GTP-bound) RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK RSK RSK & Other Substrates ERK->RSK Nucleus Nucleus ERK->Nucleus Translocates Resistance Feedback Loop & Resistance Mechanisms ERK->Resistance Induces Proliferation Cell Proliferation & Survival RSK->Proliferation Nucleus->Proliferation Gene Expression Resistance->MEK Re-activates BRAFi BRAF Inhibitor (e.g., Vemurafenib) BRAFi->RAF MEKi MEK Inhibitor (e.g., Trametinib) MEKi->MEK ERKi ERK Inhibitor (this compound) ERKi->ERK

Diagram 1: MAPK/ERK Signaling Pathway and Inhibitor Mechanisms. This compound acts at the terminal point, potentially overcoming resistance from upstream feedback loops.

This compound's unique slow-binding kinetics and induction of a unique inactive conformation in ERK1/2 contribute to its prolonged on-target activity and high selectivity, which distinguishes it from other inhibitors that may have different binding modes [2].

Key Experimental Protocols from Cited Research

To help you evaluate the data, here are summaries of the core methodologies used in the cited studies.

  • Cell Viability and IC₅₀ Determination (from [3])
    • Method: Cells were treated with this compound across a range of concentrations.
    • Analysis: The 50% inhibitory concentration (IC₅₀) was determined. Sensitivity was categorized as sensitive (IC₅₀ < 1 μM), intermediately sensitive (IC₅₀ 1-2 μM), or resistant (IC₅₀ > 2 μM).
  • Pathway Modulation Analysis (Western Blot) (from [3] [7])
    • Method: Cell lines were treated with the inhibitor, and lysates were collected over a time-course.
    • Analysis: Western blotting was performed using antibodies against phosphorylated and total proteins (e.g., pERK, pRSK, pMEK, pAKT) to assess pathway inhibition and feedback mechanisms.
  • In Vivo Efficacy Study (from [5])
    • Model: PDAC xenograft mouse model.
    • Dosing: Mice were treated with vehicle control, VS-5584 alone, this compound alone, or the combination.
    • Analysis: Tumor volumes were measured over time to calculate percent tumor inhibition for each treatment group.
  • Analysis of Apoptosis and Cell Cycle (from [3] [7])
    • Method: Cells were treated with inhibitors, fixed, and stained with Propidium Iodide (PI).
    • Analysis: Flow cytometry was used to analyze the cell cycle phase distribution (G0/G1, S, G2/M) and the sub-G1 population, which indicates apoptotic cells.

Conclusion and Research Implications

  • For overcoming BRAF inhibitor resistance: this compound and ravoxertinib show strong preclinical evidence.
  • For vertical pathway inhibition: Combining this compound with BRAF or PI3K/mTOR inhibitors is a promising strategy to enhance efficacy and delay resistance.
  • For future directions: The field is moving towards dual-target inhibitors like SKLB-D18 to address compensatory pathways like ERK5 that can limit the long-term efficacy of single-target agents [8].

References

Comparison of SCH772984 and Ravoxertinib

Author: Smolecule Technical Support Team. Date: February 2026

Feature SCH772984 Ravoxertinib (GDC-0994)
Primary Target & Mechanism ERK1/2; unique dual mechanism: inhibits catalytic activity & phosphorylation; induces novel allosteric pocket [1] [2] [3]. ERK1/2; ATP-competitive inhibitor [4].
Selectivity Highly selective for ERK1/2 due to novel binding mode; associated with slow off-rate kinetics [2] [5]. Highly selective for ERK1/2 [6] [4].

| Key Preclinical Findings | - Effective in RAS- and BRAF-mutant cancer cells [7] [3].

  • Shows efficacy in models resistant to BRAF/MEK inhibitors [3].
  • Improves survival in murine sepsis models [8]. | - Strong anti-tumor effect primarily in BRAF-mutant cells [6].
  • Induces G1 cell-cycle arrest [6].
  • Improves neurologic deficits in a rat SAH model [9]. | | In Vivo Pharmacokinetics | Not active in vivo due to poor exposure levels (oral/IP) [1]. | Orally bioavailable [6]. | | Clinical Status | Preclinical tool compound [1]. | Completed Phase I clinical trials (NCT01875705); acceptable safety profile and partial responses in BRAF-mutant patients [6] [4]. | | Reported Issues | - Cells can develop acquired resistance [10].
  • Lacks in vivo activity [1]. | - Prone to ERK1/2 reactivation over time in some cell lines [7]. |

Key Experimental Data and Protocols

For researchers, the methodologies from the search results provide a foundation for comparing these inhibitors in a laboratory setting.

Cell Viability and Proliferation Assays

This is a standard method to determine the potency and efficacy of these inhibitors.

  • Typical Protocol: Seed cancer cells (e.g., A375 for BRAF V600E, HCT-116 for KRAS mutant) in 96-well plates. After 24 hours, treat with a dose range of the inhibitor (e.g., 0.001-10 μM) or a DMSO vehicle control. Cell viability is often assessed after 3-5 days using assays like CellTiter-Glo, which measures cellular ATP as a proxy for viability [7] [6] [3].
  • Application: This method identified that this compound is effective in both BRAF- and RAS-mutant lines, whereas Ravoxertinib shows a strong preference for BRAF-mutant cells [7] [6] [3].
Western Blot Analysis for Target Engagement

This confirms that the inhibitors are effectively blocking the MAPK pathway.

  • Typical Protocol: Treat cells with the IC₅₀ of the inhibitor or a higher concentration (e.g., 5x IC₅₀) for a few hours (e.g., 2-24 hours). Prepare cell lysates and perform Western blotting to probe for key markers like:
    • pERK1/2: Direct target phosphorylation.
    • pRSK: A key downstream substrate of ERK.
    • Total ERK: Loading control [7] [10] [3].
  • Application: This protocol demonstrated that both inhibitors effectively reduce pERK and pRSK levels. It also revealed that resistance to this compound can occur despite maintained inhibition of pERK, suggesting alternative survival pathways [10].
Signaling Pathway and Experimental Workflow

The following diagram illustrates the position of these inhibitors in the MAPK pathway and a general experimental workflow for their evaluation.

G RTK RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellProcess Cell Proliferation & Survival ERK->CellProcess SCH This compound SCH->ERK Inhibits RAV Ravoxertinib RAV->ERK Inhibits Start 1. Select Cell Model (BRAF vs. RAS mutant) Treat 2. Treat with Inhibitor (Dose Response) Start->Treat Analyze 3. Analyze Outcomes Treat->Analyze Viability Viability Assay (IC50) Analyze->Viability Blot Western Blot (pERK, pRSK) Analyze->Blot Phenotype Phenotype Assays (Apoptosis, Cell Cycle) Analyze->Phenotype

Research Implications and Considerations

  • This compound is a powerful preclinical tool for studying ERK biology due to its unique mechanism and high selectivity. However, its lack of in vivo activity limits its therapeutic application and necessitates the development of analogs with better drug-like properties [1].
  • Ravoxertinib has successfully transitioned to clinical trials, highlighting its potential as a therapeutic agent. Its oral bioavailability and documented clinical safety profile make it a candidate for further drug development, particularly for BRAF-mutant cancers [6] [4].
  • Resistance is a challenge for both. This compound-resistant cells can be generated in vitro and show cross-resistance to other ERK and MEK inhibitors [10]. Furthermore, Ravoxertinib, like other inhibitors in its class, can be prone to ERK reactivation over time, which is a key mechanism of acquired resistance [7].

References

Structural Binding Modes of SCH772984

Author: Smolecule Technical Support Team. Date: February 2026

SCH772984 binds to ERK1/2 and JNK1 in fundamentally different ways, which is the primary reason for its selectivity.

Feature Binding Mode in ERK1/2 Binding Mode in JNK1
Classification Novel, unique binding mode Canonical Type-I inhibitor
Key Structural Changes Induced inactive P-loop conformation; outward tilt of helix αC [1] [2] Standard active kinase conformation [3] [1]
P-Loop Conformation Inactive (Tyrosine flips into ATP site) [1] Not specified, but compatible with standard Type-I binding
Hinge Binding Motif Indazole moiety [1] Pyridine nitrogen [1]
Role of Piperazine-phenyl-pyrimidine Binds novel induced pocket between P-loop and αC helix [1] [2] Oriented towards solvent-exposed space [1]

The following diagram illustrates the key differences in the binding modes that lead to this compound's high selectivity for ERK1/2.

G cluster_ERK ERK1/2 Binding (Novel Mode) cluster_JNK JNK1 Binding (Canonical Type-I) SCH This compound Pocket Induced Allosteric Pocket SCH->Pocket Occupies Hinge Hinge Region SCH->Hinge Binds via Pyridine Nitrogen Solvent Solvent-Exposed Space SCH->Solvent Piperazine-phenyl-pyrimidine Decoration Exposed PLoop P-Loop (Inactive Conformation) aC Helix αC (Outward Tilt) Pocket->PLoop Pocket->aC

Supporting Experimental Data

The distinct structural interactions are corroborated by biochemical and cellular data that explain the functional consequences of the different binding modes.

Assay Type Experimental Finding Implication for Selectivity
Enzymatic IC₅₀ ERK2: 2.7 nM; JNK1: 1080 nM [1] ~400-fold greater potency for ERK2 over JNK1
Binding Kinetics Slow off-rate from ERK1/2 [1] [2] Prolonged target engagement for ERK1/2
Cellular Wash-out Sustained pathway inhibition after inhibitor removal (ERK1/2) [1] Confirms slow dissociation in cells
Selectivity Profiling High specificity against 456-kinase panel [1] Confirms minimal off-target activity

Key Experimental Protocols

X-ray Crystallography (Primary Source)

The definitive evidence for the different binding modes comes from co-crystal structures.

  • Protein Preparation: Human ERK2 (PDB 4QTA), ERK1 (4QTB), and JNK1 (4QTD) were expressed in E. coli and purified [3] [4].
  • Crystallization: Proteins were co-crystallized with this compound.
  • Data Collection & Refinement: X-ray diffraction data were collected, and structures were solved by molecular replacement. Key refinement software included PHASER for phasing and REFMAC for refinement [3] [4].
  • Analysis: The electron density maps clearly showed the different orientations of this compound and the accompanying conformational changes in ERK1/2 versus JNK1 [1].
Cellular Wash-out Assay

This protocol demonstrates the functional consequence of the slow binding kinetics in a biological system.

  • Treatment: Cells are treated with this compound for a set period.
  • Wash-out: The inhibitor-containing medium is removed, and cells are thoroughly washed with fresh medium to eliminate all unbound inhibitor.
  • Stimulation & Analysis: Cells are stimulated at various time points after wash-out, and ERK phosphorylation or downstream pathway activity is measured to determine how long inhibition persists [1]. Sustained inhibition indicates slow inhibitor dissociation from the target.

Interpretation Guide for Researchers

The unique selectivity profile of this compound offers specific advantages and considerations for research applications.

  • Advantage for Pathway Validation: Its novel binding mode and slow off-rate make it an excellent tool for achieving sustained and highly selective ERK1/2 inhibition in complex cellular models, helping to delineate ERK-specific functions.
  • Consideration for Kinase Panel Screens: When profiling new compounds, this compound can serve as a valuable reference for a non-ATP-competitive, selective ERK inhibitor. Its distinct mechanism highlights that high selectivity can be achieved without targeting the inactive DFG-out conformation.
  • Off-target Context: While highly selective, researchers should be aware of its characterized off-targets (e.g., haspin, CLK2, DRAK1) at higher concentrations, as identified in the KINOMEscan and enzymatic assays [1]. Appropriate control experiments should be designed accordingly.

References

SCH772984 efficacy BRAF inhibitor resistant cells

Author: Smolecule Technical Support Team. Date: February 2026

SCH772984's Unique Mechanism of Action

This compound overcomes BRAF inhibitor resistance through a distinct dual mechanism and novel binding mode:

  • Dual-Action Inhibition: Unlike standard ATP-competitive inhibitors, this compound not only blocks the catalytic activity of ERK1/2 but also inhibits its phosphorylation and activation by MEK. This dual action more completely suppresses MAPK pathway output and nuclear signaling [1] [2].
  • Novel Induced Binding Pocket: Structural studies reveal that this compound binds ERK1/2 by inducing a unique inactive conformation, creating a new allosteric pocket adjacent to the ATP site. This unique mechanism is associated with slow binding kinetics and prolonged target engagement, enhancing its selectivity and cellular efficacy [3].

The following diagram illustrates how this compound targets the MAPK pathway to overcome common BRAF inhibitor resistance mechanisms.

architecture BRAFi_Resistance BRAFi Resistance Mechanisms NRAS_Mut Secondary NRAS Mutation BRAFi_Resistance->NRAS_Mut MEK_Mut MEK Mutation BRAFi_Resistance->MEK_Mut BRAF_Amp BRAF Amplification BRAFi_Resistance->BRAF_Amp Upstream_Block Upstream Signaling (e.g., BRAF, MEK) NRAS_Mut->Upstream_Block Bypasses BRAFi MEK_Mut->Upstream_Block Bypasses MEKi BRAF_Amp->Upstream_Block Overwhelms BRAFi ERK ERK1/2 Upstream_Block->ERK Reactivates CellProlif Tumor Cell Proliferation & Survival ERK->CellProlif This compound This compound Inhibitor This compound->ERK Dual Inhibition

Key Experimental Protocols from the Literature

For researchers looking to replicate or understand these studies, here are the core methodologies used in the cited publications.

Experiment Type Key Protocol Details Relevant Citations
Cell Viability / Proliferation (IC₅₀) Cells plated in 96-well plates; treated with this compound (0.001-10 μM) for 4-5 days; viability assessed via CellTiter-Glo or ViaLight luminescence assays [4] [2]. [4] [2]
Western Blot Analysis Cells treated with this compound (e.g., 500 nM) for various durations (1-48 hours); protein lysates analyzed for pERK1/2, pRSK, pMEK, and pAKT to confirm pathway inhibition and feedback loops [4] [5]. [4] [5]
Apoptosis Assay Cells treated for 72 hours; apoptosis quantified via flow cytometry using Annexin V-APC and propidium iodide (PI) staining [5]. [5]
In Vivo Xenograft Studies Mice with mutant BRAF melanoma xenografts treated with this compound (e.g., 12.5, 25, 50 mg/kg, intraperitoneal); tumor volume monitored to assess regression [6] [2]. [6] [2]

Research Implications and Comparison to Other Strategies

  • Advantage Over Sequential Therapy: this compound provides a potential strategy to treat resistance driven by diverse upstream MAPK alterations with a single agent, avoiding the need for multiple re-biopsies and specific inhibitor matching [4] [7].
  • Comparison to MEK Inhibitors: While MEK inhibitors can be effective in some NRAS mutant or BRAFi-resistant settings, resistance to them also often develops through MAPK reactivation. This compound, by targeting the most downstream node, can overcome resistance to both BRAF and MEK inhibitors [4] [5] [6].
  • Synergy with BRAF Inhibitors: Preclinical data suggests that combining this compound with a BRAF inhibitor (e.g., vemurafenib) is synergistic in a majority of BRAF-mutant cell lines and can significantly delay the onset of acquired resistance in long-term in vitro assays [4] [8].

It is important to note that the data presented is from preclinical studies published primarily between 2013 and 2014. According to the Guide to Pharmacology database, this compound itself has poor in vivo exposure with oral or intraperitoneal administration and has not been developed for clinical use [1]. However, its study paved the way for a new generation of ERK inhibitors with improved pharmacological properties.

References

Biochemical and Cellular Activity of SCH772984

Author: Smolecule Technical Support Team. Date: February 2026

Assay Type System / Cell Line Description IC₅₀ / Value PMID
Biochemical Assay [1] Purified ERK1 (cell-free) Inhibition of kinase activity 4 nM 23614898
Biochemical Assay [1] Purified ERK2 (cell-free) Inhibition of kinase activity 1 nM 23614898
Cell-Based Function [1] A375 (melanoma, BRAF V600E) Reduction in phospho-ERK2 levels 4 nM 25977981
Cell-Based Function [1] A375 (melanoma, BRAF V600E) Reduction in phospho-RSK levels (ERK substrate) 20 nM 25977981
Cell Proliferation [1] A375 (melanoma, BRAF V600E) Anti-proliferative activity after 72 hours 70 nM 25977981
Cell Proliferation [1] COLO205 (colorectal, BRAF mutant) Anti-proliferative activity after 4 days 16 nM 30034615
Cell Proliferation [1] HT-29 (colorectal, BRAF mutant) Anti-proliferative activity after 4 days 59 nM 30034615

Key Characteristics and Selectivity

Property Description of SCH772984
Mechanism of Action ATP-competitive inhibitor that binds to a novel induced allosteric pocket adjacent to the ATP-binding site, leading to an inactive kinase conformation [2].
Dual Effect Inhibits ERK catalytic activity and induces a conformational change that prevents reactivation by MEK, helping to overcome compensatory feedback loops [2] [3].
Selectivity Highly selective for ERK1/2. Off-targets (e.g., CLK2, DRAK1) are inhibited with significantly weaker potency (IC₅₀ values in the ~100 nM range) [2].
Binding Kinetics The unique binding mode is associated with slow off-rates, leading to prolonged target engagement and sustained pathway inhibition in cells [2].

Comparison with Other ERK Inhibitors

This compound can be contextualized against other inhibitors in its class, which differ in their mechanisms and properties [4].

Inhibitor Reported Primary Mechanism Key Characteristic (from comparative studies)
This compound Novel induced-fit binding Shows robust efficacy in RAS/RAF mutant cells; dual mechanism prevents MEK-mediated reactivation [2] [4].
Ulixertinib (BVD-523) Canonical ATP-competitive Prone to ERK reactivation over time in some cell models [4].
VX-11e Canonical ATP-competitive Can induce excessive toxicity not directly related to ERK inhibition in specific cell lines [4].
Ravoxertinib (GDC-0994) Canonical ATP-competitive -
LY3214996 Canonical ATP-competitive Prone to ERK reactivation over time in some cell models [4].

Experimental Protocols for Key Assays

Here are the methodologies for critical experiments used to characterize this compound.

ERK2 Enzymatic Assay (IMAP Technology) [1]

This protocol measures the direct inhibition of purified ERK2 kinase activity by this compound.

  • Procedure: Diluted this compound is incubated with purified, active ERK2 enzyme in a 384-well plate. A solution containing ATP and a substrate peptide is added to initiate the reaction. After 45 minutes at room temperature, the reaction is stopped by adding IMAP Binding Solution. The binding of phosphorylated peptides to IMAP beads is quantified using a fluorescence plate reader (e.g., LJL Analyst). The level of fluorescence is inversely proportional to inhibitor potency.
  • Key Reagents: Purified active ERK2, ATP, substrate peptide, IMAP Binding Solution with beads.
Cell-Based pERK/ pRSK Inhibition Assay [1]

This protocol measures the compound's ability to inhibit ERK pathway signaling in living cells.

  • Procedure: Cells (e.g., A375 melanoma) are treated with this compound for a set time (e.g., 2 hours). Cells are then lysed, and proteins are resolved by SDS-PAGE gel electrophoresis. The levels of phosphorylated ERK (pERK) and its substrate phosphorylated RSK (pRSK) are detected by western blotting using specific antibodies. Quantification can be done via immunofluorescence or other imaging systems (e.g., Cellomics ArrayScan).
  • Key Reagents: Cell lines (e.g., A375), phospho-specific antibodies for ERK (T202/Y204) and RSK (T359/S363).
Anti-proliferative Assay (CellTiter-Glo) [1]

This protocol measures the effect of the inhibitor on cell growth and viability.

  • Procedure: Cells are plated in 96-well plates and allowed to adhere. The next day, cells are treated with a dose-response range of this compound. After an incubation period (72 hours to 5 days), cell viability is assessed by adding CellTiter-Glo reagent, which measures ATP content as a proxy for metabolically active cells. Luminescence is recorded.
  • Key Reagents: Appropriate cell lines, CellTiter-Glo reagent.

ERK Signaling Pathway and Inhibitor Mechanism

The following diagram illustrates the MAPK/ERK signaling pathway and the site of action for this compound.

G GrowthFactor Growth Factor (e.g., EGF) RPTK Receptor Tyrosine Kinase GrowthFactor->RPTK RAS RAS (GTP-bound) RPTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Phosphorylation TargetGenes Proliferation Survival (Transcription) ERK->TargetGenes SCH This compound Inhibitor SCH->ERK Binds & Inhibits SCH->ERK Induces Inactive Conformation UpstreamInhib Upstream Inhibitors (e.g., BRAF, MEKi) UpstreamInhib->MEK

Research Applications and Considerations

  • Therapeutic Research: this compound has shown robust efficacy in preclinical models of cancers with RAS or BRAF mutations, including those with resistance to BRAF or MEK inhibitors [2] [1]. Research also explores its use in non-oncological contexts like inflammatory responses in sepsis [5].
  • Formulation Note: this compound is highly hydrophobic, which can present a challenge for in vivo studies. Successful research has utilized nanoparticle encapsulation to improve its delivery and efficacy [3].

References

RNA-seq Signature Validation of SCH772984

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the core RNA-seq signatures identified after SCH772984 treatment in a murine model of sepsis, which underpin its validation as an anti-inflammatory agent [1] [2].

Experimental Model Key RNA-Seq Findings (Differentially Expressed Pathways) Biological Interpretation & Validation
RAW264.7 Macrophages ( in vitro ) Downregulation of immune system pathways; suppression of inflammatory genes ( Tnf, Ccl2, IL-6, Lcn2 ) [1] [2]. Confirmed potent inhibition of TNFα production (IC⁵⁰ = 0.44 µM); molecular mechanism for blocking inflammatory response [1] [2].
Mouse Sepsis Model ( in vivo ) Significant downregulation of immune response and platelet activation pathways; upregulation of extracellular matrix organization and retinoic acid signaling pathways [1]. Correlated with improved survival and reduced plasma levels of Ccl2/Mcp1; demonstrates modulation of dysregulated host response in sepsis [1].

Detailed Experimental Protocols for Validation

Here are the methodologies used in the key studies to generate and validate the RNA-seq signatures of this compound.

In Vitro Model: Macrophage Screening

This protocol was used to initially identify this compound as a potent anti-inflammatory compound [1] [2].

  • Cell Line: Mouse RAW264.7 macrophage cell line.
  • Stimulation & Treatment: Cells were challenged with bacterial Lipopolysaccharide (LPS) to induce an inflammatory response. This compound was applied at different time points (1h, 4h, 24h) post-LPS challenge.
  • Primary Readout: Secreted TNFα was measured using an AlphaLISA assay to calculate the half-maximal inhibitory concentration (IC⁵⁰).
  • RNA-seq Analysis: RNA was extracted from cells at 0h, 1h, 4h, and 24h post-LPS challenge. Transcriptomes were sequenced, and Differentially Expressed Genes (DEGs) were identified following this compound treatment. Functional annotation of DEGs was performed to pinpoint suppressed pathways.
In Vivo Model: Murine Sepsis

This protocol validates the physiological relevance of the RNA-seq signatures [1].

  • Sepsis Models: Two established models were used:
    • LPS-induced Lethal Endotoxemia: Mice were injected with a lethal dose of LPS.
    • Cecal Ligation and Puncture (CLP): A more clinically relevant model that mimics polymicrobial sepsis.
  • Drug Administration: this compound was administered to the mice.
  • Tissue Collection & Analysis: Kidney, lung, liver, and heart tissues were collected at 6h and 12h post-CLP.
  • RNA-seq & Validation: RNA from these tissues was sequenced. Functional analysis confirmed the downregulation of pro-inflammatory pathways and upregulation of reparative pathways. Survival was monitored as the key clinical outcome.

Mechanism of Action and Selectivity

The validation of this compound is strengthened by its well-defined and unique mechanism of action, which explains its high selectivity and sustained target engagement [3] [4].

  • Unique Binding Mode: this compound is an ATP-competitive inhibitor of ERK1/2 that induces a novel, inactive kinase conformation. It creates a unique binding pocket through distortion of the phosphate-binding loop (P-loop) and an outward tilt of the αC helix [3] [4].
  • Slow Binding Kinetics: This distinctive binding mode is associated with slow off-rate kinetics, leading to prolonged suppression of ERK signaling both in vitro and in cells, even in the face of feedback reactivation mechanisms [3].
  • High Selectivity: Profiling against hundreds of kinases shows this compound is highly selective for ERK1/2, with only a few off-targets inhibited at much higher concentrations, reinforcing that the observed phenotypes are on-target [3] [5].

G cluster_sch Action of this compound LPS LPS Challenge (TLR4 Activation) MEK MEK LPS->MEK Upstream Signaling ERK_inactive ERK1/2 (Inactive) MEK->ERK_inactive Phosphorylates ERK_active ERK1/2 (Active, Phosphorylated) ERK_inactive->ERK_active Nuclear_transloc Nuclear Translocation ERK_active->Nuclear_transloc SCH_effect This compound Effect: Inhibits phosphorylation & blocks activity SCH_binding This compound Binding (Induces unique pocket) SCH_binding->ERK_inactive Binds to Transcription Gene Transcription (Inflammatory Response) Nuclear_transloc->Transcription Downstream_effect Altered Gene Expression (RNA-seq Signature) Transcription->Downstream_effect Normal Outcome SCH_effect->ERK_active Prevents SCH_effect->Transcription Blocks SCH_effect->Downstream_effect Leads to Altered RNA-seq Signature

Summary for Researchers

The validation of this compound using RNA-seq provides a strong, multi-layered evidence base:

  • Comprehensive Workflow: The process from in vitro screening to in vivo confirmation, coupled with transcriptomic analysis, offers a robust blueprint for drug repurposing.
  • Mechanistic Insight: RNA-seq signatures move beyond simple efficacy; they reveal the specific biological pathways modulated by ERK1/2 inhibition, explaining the improved survival in sepsis.
  • High Specificity: The unique, slow-off-rate binding mechanism of this compound ensures that the observed transcriptomic and phenotypic changes are highly likely due to on-target ERK1/2 inhibition.

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

587.27572133 g/mol

Monoisotopic Mass

587.27572133 g/mol

Heavy Atom Count

44

Appearance

Yellow Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

SCH772984

Dates

Last modified: 08-15-2023
1: Chaikuad A, M C Tacconi E, Zimmer J, Liang Y, Gray NS, Tarsounas M, Knapp S. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics. Nat Chem Biol. 2014 Oct;10(10):853-60. doi: 10.1038/nchembio.1629. Epub 2014 Sep 7. PubMed PMID: 25195011.
2: Wong DJ, Robert L, Atefi MS, Lassen A, Avarappatt G, Cerniglia M, Avramis E, Tsoi J, Foulad D, Graeber TG, Comin-Anduix B, Samatar A, Lo RS, Ribas A. Antitumor activity of the ERK inhibitor SCH722984 against BRAF mutant, NRAS mutant and wild-type melanoma. Mol Cancer. 2014 Aug 20;13:194. doi: 10.1186/1476-4598-13-194. PubMed PMID: 25142146; PubMed Central PMCID: PMC4155088.
3: Nissan MH, Rosen N, Solit DB. ERK pathway inhibitors: how low should we go? Cancer Discov. 2013 Jul;3(7):719-21. doi: 10.1158/2159-8290.CD-13-0245. PubMed PMID: 23847348.
4: Morris EJ, Jha S, Restaino CR, Dayananth P, Zhu H, Cooper A, Carr D, Deng Y, Jin W, Black S, Long B, Liu J, Dinunzio E, Windsor W, Zhang R, Zhao S, Angagaw MH, Pinheiro EM, Desai J, Xiao L, Shipps G, Hruza A, Wang J, Kelly J, Paliwal S, Gao X, Babu BS, Zhu L, Daublain P, Zhang L, Lutterbach BA, Pelletier MR, Philippar U, Siliphaivanh P, Witter D, Kirschmeier P, Bishop WR, Hicklin D, Gilliland DG, Jayaraman L, Zawel L, Fawell S, Samatar AA. Discovery of a novel ERK inhibitor with activity in models of acquired resistance to BRAF and MEK inhibitors. Cancer Discov. 2013 Jul;3(7):742-50. doi: 10.1158/2159-8290.CD-13-0070. Epub 2013 Apr 24. PubMed PMID: 23614898.

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